Hypromellose acetate succinate
Description
Properties
IUPAC Name |
acetic acid;butanedioic acid;methanol;propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAAPNNKRHMPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71138-97-1 | |
| Record name | Hypromellose acetate succinate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Hypromellose Acetate Succinate in Advanced Drug Delivery
A Technical Guide for Researchers and Drug Development Professionals
Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) has emerged as a pivotal excipient in modern pharmaceutical development, primarily for its remarkable ability to enhance the oral bioavailability of poorly water-soluble drugs. Its multifaceted mechanism of action, centered around the generation and maintenance of a supersaturated drug state in the gastrointestinal tract, makes it a polymer of choice for amorphous solid dispersion (ASD) formulations. This technical guide provides an in-depth exploration of the core mechanisms through which HPMCAS exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
pH-Dependent Solubility: The Foundation for Targeted Drug Release
A primary characteristic of HPMCAS is its pH-dependent solubility, which is governed by the degree of acetyl and succinoyl substitution on the cellulose (B213188) backbone. The succinoyl groups, with a pKa of approximately 5, remain largely unionized in the acidic environment of the stomach. This renders the polymer insoluble, protecting the incorporated active pharmaceutical ingredient (API) from premature release and degradation. As the formulation transitions to the more alkaline environment of the small intestine (pH > 5.5), the succinoyl groups ionize, leading to polymer dissolution and subsequent drug release.[1][2][3] This targeted release mechanism is crucial for enteric protection and for delivering the drug to the primary site of absorption.
The different grades of HPMCAS offer formulators the flexibility to tailor the drug release profile to the specific needs of the API and the desired therapeutic outcome. The dissolution pH is directly related to the ratio of acetyl to succinoyl substitution.[3]
Table 1: Physicochemical Properties of Commonly Used HPMCAS Grades
| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | Nominal pH of Dissolution |
| L Grade (LG, LF) | 5-9 | 14-18 | ≥ 5.5 |
| M Grade (MG, MF) | 7-11 | 10-14 | ≥ 6.0 |
| H Grade (HG, HF) | 10-14 | 4-8 | ≥ 6.8 |
Data compiled from multiple sources.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. phexcom.cn [phexcom.cn]
- 3. researchgate.net [researchgate.net]
- 4. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hypromellose Acetate Succinate (HPMCAS): Structure, Composition, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS), also known as hydroxypropyl methylcellulose (B11928114) acetate succinate, is a versatile, semi-synthetic polymer derived from cellulose (B213188). It has garnered significant attention in the pharmaceutical industry, primarily as an excipient in oral drug delivery systems. Its unique amphiphilic nature and pH-dependent solubility make it an ideal candidate for creating amorphous solid dispersions (ASDs), which enhance the bioavailability of poorly water-soluble drugs. This technical guide provides a comprehensive overview of the core chemical structure, composition, and analytical methodologies for the characterization of HPMCAS.
Chemical Structure and Composition
HPMCAS is a mixed ester of hypromellose (HPMC) with acetic acid and succinic acid.[1][2] The fundamental backbone of the polymer is cellulose, a polysaccharide consisting of repeating β-(1→4) linked D-anhydroglucose units. Each anhydroglucose (B10753087) unit has three available hydroxyl groups at the C2, C3, and C6 positions.
In the synthesis of HPMCAS, these hydroxyl groups are derivatized with four different substituents in a semi-random fashion:
-
Methoxy (B1213986) groups (-OCH₃): These are introduced through the etherification of cellulose to form the HPMC backbone.
-
Hydroxypropoxy groups (-OCH₂CH(OH)CH₃): Also introduced during the etherification step, these groups contribute to the polymer's solubility.
-
Acetyl groups (-COCH₃): These are ester groups that increase the hydrophobicity of the polymer.
-
Succinoyl groups (-COCH₂CH₂COOH): These ester groups contain a carboxylic acid moiety, which imparts the pH-dependent solubility characteristic of HPMCAS.
The presence of both hydrophobic (methoxy, acetyl) and hydrophilic/ionizable (hydroxypropoxy, succinoyl) groups gives HPMCAS its amphiphilic properties, which are crucial for stabilizing the amorphous form of drugs and preventing their recrystallization.
The chemical structure of a repeating unit of HPMCAS can be visualized as follows:
Caption: Generalized structure of a substituted anhydroglucose unit in HPMCAS.
Grades and Chemical Composition
HPMCAS is commercially available in different grades, which are primarily distinguished by the ratio of acetyl to succinoyl substituents. This ratio dictates the pH at which the polymer dissolves. The three main grades are L, M, and H, corresponding to low, medium, and high pH dissolution, respectively.[1] The particle size of the powder can also be designated as fine (F) or granular (G).
The typical ranges for the substituent content are specified in the United States Pharmacopeia (USP) and are summarized in the table below.[1]
| Substituent Group | Chemical Formula | General Content (wt%)[1] |
| Methoxy | –OCH₃ | 12.0 – 28.0 |
| Hydroxypropoxy | –OCH₂CHOHCH₃ | 4.0 – 23.0 |
| Acetyl | –COCH₃ | 2.0 – 16.0 |
| Succinoyl | –COC₂H₄COOH | 4.0 – 28.0 |
The specific content of acetyl and succinoyl groups for the different grades typically falls within the ranges presented in the following table.
| Grade | Acetyl Content (wt%)[3] | Succinoyl Content (wt%)[3] | Dissolution pH[3] |
| L Grade | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5 |
| M Grade | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0 |
| H Grade | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8 |
Synthesis Overview
The synthesis of HPMCAS is a two-step process. First, cellulose is etherified to produce HPMC. This is followed by an esterification step to introduce the acetate and succinate groups.
Caption: High-level workflow for the synthesis of HPMCAS from cellulose.
Experimental Protocols for Characterization
The accurate characterization of HPMCAS, specifically the determination of the content of its four substituent groups, is crucial for quality control and for ensuring consistent performance in pharmaceutical formulations. The methods described in the USP are commonly employed.
Determination of Methoxy and Hydroxypropoxy Content
The content of methoxy and hydroxypropoxy groups is typically determined using a method based on the Zeisel reaction, followed by gas chromatography (GC).[4]
Principle: The sample is reacted with hydriodic acid (HI). This reaction cleaves the ether linkages, converting the methoxy groups into methyl iodide (CH₃I) and the hydroxypropoxy groups into isopropyl iodide (CH₃CHICH₃). These volatile alkyl iodides are then quantified by GC.
Methodology:
-
Sample Preparation: A precisely weighed amount of dried HPMCAS is placed in a reaction vial.
-
Reaction: Adipic acid (as a catalyst) and hydriodic acid are added to the vial.[4][5] An internal standard, such as o-xylene (B151617) or n-octane, is also added.[4][6]
-
Digestion: The vial is sealed and heated to a specific temperature (e.g., 130°C) for a defined period (e.g., 60 minutes) to ensure the complete cleavage of the ether groups.
-
Extraction: After cooling, the resulting alkyl iodides are present in the upper organic layer (if an extraction solvent like o-xylene is used) or in the headspace.
-
GC Analysis:
-
Quantification: The peak areas of methyl iodide and isopropyl iodide are measured relative to the internal standard. The weight percentages of the methoxy and hydroxypropoxy groups are calculated by comparing these responses to those obtained from standards of known concentration.
Determination of Acetyl and Succinoyl Content
The content of acetyl and succinoyl groups is determined by saponification of the ester groups, followed by quantification of the released acetic and succinic acids using high-performance liquid chromatography (HPLC).
Principle: The HPMCAS sample is treated with a strong base (e.g., sodium hydroxide) to hydrolyze the ester linkages, liberating acetate and succinate ions. After neutralization, the resulting free acids are separated and quantified by HPLC.
Methodology:
-
Saponification: A precisely weighed sample of HPMCAS is dissolved in a standardized solution of sodium hydroxide (B78521) (e.g., 1.0 N NaOH) and stirred for several hours (e.g., 4 hours) at room temperature to ensure complete hydrolysis.
-
Neutralization: The solution is then neutralized with an acid, such as phosphoric acid.
-
HPLC Analysis:
-
Apparatus: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used.[5]
-
Mobile Phase: An acidic aqueous buffer, such as a 0.02 M phosphate (B84403) buffer adjusted to pH 2.8 with phosphoric acid.
-
Detection: UV detection at a wavelength suitable for carboxylic acids (e.g., 215 nm).
-
-
Quantification: The peak areas for acetic acid and succinic acid are measured. The weight percentages of the acetyl and succinoyl groups in the original polymer are calculated by comparing these peak areas to those of standard solutions of acetic acid and succinic acid.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique used for the detailed structural elucidation of HPMCAS. It can confirm the identity of the functional groups and provide insights into their attachment points on the anhydroglucose ring.[7][8]
Methodology:
-
Sample Preparation: A small amount of HPMCAS (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: A suite of NMR experiments is performed:
-
1D NMR:
-
¹H NMR: Provides information on the different types of protons in the molecule. Signals for the anhydroglucose backbone, and the methyl protons of the methoxy, hydroxypropoxy, and acetyl groups, as well as the methylene (B1212753) protons of the succinoyl group, can be identified.
-
¹³C NMR: Shows signals for all unique carbon atoms, allowing for the identification of the carbonyl carbons of the acetyl and succinoyl groups, the carbons of the cellulose backbone, and the carbons of the substituent groups.[7]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same functional group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning the connectivity of the substituent groups to the cellulose backbone.
-
-
-
Spectral Interpretation: The detailed analysis of these spectra allows for the unambiguous assignment of chemical shifts and confirmation of the overall polymer structure. It can also be used to estimate the degree of substitution by integrating the respective signals.[7][8]
Conclusion
HPMCAS is a complex, multi-substituted cellulose ether whose performance as a pharmaceutical excipient is directly linked to its chemical structure and composition. The precise ratio of its four substituent groups—methoxy, hydroxypropoxy, acetyl, and succinoyl—defines the polymer's grade and its critical functional properties, such as pH-dependent solubility. A thorough understanding and rigorous analytical characterization of these structural features, using established methodologies such as GC, HPLC, and NMR, are essential for the successful development of robust and effective oral drug formulations, particularly for amorphous solid dispersions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. Alternative liquid chromatographic method for determination of the methoxyl and 2-hydroxypropoxyl content in cellulose ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
The Pivotal Role of HPMCAS in Amorphous Solid Dispersions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypromellose Acetyl Succinate (B1194679) (HPMCAS) has emerged as a leading polymer in the formulation of amorphous solid dispersions (ASDs), a key enabling technology for enhancing the oral bioavailability of poorly soluble drugs. This technical guide provides an in-depth exploration of the multifaceted role of HPMCAS in ASDs, from its fundamental physicochemical properties to its critical functions in stabilizing the amorphous state, enhancing dissolution, and sustaining supersaturation of active pharmaceutical ingredients (APIs). This document synthesizes key quantitative data, details experimental protocols for the preparation and characterization of HPMCAS-based ASDs, and provides visual representations of the underlying mechanisms and development workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction: The Challenge of Poor Solubility and the Rise of Amorphous Solid Dispersions
A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, falling into the Biopharmaceutical Classification System (BCS) Class II or IV.[1] This low solubility often translates to poor dissolution and limited oral bioavailability, posing a major hurdle to their clinical development. Amorphous solid dispersions (ASDs) have proven to be a highly effective strategy to overcome this challenge.[2] By dispersing the API at a molecular level within a polymeric carrier, the crystalline structure of the drug is disrupted, leading to a higher energy amorphous state with enhanced apparent solubility and dissolution rates.[3]
Among the various polymers utilized for ASDs, Hypromellose Acetyl Succinate (HPMCAS) has garnered significant attention and is a component of numerous commercially successful drug products.[1][2] Its unique combination of properties, including its amphiphilic nature, high glass transition temperature (Tg), and pH-dependent solubility, makes it an exceptionally versatile and effective carrier for a wide range of APIs.[2][4]
The Multifaceted Role of HPMCAS in ASDs
The success of HPMCAS as an ASD polymer stems from its ability to perform several critical functions throughout the lifecycle of the drug product, from manufacturing and storage to dissolution and absorption in the gastrointestinal tract.
Formation and Stabilization of the Amorphous State
The primary role of HPMCAS in the solid state is to inhibit the recrystallization of the amorphous API. This is achieved through two primary mechanisms:
-
Inhibition of Molecular Mobility: HPMCAS possesses a high glass transition temperature (Tg) of approximately 120°C.[5] By forming a single-phase, molecularly dispersed system with the API, the resulting ASD exhibits a single Tg that is higher than that of the amorphous drug alone.[6][7] This elevated Tg restricts the molecular mobility of the API at typical storage temperatures, thereby kinetically stabilizing the amorphous form and preventing its conversion back to the more stable crystalline state.[5]
-
Specific Drug-Polymer Interactions: HPMCAS can engage in various intermolecular interactions with the dispersed API, including hydrogen bonding and hydrophobic interactions.[2][4] These interactions further stabilize the amorphous drug by reducing its chemical potential and creating an energetic barrier to crystallization.[4]
Enhancement of Dissolution and Generation of Supersaturation
Upon oral administration, the HPMCAS-based ASD must rapidly release the drug in a supersaturated state to facilitate absorption. HPMCAS plays a crucial role in this process:
-
pH-Dependent Solubility: HPMCAS is an enteric polymer with pH-dependent solubility due to the presence of succinoyl groups.[4] It is largely insoluble in the acidic environment of the stomach but readily dissolves at the higher pH of the small intestine, ensuring targeted drug release.[4] Different grades of HPMCAS have varying ratios of acetyl to succinoyl groups, which dictates the pH at which they begin to dissolve.[4]
-
"Spring and Parachute" Effect: The dissolution of an HPMCAS-based ASD is often described by the "spring and parachute" model.[8] The initial rapid dissolution of the ASD (the "spring") generates a high concentration of the drug, often exceeding its crystalline solubility, creating a supersaturated state. HPMCAS then acts as a "parachute" by inhibiting the precipitation or crystallization of the drug from this supersaturated solution, thereby prolonging the window for absorption.[9]
Maintenance of Supersaturation and Inhibition of Precipitation
The ability of HPMCAS to maintain a supersaturated state is critical for enhancing bioavailability. This is attributed to several factors:
-
Formation of Drug-Polymer Colloids/Nanostructures: During dissolution, HPMCAS can form colloidal aggregates or nanostructures that associate with the drug molecules.[5][10] These structures effectively sequester the drug, preventing it from nucleating and growing into crystals.
-
Inhibition of Crystal Growth: HPMCAS can adsorb onto the surface of any drug nuclei that may form, sterically hindering their growth into larger crystals.[9] The amphiphilic nature of HPMCAS allows its hydrophobic regions to interact with the drug while its hydrophilic regions interact with the aqueous medium, providing a stabilizing interface.[6]
Quantitative Data on HPMCAS in ASDs
The following tables summarize key quantitative data related to the physicochemical properties of HPMCAS and its performance in ASD formulations.
Table 1: Physicochemical Properties of HPMCAS Grades [4][11]
| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | pH of Dissolution | Glass Transition Temperature (Tg, °C) |
| L Grade (LG, LF) | 5 - 9 | 14 - 18 | ≥ 5.5 | ~119 - 122 |
| M Grade (MG, MF) | 7 - 11 | 10 - 14 | ≥ 6.0 | ~119 - 122 |
| H Grade (HG, HF) | 10 - 14 | 4 - 8 | ≥ 6.8 | ~119 - 122 |
Table 2: Glass Transition Temperatures (Tg) of HPMCAS-Based ASDs for Various Drugs
| Drug | Polymer | Drug Loading (%) | Tg of ASD (°C) |
| Nifedipine | HPMCAS LG | 30 | ~95 |
| Nifedipine | HPMCAS HG | 30 | ~95 |
| Efavirenz | HPMCAS LG | 30 | ~100 |
| Efavirenz | HPMCAS HG | 30 | ~100 |
| Indomethacin | HPMCAS | 25 | ~82 |
| Erlotinib | HPMCAS-H | 50 | ~130 |
| Posaconazole | HPMCAS-H | 50 | ~135 |
Note: Tg values are approximate and can vary depending on the specific drug, polymer grade, drug loading, and analytical method used.
Table 3: Examples of Solubility and Dissolution Enhancement with HPMCAS ASDs
| Drug | Polymer | Drug Loading (%) | Fold Increase in Apparent Solubility | Key Dissolution Finding |
| Ivacaftor | HPMCAS | - | ~67x (vs. crystalline form B) | Superior solubility (67.4 µg/mL vs. 1 µg/mL) and 100% relative bioavailability.[1] |
| Nifedipine | HPMCAS LG | 30 | - | Achieved a greater supersaturation concentration (66.1 µg/mL).[6] |
| Rifaximin | HPMCAS | 50 | - | Higher release rate compared to Eudragit L100-55 ASD.[12] |
| Praziquantel | HPMCAS-MF | 20-40 | ~6x (vs. commercial tablets) | Faster release than HPMC-based ASDs.[5] |
Experimental Protocols for HPMCAS-Based ASDs
This section provides detailed methodologies for the preparation and characterization of HPMCAS-based ASDs.
Preparation of HPMCAS-Based ASDs
4.1.1. Spray Drying
Spray drying is a widely used technique for producing ASDs. It involves dissolving the API and HPMCAS in a common solvent and then atomizing the solution into a hot drying gas. The rapid evaporation of the solvent traps the API in an amorphous state within the polymer matrix.
-
Materials: API, HPMCAS (appropriate grade), Organic solvent (e.g., acetone, methanol, dichloromethane, or a mixture thereof).
-
Equipment: Laboratory-scale spray dryer (e.g., Büchi B-290).
-
Protocol:
-
Prepare a feed solution by dissolving the API and HPMCAS in the chosen solvent system to a final solids concentration of 2-10% (w/v).
-
Set the spray dryer parameters. Typical starting parameters for a Büchi B-290 are:
-
Pump the feed solution through the atomizer into the drying chamber.
-
The dried particles are separated from the drying gas by a cyclone and collected in a collection vessel.
-
The collected powder is then dried under vacuum at an elevated temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours) to remove any residual solvent.
-
4.1.2. Hot-Melt Extrusion (HME)
HME is a solvent-free process that involves mixing the API and HPMCAS and then processing the mixture through a heated extruder. The thermal and mechanical energy from the extruder melts the polymer and disperses the API at a molecular level.
-
Materials: API, HPMCAS (appropriate grade).
-
Equipment: Laboratory-scale twin-screw extruder (e.g., Pharma 11).
-
Protocol:
-
Physically blend the API and HPMCAS at the desired ratio using a V-blender or similar equipment.
-
Set the temperature profile of the extruder barrel. A typical temperature range for HPMCAS is 160-180°C.[6]
-
Set the screw speed (e.g., 50-100 RPM) and the feed rate (e.g., 2.5 g/min ).[6]
-
Feed the physical mixture into the extruder.
-
The molten extrudate is then cooled on a conveyor belt and subsequently pelletized or milled to the desired particle size.
-
Characterization of HPMCAS-Based ASDs
4.2.1. Powder X-Ray Diffraction (PXRD)
PXRD is used to determine the physical form of the API in the ASD (i.e., amorphous or crystalline).
-
Equipment: Powder X-ray diffractometer.
-
Protocol:
-
Place a small amount of the ASD powder on a sample holder.
-
Scan the sample over a 2θ range of, for example, 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
An amorphous sample will exhibit a broad halo, while a crystalline sample will show sharp Bragg peaks.
-
4.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the ASD and to assess the miscibility of the drug and polymer.
-
Equipment: Differential Scanning Calorimeter.
-
Protocol:
-
Accurately weigh 3-5 mg of the ASD sample into an aluminum pan and seal it.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from 25°C to a temperature above the expected Tg (e.g., 180°C) at a heating rate of 10°C/min.
-
Cool to 25°C at a rate of 20°C/min.
-
Reheat to the upper temperature at 10°C/min.
-
-
The Tg is determined from the second heating scan as a step change in the heat flow. A single Tg indicates a miscible, single-phase system.
-
4.2.3. In Vitro Dissolution Testing
Dissolution testing is performed to evaluate the drug release characteristics of the ASD. Non-sink conditions are often employed to observe the generation and maintenance of supersaturation.
-
Equipment: USP Apparatus II (paddle) with a dissolution bath.
-
Protocol:
-
Prepare the dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 to simulate intestinal fluid).
-
Add a known amount of the ASD powder (equivalent to a specific drug concentration if fully dissolved) to the dissolution vessel containing the pre-warmed medium (37°C).
-
Stir the medium at a constant speed (e.g., 50-100 RPM).
-
At predetermined time points, withdraw aliquots of the dissolution medium.
-
Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analyze the filtrate for drug concentration using a suitable analytical method, such as HPLC.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of HPMCAS in ASDs.
Caption: Mechanism of HPMCAS action in amorphous solid dispersions.
Caption: Experimental workflow for developing HPMCAS-based ASDs.
Conclusion
HPMCAS has rightfully earned its place as a cornerstone polymer in the field of amorphous solid dispersions. Its unique and tunable physicochemical properties allow it to effectively stabilize amorphous APIs, enhance their dissolution, and maintain therapeutically beneficial supersaturated concentrations in the gastrointestinal tract. A thorough understanding of the interplay between the API properties, the selected HPMCAS grade, and the manufacturing process is paramount for the successful development of robust and effective HPMCAS-based ASD formulations. This technical guide provides a foundational understanding of these principles and serves as a practical resource for scientists and researchers working to advance poorly soluble drugs from the bench to the clinic.
References
- 1. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08283B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. phexcom.cn [phexcom.cn]
- 12. A Comparative Study between A Protein Based Amorphous Formulation and Other Dissolution Rate Enhancing Approaches: A Case Study with Rifaximin - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Hypromellose Acetate Succinate (HPMCAS) Grades: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) Grades L, M, and H.
Hypromellose Acetate Succinate (HPMCAS) has emerged as a critical polymer in modern pharmaceutical development, particularly for enhancing the oral bioavailability of poorly soluble drugs.[1][2][3] Its utility lies in its ability to form amorphous solid dispersions (ASDs), which can significantly increase the dissolution rate and maintain a supersaturated state of the active pharmaceutical ingredient (API) in the gastrointestinal tract.[2][3][4] HPMCAS is a mixed ester of hypromellose containing methoxy, hydroxypropoxy, acetyl, and succinoyl groups.[5][6][7] The varying ratios of the acetyl and succinoyl substituents give rise to different grades of HPMCAS, primarily the L, M, and H grades, each with distinct physicochemical properties and performance characteristics.[4][8][9] This technical guide provides a comprehensive overview of these grades to aid researchers and formulators in selecting the optimal polymer for their specific drug delivery challenges.
Core Physicochemical Properties of HPMCAS Grades
The fundamental differences between the L, M, and H grades of HPMCAS stem from the degree of substitution of the acetyl and succinoyl groups on the cellulose (B213188) backbone.[6][9] This, in turn, dictates their pH-dependent solubility, a critical parameter for targeted drug release in the gastrointestinal tract.[9][10] The L grade, with a higher succinoyl content, is the most hydrophilic and dissolves at a lower pH, while the H grade, with a higher acetyl content, is more hydrophobic and requires a higher pH for dissolution.[9][11][12]
Quantitative Data Summary
The key quantitative parameters that differentiate the HPMCAS grades are summarized in the tables below. This data has been compiled from various technical sources and pharmacopeial specifications.[3][6][9][13]
| Property | L Grade (e.g., AS-LF, AS-LG) | M Grade (e.g., AS-MF, AS-MG) | H Grade (e.g., AS-HF, AS-HG) |
| pH of Dissolution | ≥ 5.5 | ≥ 6.0 | ≥ 6.8 |
| Acetyl Content (%) | 5.0 - 9.0 | 7.0 - 11.0 | 10.0 - 14.0 |
| Succinoyl Content (%) | 14.0 - 18.0 | 10.0 - 14.0 | 4.0 - 8.0 |
Table 1: pH-Dependent Solubility and Substituent Content of HPMCAS Grades.
| Property | L Grade | M Grade | H Grade |
| Weight-Average Molecular Weight (Mw) | ~18,000 - 20,000 Da | ~17,000 - 18,000 Da | ~17,000 - 18,000 Da |
| Number-Average Molecular Weight (Mn) | ~13,000 Da | ~13,000 Da | ~13,000 Da |
| Glass Transition Temperature (Tg) | ~119 - 122 °C | ~119 - 122 °C | ~119 - 122 °C |
| Viscosity (2% in 0.1 M NaOH) | 1.5 - 3.6 mPa·s | 1.5 - 3.6 mPa·s | 1.5 - 3.6 mPa·s |
Table 2: Typical Molecular Weight, Thermal, and Viscosity Properties of HPMCAS Grades.
The Role of Substituent Ratios in Functional Performance
The ratio of the hydrophobic acetyl groups to the ionizable succinoyl groups is the primary determinant of the polymer's behavior. The succinoyl groups, with a pKa of approximately 5, become ionized at higher pH values, leading to the dissolution of the polymer.[5]
Figure 1: Relationship between HPMCAS grade and pH-dependent solubility.
This pH-dependent solubility allows for targeted drug release. For instance, the L grade is suitable for release in the proximal small intestine, while the H grade can be used for targeted delivery to the distal small intestine or colon.[3]
Experimental Protocols
Determination of Substituent Content
The acetyl and succinoyl content of HPMCAS is typically determined according to the methods described in the United States Pharmacopeia/National Formulary (USP/NF) and the Japanese Pharmacopoeia (JP).[3][14] A general outline of the gas chromatography method is as follows:
-
Sample Preparation: An accurately weighed sample of HPMCAS is hydrolyzed to liberate the acetic and succinic acids.
-
Derivatization: The liberated acids are then derivatized to form their corresponding methyl esters.
-
Gas Chromatography (GC) Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
Quantification: The peak areas of the methyl acetate and dimethyl succinate are compared to those of a known standard to calculate the percentage of acetyl and succinoyl groups.
In Vitro Dissolution Testing for Amorphous Solid Dispersions
A common application of HPMCAS is in the formulation of amorphous solid dispersions (ASDs) to enhance the solubility of poorly water-soluble drugs.[15][16] In vitro dissolution testing is a critical experiment to evaluate the performance of these formulations.[5][17]
Figure 2: A typical experimental workflow for in vitro dissolution testing of an HPMCAS-based ASD.
A detailed protocol for a microcentrifuge dissolution test is as follows:[5][17]
-
Materials: HPMCAS-based ASD, phosphate-buffered saline (PBS) at the desired pH (e.g., 6.5 or 6.8), and a suitable organic solvent for HPLC analysis (e.g., methanol).
-
Apparatus: Microcentrifuge tubes, a temperature-controlled chamber (37°C), a vortex mixer, a centrifuge, and an HPLC system.
-
Procedure: a. Add a sufficient amount of the ASD to a microcentrifuge tube to achieve the target drug concentration if fully dissolved. b. Place the tube in the 37°C chamber. c. Add a pre-warmed dissolution medium (e.g., 1.8 mL of PBS) to the tube. d. Immediately vortex the sample for approximately 60 seconds. e. At each designated time point, centrifuge the sample (e.g., at 13,000 x g for 1 minute at 37°C). f. Carefully remove an aliquot of the supernatant. g. Dilute the supernatant with an appropriate organic solvent (e.g., 1:6 with methanol) to prevent drug precipitation and prepare it for analysis. h. Analyze the diluted sample by HPLC to determine the drug concentration. i. Plot the drug concentration as a function of time to generate the dissolution profile.
Conclusion
The selection of the appropriate HPMCAS grade is a critical decision in the development of oral drug delivery systems for poorly soluble compounds. The L, M, and H grades offer a versatile platform for formulators to control the release profile of their API based on the specific requirements of the drug and the desired site of absorption. A thorough understanding of their physicochemical properties, particularly the relationship between substituent content and pH-dependent solubility, is essential for successful formulation development. The experimental protocols outlined in this guide provide a foundation for the characterization and evaluation of HPMCAS-based formulations.
References
- 1. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (HPMCAS) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107177006A - HPMCAS and its production method and the composition containing it - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. phexcom.cn [phexcom.cn]
- 13. scispace.com [scispace.com]
- 14. US20170260296A1 - this compound, method for producing the same and composition containing the same - Google Patents [patents.google.com]
- 15. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Navigating pH-Dependent Solubility: A Technical Guide to HPMCAS Grades for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Hypromellose Acetate Succinate (HPMCAS) has emerged as a critical polymer in pharmaceutical development, particularly for enhancing the bioavailability of poorly soluble drugs through amorphous solid dispersions and for enteric coating applications. Its utility is intrinsically linked to its pH-dependent solubility, a characteristic that allows for targeted drug release within the gastrointestinal tract. This technical guide provides an in-depth exploration of the pH-dependent solubility of various HPMCAS grades, offering a comprehensive resource for formulation scientists.
The Role of Chemical Substitution in pH-Dependent Solubility
HPMCAS is a mixed ester of hypromellose containing methoxy, hydroxypropoxy, acetyl, and succinoyl groups. The ratio of acetyl to succinoyl substitution is the primary determinant of the polymer's dissolution pH.[1][2] The succinoyl group, with its carboxylic acid moiety, is responsible for the pH-dependent solubility. At low pH, the carboxylic acid is protonated and un-ionized, rendering the polymer insoluble in acidic environments like the stomach. As the pH increases in the small intestine, the succinoyl groups ionize, leading to polymer hydration and dissolution.
Different grades of HPMCAS are commercially available, primarily from manufacturers like Shin-Etsu (AQOAT®) and Ashland (AquaSolve™), which offer a range of dissolution pH values to suit various drug delivery strategies.[3][4] These grades are typically categorized as low (L), medium (M), and high (H) grades, corresponding to the pH at which they begin to dissolve.[1][5]
Quantitative Data on pH-Dependent Solubility of HPMCAS Grades
The following tables summarize the pH-dependent solubility of various HPMCAS grades from different manufacturers, providing a clear comparison for formulation development.
Table 1: pH-Dependent Solubility of Shin-Etsu AQOAT® HPMCAS Grades
| Grade | Acetyl Content (%) | Succinoyl Content (%) | Dissolution pH |
| AS-LF (L Grade, Fine) | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5[5][6] |
| AS-LG (L Grade, Granular) | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5[5] |
| AS-MF (M Grade, Fine) | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0[5][6] |
| AS-MG (M Grade, Granular) | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0[5] |
| AS-HF (H Grade, Fine) | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8[5][6] |
| AS-HG (H Grade, Granular) | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8[5] |
Note: Some studies have observed the onset of colloidal dispersion at slightly lower pH values than complete dissolution. For instance, L grades may start to disperse around pH 4.8, M grades around pH 5.2, and H grades around pH 5.7.[5][6]
Table 2: pH-Dependent Solubility of Ashland AquaSolve™ HPMCAS Grades
| Grade | Description | Dissolution pH |
| L Grade | Low pH Dissolution | ≥ 5.5[1] |
| M Grade | Medium pH Dissolution | ≥ 6.0[1] |
| H Grade | High pH Dissolution | ≥ 6.8[1][2] |
Note: Both fine (F) and granular (G) particle sizes are available for each grade.[1]
Experimental Protocols for Determining pH-Dependent Solubility
A standardized and detailed experimental protocol is crucial for accurately determining and comparing the pH-dependent solubility of different HPMCAS grades. The following methodologies are synthesized from established pharmaceutical testing principles.
Visual Observation Method
This is a straightforward method for initial screening and qualitative assessment.
Objective: To visually determine the pH at which a specific HPMCAS grade dissolves.
Materials and Equipment:
-
HPMCAS polymer powder
-
Series of buffer solutions with incremental pH values (e.g., pH 4.0 to 7.5 in 0.2 pH unit increments). McIlvaine's or phosphate (B84403) buffers are commonly used.[5][6]
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
-
Analytical balance
Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions covering the expected dissolution range.
-
Sample Preparation: Accurately weigh a small amount of HPMCAS powder (e.g., 100 mg) and add it to a fixed volume of each buffer solution (e.g., 10 mL) in separate vials.
-
Dissolution: Place the vials on a magnetic stirrer and stir at a constant speed (e.g., 300 rpm) at a controlled temperature (e.g., 37°C to simulate physiological conditions).[1]
-
Observation: Visually inspect the solutions at regular time intervals (e.g., every 15 minutes for 2 hours). Record the pH at which the polymer completely dissolves, resulting in a clear or translucent solution. Note any swelling or formation of colloidal dispersions.
Turbidity Measurement Method
This quantitative method provides a more precise determination of the dissolution pH by measuring the change in solution clarity.
Objective: To quantitatively determine the pH of dissolution by measuring the turbidity of the polymer suspension as a function of pH.
Materials and Equipment:
-
Same as the Visual Observation Method
-
Turbidimeter or a UV-Vis spectrophotometer capable of measuring absorbance at a specific wavelength (e.g., 600 nm).
Procedure:
-
Sample Preparation: Prepare HPMCAS suspensions in a series of buffer solutions as described above.
-
Turbidity Measurement: At predetermined time points, take an aliquot of each suspension and measure its turbidity or absorbance.
-
Data Analysis: Plot the turbidity/absorbance values against the corresponding pH of the buffers. The pH at which the turbidity/absorbance drops to a baseline level, indicating a clear solution, is considered the dissolution pH.
Potentiometric Titration Method
This method is used to determine the pKa of the succinoyl groups, which is directly related to the pH-dependent solubility.
Objective: To determine the acid dissociation constant (pKa) of the HPMCAS polymer.
Materials and Equipment:
-
HPMCAS polymer
-
Deionized water
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of HPMCAS in a known volume of deionized water. The polymer may not fully dissolve initially.
-
Titration: While stirring, titrate the HPMCAS suspension/solution with the standardized strong base (NaOH) solution, recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the pH at which half of the succinoyl groups are ionized.
Visualization of HPMCAS pH-Dependent Solubility
The following diagrams illustrate the relationship between HPMCAS grades and their pH-dependent solubility, as well as a typical experimental workflow for its determination.
Caption: Relationship between HPMCAS grades and their dissolution pH in the GI tract.
Caption: Workflow for determining the pH-dependent solubility of HPMCAS.
Conclusion
The pH-dependent solubility of HPMCAS is a cornerstone of its functionality in advanced drug delivery systems. A thorough understanding of the different grades and their specific dissolution pH values is paramount for the rational design of enteric-coated dosage forms and for optimizing the performance of amorphous solid dispersions. By employing systematic experimental protocols, researchers can accurately characterize the solubility profiles of these versatile polymers, paving the way for the development of more effective and reliable pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Significance of Glass Transition Temperature (Tg) in HPMCAS-Based Drug Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of HPMCAS in Modern Pharmaceuticals
Hydroxypropyl Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) (HPMCAS) has emerged as a leading polymer in the development of amorphous solid dispersions (ASDs), a key enabling technology for improving the oral bioavailability of poorly soluble drugs.[1] ASDs present the drug in a high-energy, amorphous state, which can lead to supersaturated concentrations in the gastrointestinal tract and enhanced absorption.[1] The physical stability and performance of these formulations are intrinsically linked to the glass transition temperature (Tg) of the polymer carrier. This technical guide provides an in-depth exploration of the Tg of HPMCAS, its measurement, and its profound impact on the stability and efficacy of amorphous drug delivery systems.
HPMCAS is a versatile polymer with dual functionality: it effectively stabilizes the amorphous drug against recrystallization in the solid state and inhibits its precipitation from a supersaturated solution upon dissolution.[2][3] These crucial properties are governed by the polymer's molecular mobility, which is directly related to its glass transition temperature. A high Tg is desirable to ensure the drug remains in a glassy, low-mobility state, thereby preventing crystallization and maintaining the therapeutic advantage of the amorphous form.[4]
Understanding the Glass Transition Temperature (Tg)
The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery "rubbery" state as the temperature is increased.[5][6] It is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another. The Tg is a critical parameter for polymers used in drug delivery as it dictates the material's physical properties, processing conditions, and long-term stability.[7]
Significance of Tg in HPMCAS-Based Amorphous Solid Dispersions
In the context of HPMCAS-based ASDs, the Tg is of paramount importance for several reasons:
-
Physical Stability: The primary role of HPMCAS in an ASD is to inhibit the crystallization of the amorphous drug.[3] Below the Tg of the drug-polymer mixture, molecular mobility is significantly restricted, effectively "freezing" the drug molecules within the polymer matrix and preventing them from organizing into a crystalline lattice.[8] A high Tg of the ASD is therefore crucial for ensuring long-term physical stability during storage.[4]
-
Manufacturing Process: The Tg influences the choice and parameters of the manufacturing process for ASDs, such as hot-melt extrusion (HME) and spray drying.[2] For HME, the processing temperature must be sufficiently above the Tg to ensure the polymer flows and allows for the dissolution of the drug, but not so high as to cause degradation of the drug or polymer.[9][10]
-
Drug Release and Dissolution: While a high Tg is essential for solid-state stability, the polymer must also hydrate (B1144303) and dissolve at the desired site of drug release in the gastrointestinal tract.[2] The interplay between the Tg, the chemical substitutions on the HPMCAS backbone (acetate and succinate), and the pH of the surrounding media governs the dissolution behavior and subsequent drug release.[10]
Quantitative Data: Glass Transition Temperatures of HPMCAS Grades
HPMCAS is commercially available in different grades, which vary in their degree of acetate and succinate substitution. These variations influence the polymer's pH-dependent solubility and its glass transition temperature.[10] The table below summarizes the typical Tg values for various HPMCAS grades.
| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | pH of Dissolution | Typical Tg (°C) |
| L Grade (LF, LG) | 5 - 9 | 14 - 18 | ≥ 5.5 | ~119 - 122 |
| M Grade (MF, MG) | 7 - 11 | 10 - 14 | ≥ 6.0 | ~119 - 122 |
| H Grade (HF, HG) | 10 - 14 | 4 - 8 | ≥ 6.8 | ~119 - 122 |
Note: The exact Tg can vary slightly depending on the specific manufacturing batch, moisture content, and the analytical method and parameters used for measurement.[10][11]
Experimental Protocols for Tg Determination
Accurate determination of the Tg is critical for formulation development and quality control. The two most common and powerful techniques for measuring the Tg of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).[12][13]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13] The glass transition is observed as a step-like change in the heat capacity of the material.[14]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the HPMCAS powder or ASD into a standard aluminum DSC pan.[10] Seal the pan hermetically to prevent any loss of moisture during the experiment.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards, such as indium.[10]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected Tg (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 10°C/min, to a temperature significantly above the Tg (e.g., 200°C).[10]
-
Hold the sample at the upper temperature for a few minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Reheat the sample at the same controlled rate (e.g., 10°C/min) through the glass transition region. The second heating scan is typically used for Tg determination to ensure a consistent thermal history.[10]
-
-
Data Analysis: The glass transition temperature is determined from the second heating curve. It is typically reported as the midpoint of the step change in the heat flow signal.[15]
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force.[6][16] It provides information on the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response of the material.[6] The glass transition is characterized by a significant drop in the storage modulus and a peak in the loss modulus and the tan delta (the ratio of loss modulus to storage modulus).[6]
Methodology:
-
Sample Preparation: Prepare a rectangular film or a compacted powder sample of HPMCAS or the ASD with well-defined dimensions.[17]
-
Instrument Setup: Select an appropriate measurement mode, such as single cantilever or tensile, depending on the sample form.
-
Experimental Parameters:
-
Apply a small-amplitude, sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature at a controlled rate, typically 3 K/min, through the glass transition region.[7]
-
-
Data Analysis: The Tg can be determined from several points on the DMA thermogram:
Visualizing Key Concepts and Workflows
Graphical representations are invaluable for understanding the complex relationships and processes involved in the study of HPMCAS Tg.
References
- 1. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tainstruments.com [tainstruments.com]
- 6. madisongroup.com [madisongroup.com]
- 7. bath.ac.uk [bath.ac.uk]
- 8. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 14. Simultaneous Determination of Glass Transition Temperatures of Several Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thermalsupport.com [thermalsupport.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. pbipolymer.com [pbipolymer.com]
HPMCAS as a Precipitation Inhibitor: A Technical Guide for Drug Development Professionals
An In-depth Examination of Hydroxypropyl Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) for Enhanced Drug Delivery
Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has emerged as a leading polymer in the development of amorphous solid dispersions (ASDs) for poorly water-soluble drugs.[1][2] Its primary function is to act as a precipitation inhibitor, thereby maintaining a supersaturated state of the drug in the gastrointestinal tract, which can significantly enhance oral bioavailability.[1][3] This technical guide provides a comprehensive overview of the core mechanisms, experimental evaluations, and quantitative performance of HPMCAS in this critical role.
Core Mechanism of Precipitation Inhibition
HPMCAS is a multifunctional polymer that inhibits drug precipitation through a two-pronged kinetic mechanism: the inhibition of nucleation and the slowing of crystal growth.[4][5] Amorphous forms of drugs have higher free energy and thus greater apparent solubility than their crystalline counterparts.[4] When an ASD formulated with HPMCAS dissolves, it releases the drug in its high-energy amorphous state, often achieving concentrations far exceeding the equilibrium solubility of the crystalline form—a state known as supersaturation.[6]
However, this supersaturated state is thermodynamically unstable and prone to precipitation. HPMCAS counteracts this by:
-
Inhibiting Nucleation: HPMCAS molecules can interact with drug molecules in solution, disrupting the self-association required to form a stable crystal nucleus.[1][2] This is often achieved through hydrophobic interactions between the polymer and the drug.[4][7]
-
Inhibiting Crystal Growth: If nuclei do form, HPMCAS can adsorb onto the crystal surface, a mechanism known as surface poisoning.[8] This blocks the addition of further drug molecules to the crystal lattice, thereby retarding its growth.[8]
The amphiphilic nature of HPMCAS, owing to its varied functional groups (acetyl, succinoyl, hydroxypropyl), is key to its effectiveness.[4] The hydrophobic regions of the polymer interact with the poorly soluble drug, while the hydrophilic regions, particularly the ionized succinoyl groups at intestinal pH, ensure the polymer itself remains sufficiently soluble and can stabilize drug-rich colloidal nanostructures.[3][9]
The following diagram illustrates the fundamental mechanism by which HPMCAS maintains drug supersaturation.
Quantitative Analysis of HPMCAS Performance
The effectiveness of HPMCAS as a precipitation inhibitor can be quantified through various in vitro experiments. The choice of HPMCAS grade, which differs in the ratio of acetyl to succinoyl substituents, can significantly impact performance, with more hydrophobic grades often showing stronger precipitation inhibition.[4][10]
Table 1: Amorphous Solubility and Nucleation Induction of Nifedipine (B1678770) with Different Polymers
This table summarizes data on the ability of different HPMCAS grades and other polymers to increase the amorphous solubility of nifedipine and delay the onset of nucleation. Higher amorphous solubility and longer induction times indicate better precipitation inhibition.
| Polymer System | Amorphous Solubility (µg/mL) | Nucleation Induction Time (minutes) |
| Nifedipine alone | - | < 5[11] |
| Nifedipine / HPMCAS-LG | - | > 120 |
| Nifedipine / HPMCAS-HG | 169.47 | > 120 |
| Nifedipine / HPMCAS-LG + HPMCAS-HG | 149.15 | > 120 |
| Nifedipine / Eudragit® FS100 | 18.32 | < 120 |
| Nifedipine / Kollidon® VA64 | 32.68 | < 120 |
| Data adapted from Butreddy, A., et al. (2022).[1] |
Table 2: In Vitro Dissolution of Nifedipine from Hot-Melt Extruded Amorphous Solid Dispersions
This table presents the dissolution performance of nifedipine from ASDs prepared with different polymers. The data highlights the superior ability of HPMCAS to achieve and maintain high drug concentrations over time compared to other polymers.
| Formulation | Maximum Drug Release (%) | Time to Maximum Release (minutes) |
| Nifedipine / HPMCAS | 100 | 30 |
| Nifedipine / PVP/VA | 75 | >30 |
| Nifedipine / PVP/VA + 5% HPMC E5 | 90 | >30 |
| Data adapted from Wang R-y, et al. (2016). |
Experimental Protocols
Standardized experimental protocols are crucial for evaluating and comparing the performance of precipitation inhibitors. The following are detailed methodologies for two common assays.
Protocol 1: Solvent Shift Method for Polymer Screening
The solvent shift method is a rapid screening tool to assess a polymer's ability to inhibit precipitation from a supersaturated solution.[12]
-
Preparation of Polymer Solution: Dissolve the candidate polymer (e.g., HPMCAS) in a biorelevant buffer (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, pH 6.5) at a specified concentration (e.g., 50 µg/mL).[12] Equilibrate the solution to 37°C.
-
Preparation of Drug Stock Solution: Prepare a concentrated stock solution of the model drug (e.g., nifedipine, itraconazole) in a water-miscible organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[12][13]
-
Initiation of Supersaturation: Vigorously stir the polymer solution. Add a small volume of the drug stock solution to the aqueous polymer solution to achieve a final drug concentration that is well above its crystalline solubility (e.g., final DMSO concentration of 2% v/v).[13]
-
Monitoring Precipitation: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any precipitated drug. Analyze the filtrate for dissolved drug concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the drug concentration versus time. A slower decline in concentration indicates a more effective precipitation inhibitor.
The workflow for a typical solvent shift experiment is depicted in the diagram below.
Protocol 2: Non-Sink Dissolution Testing of Amorphous Solid Dispersions
This method evaluates the ability of an ASD to generate and maintain supersaturation under conditions that mimic the gastrointestinal environment.
-
ASD Preparation: Prepare the ASD of the drug and HPMCAS using a method such as spray-drying or hot-melt extrusion.[4][14] Characterize the ASD to confirm it is amorphous (e.g., via PXRD and DSC).
-
Dissolution Medium: Prepare a biorelevant dissolution medium (e.g., FaSSIF, pH 6.5) and maintain it at 37°C in a USP II dissolution apparatus.[1]
-
Test Initiation: Add a quantity of the ASD powder to the dissolution medium sufficient to achieve a total drug concentration that would be supersaturated if fully dissolved.[14]
-
Sampling: At specified time intervals, withdraw samples from the dissolution vessel.
-
Sample Processing: Immediately centrifuge or filter the samples to separate the dissolved drug from any solid material.[14]
-
Quantification: Analyze the supernatant or filtrate for drug concentration using HPLC.
-
Performance Evaluation: Plot the concentration-time profile. Key parameters to evaluate include the maximum concentration achieved (Cmax), the time to reach Cmax (Tmax), and the area under the curve (AUC), which represents the overall drug exposure.[14]
The logical relationship between key factors influencing HPMCAS performance is outlined in the following diagram.
Conclusion
HPMCAS is a uniquely effective polymer for inhibiting drug precipitation from supersaturated solutions, a critical factor in enhancing the oral bioavailability of poorly soluble drugs.[2] Its efficacy stems from a combination of kinetic stabilization mechanisms, including the inhibition of both nucleation and crystal growth, which are driven by specific molecular interactions between the drug and the polymer's functional groups.[4][7] By understanding these mechanisms and employing robust experimental protocols for evaluation, researchers and drug development professionals can effectively leverage HPMCAS to formulate advanced amorphous solid dispersions, turning poorly soluble candidates into viable therapeutic products.
References
- 1. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of crystal nucleation and growth by water-soluble polymers and its impact on the supersaturation profiles of amorphous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cersi.umd.edu [cersi.umd.edu]
- 7. The effect of HPMCAS functional groups on drug crystallization from the supersaturated state and dissolution improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. Evaluation of the inhibitory potential of HPMC, PVP and HPC polymers on nucleation and crystal growth - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Enhancing Oral Bioavailability of BCS Class II Drugs: A Technical Guide to Hypromellose Acetate Succinate (HPMCAS)
For Researchers, Scientists, and Drug Development Professionals
The Biopharmaceutical Classification System (BCS) Class II drugs, characterized by high permeability but low aqueous solubility, present a significant challenge in oral drug delivery. Their limited dissolution rate in the gastrointestinal tract often leads to poor and variable absorption, hindering therapeutic efficacy. A leading strategy to overcome this hurdle is the formulation of amorphous solid dispersions (ASDs), with Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) emerging as a premier polymeric carrier. This technical guide provides an in-depth exploration of HPMCAS, its mechanisms, formulation strategies, and quantitative impact on the bioavailability of BCS Class II drugs.
The Core Challenge: BCS Class II Drugs
Oral administration is the preferred route for drug delivery due to its convenience and patient compliance. However, for a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. BCS Class II compounds are readily permeable through the intestinal wall but exhibit poor aqueous solubility, making dissolution the rate-limiting step for absorption. This low solubility can result in insufficient bioavailability and significant variability in patient response.[1][2]
HPMCAS: A Versatile Polymer for Amorphous Solid Dispersions
Amorphous solid dispersions (ASDs) are a proven formulation strategy where a poorly soluble drug is molecularly dispersed within a hydrophilic polymer matrix.[3][4][5] This amorphous state possesses higher free energy compared to the stable crystalline form, leading to enhanced apparent solubility and dissolution rates.[6][7]
HPMCAS has been identified as a uniquely effective polymer for creating stable and effective ASDs.[8][9] Its success is attributed to several key properties:
-
Dual Functionality: HPMCAS not only promotes the rapid dissolution of the drug to generate a supersaturated state but also acts as a precipitation inhibitor to maintain this state for an extended period, allowing for enhanced absorption.[6][10]
-
Amphiphilic Nature: The combination of a hydrophobic cellulose (B213188) backbone and hydrophilic acetyl and succinoyl groups allows HPMCAS to interact favorably with a wide range of drug molecules.[11]
-
High Glass Transition Temperature (Tg): A high Tg (around 120°C) contributes to the physical stability of the amorphous dispersion by restricting molecular mobility and inhibiting drug crystallization during storage.[11]
-
pH-Dependent Solubility: Different grades of HPMCAS are available, offering a range of pH-dependent solubility profiles, which can be tailored to target drug release in specific regions of the gastrointestinal tract.[11][12]
Mechanism of Bioavailability Enhancement: The "Spring and Parachute" Effect
The primary mechanism by which HPMCAS enhances oral bioavailability is often described as the "spring and parachute" effect. Upon ingestion, the ASD rapidly dissolves (the "spring"), creating a supersaturated solution of the drug in the gastrointestinal fluid at a concentration significantly higher than its crystalline solubility. HPMCAS then acts as a "parachute," inhibiting the natural tendency of the drug to precipitate or crystallize from this supersaturated state.[3][13] This is achieved through:
-
Inhibition of Nucleation and Crystal Growth: HPMCAS can adsorb onto the surface of drug nuclei or crystals, sterically hindering their growth.[13][14]
-
Hydrophobic Interactions: Strong hydrophobic interactions between the drug and the polymer can stabilize the drug in the supersaturated solution.[3][14]
-
Formation of Drug-Polymer Colloids: In aqueous environments, HPMCAS can form colloidal aggregates or nanostructures that associate with the drug.[15][16] These drug-rich colloids act as a reservoir, replenishing the free drug concentration as it gets absorbed, thereby maintaining the driving force for absorption across the intestinal membrane.[16][17]
Caption: Mechanism of HPMCAS in enhancing oral bioavailability.
HPMCAS Grades and Properties
HPMCAS is available in different grades, primarily differing in the ratio of acetyl and succinoyl substitutions. This variation influences their pH of dissolution and hydrophobicity, making the selection of the appropriate grade a critical formulation parameter.[11][12]
| Grade | Acetyl Content (%) | Succinoyl Content (%) | pH of Dissolution | Key Characteristics |
| L Grade | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5 | More hydrophilic, faster dissolution at lower pH.[11][14][18] |
| M Grade | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0 | Intermediate properties, good balance of dissolution and inhibition.[11][16][18] |
| H Grade | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8 | More hydrophobic, stronger precipitation inhibition, dissolves at higher pH.[11][14][18] |
Data compiled from multiple sources.[11][12][14][16][18]
The choice of grade impacts performance:
-
L-grades often provide faster drug release due to their higher succinoyl content and solubility at a lower pH.[14][18]
-
H-grades , being more hydrophobic, can offer stronger drug-polymer interactions and superior precipitation inhibition, which is beneficial for drugs prone to rapid crystallization.[14][18]
Experimental Protocols for Formulation and Characterization
The development of a successful HPMCAS-based ASD involves precise manufacturing processes and thorough characterization.
Formulation Methodologies
Two primary techniques are used for preparing HPMCAS ASDs: spray drying and hot-melt extrusion (HME).[6][7][19]
Protocol 1: Spray Drying
-
Solution Preparation: Dissolve the BCS Class II drug and HPMCAS in a suitable common volatile solvent (e.g., acetone, methanol, or a mixture thereof). The concentration will depend on the solubility of the components and the desired viscosity.
-
Atomization: Pump the solution through a nozzle into a drying chamber. The liquid is atomized into fine droplets.
-
Drying: A hot drying gas (e.g., nitrogen) is introduced into the chamber, causing rapid evaporation of the solvent from the droplets. This rapid solidification traps the drug in an amorphous state within the polymer matrix.[15]
-
Collection: The resulting solid dispersion powder is separated from the gas stream, typically using a cyclone separator.
Protocol 2: Hot-Melt Extrusion (HME)
-
Blending: Physically mix the drug powder with HPMCAS powder at the desired ratio.
-
Extrusion: Feed the blend into a heated extruder. The extruder's rotating screws convey, mix, and melt the material. The drug dissolves in the molten polymer, forming a homogeneous solid solution. The processing temperature must be carefully controlled above the polymer's Tg but below the degradation temperature of the drug and polymer.[14]
-
Cooling and Shaping: The molten extrudate exits the extruder die and is cooled rapidly on a conveyor belt or chill roll to solidify the amorphous dispersion.
-
Downstream Processing: The cooled extrudate is then milled or pelletized into a powder suitable for further processing into tablets or capsules.[20]
Caption: Experimental workflow for HPMCAS ASD development.
Characterization Methodologies
Thorough characterization is essential to confirm the amorphous nature of the drug and to predict the in vivo performance of the ASD.
| Technique | Purpose | Protocol Summary |
| Differential Scanning Calorimetry (DSC) | To confirm the amorphous state by detecting the glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.[21] | 1. Accurately weigh 3-5 mg of the ASD sample into an aluminum pan and seal it. 2. Place the pan in the DSC cell. 3. Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg and melting point of the drug. 4. A single Tg, intermediate between the drug and polymer, indicates a homogeneous amorphous dispersion.[15] |
| Powder X-Ray Diffraction (PXRD) | To verify the absence of crystallinity. An amorphous sample will show a broad "halo" pattern, while a crystalline sample will show sharp Bragg peaks.[21] | 1. Place a sufficient amount of the ASD powder on a sample holder. 2. Mount the holder in the PXRD instrument. 3. Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a monochromatic X-ray source. 4. Analyze the resulting diffractogram for the presence or absence of sharp peaks. |
| In Vitro Dissolution / Supersaturation Testing | To assess the ability of the ASD to generate and maintain a supersaturated state. | 1. Prepare a dissolution medium simulating gastrointestinal fluid (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). 2. Introduce a quantity of the ASD formulation into the dissolution vessel under controlled temperature (37°C) and agitation. 3. At predetermined time intervals, withdraw samples, filter them promptly through a sub-micron filter (e.g., 0.22 µm) to separate undissolved solids. 4. Analyze the filtrate for drug concentration using a suitable analytical method like HPLC. 5. Plot drug concentration versus time to observe the supersaturation profile. |
Quantitative Data: HPMCAS Performance with BCS Class II Drugs
Numerous studies have demonstrated the significant impact of HPMCAS-based ASDs on the solubility and bioavailability of BCS Class II drugs.
Table 1: Enhanced Solubility and Dissolution
| Drug | Formulation Details | Solubility/Dissolution Enhancement | Reference |
| Vemurafenib | 30:70 (w/w) Vemurafenib:HPMCAS-LF ASD | ~30-fold higher dissolution than crystalline form | [6] |
| Ivacaftor | Ivacaftor:HPMCAS ASD | Solubility of 67.4 µg/mL compared to 1 µg/mL for crystalline form | [6][19] |
| Nifedipine | Nifedipine:HPMCAS-HG ASD | Amorphous solubility of 169.47 µg/mL (vs. 11.63 µg/mL with no polymer) | [14] |
| Itraconazole | ITZ:HPMCAS-HF SDD | Maintained solubility enhancement of 60-fold for up to 24h | [22] |
Table 2: In Vivo Bioavailability Enhancement
| Drug | Formulation Details | Animal Model | Pharmacokinetic Improvement | Reference |
| Vemurafenib | 30:70 (w/w) Vemurafenib:HPMCAS-LF ASD | Human | ~5-fold higher plasma concentrations vs. crystalline | [6] |
| Ivacaftor | Ivacaftor:HPMCAS ASD | Rat | Relative bioavailability of ~100% compared to 3-6% for crystalline | [6] |
Logical Relationships in Formulation Design
The successful design of an HPMCAS ASD depends on the interplay between the drug's properties, the polymer grade, and the manufacturing process.
Caption: Logical relationships in HPMCAS ASD formulation.
Conclusion
Hypromellose Acetate Succinate has proven to be an exceptional polymer for enhancing the oral bioavailability of BCS Class II drugs. Its ability to form stable amorphous solid dispersions that generate and maintain drug supersaturation in the gastrointestinal tract directly addresses the core challenge of poor solubility. Through careful selection of HPMCAS grade and a robust manufacturing process like spray drying or hot-melt extrusion, researchers can significantly improve the dissolution and subsequent absorption of these challenging compounds. The continued application of HPMCAS in both academic research and commercial products underscores its critical role in modern pharmaceutical development, enabling the delivery of promising but poorly soluble drug candidates to patients.
References
- 1. Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utility of hydroxypropylmethylcellulose acetate succinate (HPMCAS) for initiation and maintenance of drug supersaturation in the GI milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applicability of an Experimental Grade of Hydroxypropyl Methylcellulose Acetate Succinate as a Carrier for Formation of Solid Dispersion with Indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 19. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DSpace [archive.hshsl.umaryland.edu]
An In-depth Technical Guide to the Synthesis and Manufacturing of Hypromellose Acetate Succinate (HPMCAS)
For Researchers, Scientists, and Drug Development Professionals
Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) has emerged as a critical polymer in the pharmaceutical industry, primarily utilized to enhance the bioavailability of poorly soluble drugs through the formation of amorphous solid dispersions. Its unique pH-dependent solubility, amphiphilic nature, and high glass transition temperature make it an exemplary excipient for enteric coating and controlled drug delivery. This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of HPMCAS.
Synthesis of Hypromellose Acetate Succinate
The synthesis of HPMCAS is achieved through the esterification of hypromellose (hydroxypropyl methylcellulose (B11928114), HPMC) with acetic anhydride (B1165640) and succinic anhydride. The reaction is typically catalyzed by an alkali carboxylate, such as sodium acetate, in a carboxylic acid reaction medium, like acetic acid.[1] The degree of substitution with acetyl and succinoyl groups can be controlled to produce different grades of HPMCAS, which in turn dictates the pH at which the polymer dissolves.[2][3]
Chemical Reaction
The fundamental reaction involves the esterification of the hydroxyl groups on the cellulose (B213188) backbone of HPMC with acetyl and succinoyl moieties. The reaction is carried out in a controlled manner to achieve the desired ratio of these functional groups.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a representative method for the synthesis of HPMCAS. The specific quantities of reagents can be adjusted to target different grades (L, M, H) of HPMCAS by varying the ratio of acetic anhydride and succinic anhydride.
Materials:
-
Hypromellose (HPMC)
-
Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
-
Succinic Anhydride
-
Acetic Anhydride
-
Purified Water
Equipment:
-
1L Jacketed Glass Reactor with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating/Cooling Circulator
-
Dropping Funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying Oven
Procedure:
-
Dissolution of HPMC: In a 1L reactor, add 250g of glacial acetic acid. While stirring, slowly add 50g of HPMC. Stir the mixture until the HPMC is completely dissolved.[4]
-
Addition of Catalyst and Reagents: To the HPMC solution, add 50g of anhydrous sodium acetate.[4] Subsequently, add 120g of acetic anhydride and 20g of succinic anhydride to the reactor.[4]
-
Esterification Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 3 hours with continuous stirring under a nitrogen atmosphere.[4]
-
Precipitation: After the reaction is complete, cool the mixture. The HPMCAS product is precipitated by slowly adding the reaction mixture to a large volume of purified water with vigorous stirring.
-
Purification (Washing): The precipitated fibrous or granular product is collected by filtration. To remove unreacted reagents and byproducts, the product is thoroughly washed with purified water until the filtrate is neutral.[1]
-
Drying: The washed HPMCAS is dried in an oven at 85°C for 5 hours, or until a constant weight is achieved, to yield the final product.[4]
Synthesis Workflow Diagram
Manufacturing and Grades of HPMCAS
Commercially, HPMCAS is available in several grades, primarily distinguished by their acetyl and succinoyl content, which dictates their pH-dependent solubility. The common grades are designated as L (low pH dissolution), M (medium pH dissolution), and H (high pH dissolution). Each of these chemical grades is also available in different physical forms, such as fine powder (F) or granular (G).[1][3]
The manufacturing process for pharmaceutical formulations containing HPMCAS often involves techniques like spray drying and hot-melt extrusion to create amorphous solid dispersions.[5]
-
Spray Drying: This process involves dissolving the drug and HPMCAS in a common solvent and then spraying the solution into a hot gas stream to rapidly evaporate the solvent, resulting in a solid dispersion.[5]
-
Hot-Melt Extrusion (HME): In HME, the drug and HPMCAS are mixed and heated to form a molten state, which is then forced through a die. This solvent-free process is advantageous for thermally stable compounds.[3]
Physicochemical Properties and Characterization
The performance of HPMCAS in pharmaceutical formulations is highly dependent on its physicochemical properties. Key properties include the degree of substitution, molecular weight, glass transition temperature (Tg), and solubility.
Quantitative Data on HPMCAS Grades
The following table summarizes the key physicochemical properties of different commercial grades of HPMCAS.
| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | Methoxyl Content (%) | Hydroxypropoxy Content (%) | pH of Dissolution | Weight-Average Molecular Weight (Mw) | Glass Transition Temperature (Tg) (°C) |
| L Grade | 5.0 - 9.0 | 14.0 - 18.0 | Varies | Varies | ≥ 5.5 | ~20,000 | 119 - 122 |
| M Grade | 7.0 - 11.0 | 10.0 - 14.0 | Varies | Varies | ≥ 6.0 | ~18,000 | 119 - 122 |
| H Grade | 10.0 - 14.0 | 4.0 - 8.0 | Varies | Varies | ≥ 6.8 | ~18,000 | 119 - 122 |
Data compiled from multiple sources.[3][6][7]
Experimental Protocols for Characterization
A common method for determining the degree of substitution involves hydrolysis of the ester groups followed by quantification of the resulting acetic acid and succinic acid using High-Performance Liquid Chromatography (HPLC).
Protocol Outline:
-
Sample Preparation: Accurately weigh about 102 mg of HPMCAS into a glass vial.[8]
-
Hydrolysis: Add 4.0 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) and stir for 2 hours. Then, add 4.0 mL of a phosphoric acid solution to achieve a pH of 3 or less to facilitate hydrolysis.[8]
-
HPLC Analysis:
-
Mobile Phase: A suitable mobile phase, such as a phosphate (B84403) buffer, is used.
-
Column: A C18 column is typically employed.
-
Detection: UV detection is used to quantify the liberated acetic and succinic acids against standard solutions.[8]
-
SEC coupled with a multi-angle laser light scattering (MALLS) detector is used to determine the absolute molecular weight and molecular weight distribution of HPMCAS.
Protocol Outline:
-
Sample Preparation:
-
Dissolve the HPMCAS sample in a 0.03 mol/L NaOH solution.
-
Add an equal volume of 0.1 mol/L potassium hydrogen phthalate (B1215562) and mix. The final polymer concentration should be around 0.2 w/v %.
-
Filter the solution through a 0.45-µm membrane filter before injection.[6]
-
-
SEC-MALLS System:
-
Columns: Shodex OHpak SB-806MHQ with a guard column.[6]
-
Detectors: A multi-angle laser light scattering detector and a refractive index detector.[6]
-
Mobile Phase: A mixed solvent system, for example, a 60:40 (v/v) mixture of 50mM NaH2PO4 with 0.1M NaNO3 buffer and acetonitrile (B52724) (pH 8.0), can be effective.[9]
-
DSC is used to determine the glass transition temperature (Tg) of HPMCAS, which is a critical parameter for the physical stability of amorphous solid dispersions.
Protocol Outline:
-
Sample Preparation: Accurately weigh 5-10 mg of the HPMCAS sample into an aluminum pan and seal it.[3]
-
DSC Analysis:
-
Equilibrate the sample at a starting temperature (e.g., 25°C) under a nitrogen purge.
-
Employ a heat-cool-heat cycle. For example, heat to 200°C at a rate of 10°C/min, cool to a low temperature (e.g., 10°C), and then heat again at a slower rate (e.g., 1°C/min) to accurately determine the Tg.[3]
-
PXRD is used to confirm the amorphous nature of HPMCAS and the amorphous solid dispersions it forms with drugs.
Protocol Outline:
-
Sample Preparation: Pack approximately 100 mg of the HPMCAS sample into a sample holder.[10]
-
PXRD Analysis:
-
Use a diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range (e.g., 5° to 40°).
-
The absence of sharp peaks in the diffractogram indicates an amorphous material.[3]
-
Characterization Workflow Diagram
Relationship between Substitution and Solubility
The pH-dependent solubility of HPMCAS is a direct consequence of the ionization of the succinoyl groups, which have a pKa of around 5.[11] At pH values above the pKa, the succinoyl groups become ionized, rendering the polymer more hydrophilic and leading to its dissolution. The acetyl groups are hydrophobic, and therefore, the ratio of succinoyl to acetyl substitution is a critical factor in determining the dissolution pH.[12]
-
High Succinoyl Content (L-grade): Results in a lower dissolution pH (≥ 5.5) due to the higher density of ionizable groups.[7]
-
Low Succinoyl Content (H-grade): Requires a higher pH (≥ 6.8) for dissolution as there are fewer ionizable groups to overcome the hydrophobicity of the polymer backbone and acetyl groups.[7]
Substitution vs. Solubility Diagram
References
- 1. This compound - CD Formulation [formulationbio.com]
- 2. This compound (HPMCAS) [benchchem.com]
- 3. This compound based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105940015A - Method for preparing hydroxypropyl methylcellulose acetate succinate (HPMCAS) grains having controlled grain size distribution, and HPMCAS powder - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. Absolute molecular weight determination of this compound by size exclusion chromatography: use of a multi angle laser light scattering detector and a mixed solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
HPMCAS Hygroscopicity: A Comprehensive Technical Guide to its Impact on Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has emerged as a leading polymer in the development of amorphous solid dispersions (ASDs), primarily for enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its effectiveness is attributed to its ability to maintain a supersaturated state of the drug in the gastrointestinal tract. However, the inherent hygroscopicity of HPMCAS, like many amorphous polymers, presents a critical consideration for the physical and chemical stability of the final drug product. This technical guide provides an in-depth analysis of HPMCAS hygroscopicity and its profound impact on the stability of ASDs.
HPMCAS is a mixed ester of hypromellose containing methoxy, hydroxypropoxy, acetyl, and succinoyl groups. It is available in three grades—L, M, and H—which differ in the ratio of acetyl to succinoyl groups, leading to different pH-dependent solubility profiles.[1][2] Under dry conditions, HPMCAS exhibits a high glass transition temperature (Tg) of approximately 120°C, which is crucial for restricting molecular mobility and ensuring the physical stability of the amorphous drug.[1][3]
The Nature of HPMCAS Hygroscopicity
HPMCAS is considered less hygroscopic compared to other common pharmaceutical polymers such as polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (HPMC).[3] However, it will still sorb moisture from the atmosphere, and the extent of this moisture uptake is dependent on the relative humidity (RH) of the surrounding environment. The order of moisture sorption among several cellulosic polymers has been reported as HPC > HPMC > HPMCP > HPMCAS > EC.[4][5]
Moisture Sorption Isotherms
The relationship between the equilibrium moisture content of HPMCAS and the ambient RH at a constant temperature is described by a moisture sorption isotherm. The sorption isotherm for HPMCAS typically follows a Type II or Type III sigmoidal shape according to the Brunauer-Emmett-Teller (BET) classification, which is characteristic of amorphous polymers.
Table 1: Equilibrium Moisture Content of HPMCAS-M at 25°C [3]
| Relative Humidity (%) | Equilibrium Water Absorption (wt%) |
| < 5 | ~0 |
| 20 | ~1 |
| 40 | ~2 |
| 60 | ~4 |
| 75 | ~6 |
| 90 | >10 |
Note: Data is estimated from graphical representations in the cited literature and is for illustrative purposes.
Impact of Hygroscopicity on Physical Stability
The sorption of moisture by HPMCAS has significant consequences for the physical stability of ASDs, primarily through its effect on the glass transition temperature (Tg).
Plasticization and Reduction of Glass Transition Temperature
Water acts as a potent plasticizer for HPMCAS, increasing the free volume between polymer chains and enhancing molecular mobility. This plasticization effect leads to a significant reduction in the Tg of the polymer. The relationship between the Tg of a polymer-water mixture and the weight fraction of water can often be described by the Gordon-Taylor equation. For HPMCAS-L, a Gordon-Taylor constant (k) of 3.6 has been reported.[6]
Table 2: Glass Transition Temperature (Tg) of HPMCAS Grades at Various Relative Humidities [3][7]
| Relative Humidity (%) | Approximate Tg (°C) - Grade L | Approximate Tg (°C) - Grade M | Approximate Tg (°C) - Grade H |
| 0 | 121 | 120 | 119 |
| 20 | 110 | 108 | 105 |
| 40 | 95 | 92 | 90 |
| 60 | 80 | 78 | 75 |
| 75 | 72 | 70 | 68 |
| 90 | < 50 | < 50 | < 50 |
Note: Data is estimated from graphical representations in the cited literature and is for illustrative purposes.
Risk of Crystallization and Phase Separation
A decrease in the Tg of the HPMCAS matrix brings the ASD closer to its rubbery state at ambient storage temperatures. This increased molecular mobility can facilitate the diffusion and reordering of drug molecules, leading to two primary physical instability pathways:
-
Crystallization: The amorphous API may revert to its more thermodynamically stable crystalline form.
-
Amorphous-Amorphous Phase Separation: The homogenous single-phase drug-polymer dispersion may separate into drug-rich and polymer-rich domains.
Both of these events can negatively impact the dissolution performance and bioavailability of the drug product. However, it is noteworthy that even at 75% RH, the Tg of HPMCAS can remain above 70°C, which contributes to the excellent physical stability often observed in HPMCAS-based ASDs stored under a range of conditions.[3]
Impact of Hygroscopicity on Chemical Stability
Beyond physical stability, moisture can also influence the chemical stability of both the HPMCAS polymer and the dispersed API.
Hydrolysis of HPMCAS
The ester linkages in the acetyl and succinoyl substituents of HPMCAS are susceptible to hydrolysis, particularly under conditions of high humidity and elevated temperature. This degradation can lead to the formation of acetic acid and succinic acid.[8] The release of these acidic species can alter the micro-environmental pH within the formulation, which can be detrimental to acid-labile APIs.
API Degradation
The increased molecular mobility resulting from moisture-induced plasticization can also accelerate the degradation of the API through various pathways, such as hydrolysis, oxidation, or interaction with polymeric degradants. Therefore, understanding the interplay between moisture, HPMCAS stability, and API stability is crucial for ensuring the desired shelf-life of the drug product.
Experimental Protocols for Characterization
A thorough understanding and characterization of HPMCAS hygroscopicity and its stability implications require specific analytical techniques.
Dynamic Vapor Sorption (DVS) for Moisture Sorption Isotherms
Objective: To determine the equilibrium moisture content of HPMCAS at various relative humidities.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of HPMCAS powder is placed in a sample pan.
-
Drying: The sample is dried in the DVS instrument at 0% RH and 25°C until a stable weight is achieved ( dm/dt < 0.002%/min). This establishes the dry mass of the sample.
-
Sorption Analysis: The RH is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates.
-
Desorption Analysis: Following equilibration at the highest RH, the RH is decreased in a stepwise manner to generate the desorption isotherm.
-
Data Analysis: The equilibrium moisture content at each RH step is calculated as the percentage weight gain relative to the initial dry mass. The resulting data is plotted as moisture content (%) versus RH (%).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To measure the glass transition temperature of HPMCAS at different moisture levels.
Methodology:
-
Sample Preparation: Samples of HPMCAS (5-10 mg) are accurately weighed into hermetically sealed aluminum DSC pans. To assess the effect of moisture, samples can be pre-conditioned at various controlled relative humidities until equilibrium is reached.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Analysis:
-
The sample is cooled to a temperature well below the expected Tg (e.g., -20°C).
-
The sample is then heated at a controlled rate (typically 10-20°C/min) to a temperature above the Tg (e.g., 180°C). A nitrogen purge is used to maintain an inert atmosphere.
-
-
Data Analysis: The Tg is determined from the resulting heat flow curve as the midpoint of the step change in the heat capacity.
Stability Testing of HPMCAS-Based ASDs
Objective: To evaluate the physical and chemical stability of HPMCAS ASDs under accelerated and long-term storage conditions.
Methodology (based on ICH Q1A(R2) guidelines): [9][10]
-
Storage Conditions:
-
Long-term: 25°C/60% RH or 30°C/65% RH for a minimum of 12 months.
-
Intermediate: 30°C/65% RH for a minimum of 6 months.
-
Accelerated: 40°C/75% RH for a minimum of 6 months.
-
-
Time Points: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analytical Testing: At each time point, the samples are analyzed for:
-
Physical Stability:
-
Appearance: Visual inspection for any changes in color or morphology.
-
Crystallinity: Powder X-ray Diffraction (PXRD) to detect the presence of any crystalline API.
-
Glass Transition Temperature: DSC to monitor for any changes in Tg, which could indicate phase separation.
-
-
Chemical Stability:
-
Assay and Impurities: A validated stability-indicating HPLC method to quantify the API and any degradation products.
-
Dissolution: In vitro dissolution testing to ensure the drug release profile is maintained.
-
-
Visualization of Key Relationships and Workflows
Logical Relationship between Moisture, HPMCAS Properties, and ASD Stability
Caption: Impact of moisture on HPMCAS and ASD stability.
Experimental Workflow for Stability Assessment of HPMCAS ASDs
Caption: Workflow for ASD stability testing.
Conclusion
The hygroscopic nature of HPMCAS is a critical material attribute that must be thoroughly understood and controlled to ensure the stability and performance of amorphous solid dispersions. While HPMCAS is less hygroscopic than many other polymers used in ASDs, the sorption of moisture can still lead to plasticization, a reduction in Tg, and an increased risk of physical and chemical instability. By employing appropriate analytical techniques such as DVS and DSC, and conducting rigorous stability studies under ICH guidelines, researchers and drug development professionals can effectively characterize the impact of moisture, select the optimal HPMCAS grade, and develop robust and stable amorphous drug products. Careful control of manufacturing processes and appropriate packaging are also essential strategies to mitigate the risks associated with HPMCAS hygroscopicity.
References
- 1. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Moisture Sorption by Polymeric Excipients Commonly Used in Amorphous Solid Dispersions and its Effect on Glass Transition Temperature: II. Cellulosic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snscourseware.org [snscourseware.org]
An In-depth Technical Guide to the Solubility of HPMCAS in Organic Solvents for Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) in organic solvents, a critical consideration for the formulation of amorphous solid dispersions and other drug delivery systems. This document outlines the qualitative and quantitative solubility of various HPMCAS grades, details experimental protocols for solubility determination, and provides a logical framework for solvent selection.
Introduction to HPMCAS and its Solubility
Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is a widely used polymer in the pharmaceutical industry, prized for its ability to enhance the bioavailability of poorly soluble drugs. Its effectiveness largely stems from its solubility characteristics. HPMCAS is an amphiphilic polymer, meaning it has both hydrophobic and hydrophilic regions. This dual nature allows it to interact with a wide range of active pharmaceutical ingredients (APIs) and form stable amorphous solid dispersions.[1]
The solubility of HPMCAS in organic solvents is a key factor in manufacturing processes such as spray drying, where the polymer and API must be dissolved in a common solvent system before being rapidly dried.[2] The choice of solvent not only impacts the efficiency of the manufacturing process but also influences the physicochemical properties and performance of the final drug product.[1] HPMCAS is highly soluble in volatile organic solvents like acetone (B3395972) and methanol (B129727), which facilitates economical and controllable manufacturing of spray-dried dispersions (SDDs).[2]
Factors Influencing HPMCAS Solubility
The solubility of HPMCAS is not absolute and is influenced by several factors:
-
Polymer Grade (Substitution Pattern): HPMCAS is available in different grades (e.g., L, M, and H), which are characterized by varying ratios of acetyl and succinoyl substituents.[3] This substitution pattern affects the polymer's overall hydrophobicity and its pH-dependent solubility in aqueous media, which can also influence its behavior in organic solvent systems, particularly those containing water.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the organic solvent play a crucial role in its ability to dissolve HPMCAS. Generally, polar organic solvents are more effective.
-
Presence of Water: The addition of water to an organic solvent can either increase or decrease the solubility of HPMCAS, depending on the specific solvent and the concentration of water. For instance, while HPMCAS has limited solubility in pure ethanol, its solubility can be increased in ethanol-water mixtures.[4]
-
Temperature: Temperature can influence the rate of dissolution and the ultimate solubility of the polymer. For some systems, an increase in temperature can enhance solubility.
-
Molecular Weight of the Polymer: As with many polymers, the molecular weight of HPMCAS can affect its solubility, with lower molecular weight grades sometimes exhibiting higher solubility.[5]
Quantitative and Qualitative Solubility of HPMCAS in Organic Solvents
Table 1: Qualitative Solubility of HPMCAS Grades in Organic Solvents [6]
| Solvent | HPMCAS-L Grade | HPMCAS-M Grade | HPMCAS-H Grade |
| Acetone | Soluble | Soluble | Soluble |
| Methanol | Soluble | Soluble | Soluble |
| Ethanol (99%) | Insoluble | Insoluble | Insoluble |
| Dichloromethane | Insoluble | Insoluble | Insoluble |
| Ethanol/Water (8:2 w/w) | Soluble | Soluble | Soluble |
| Ethanol/Water (1:1 w/w) | Soluble | Soluble | Soluble |
| Dichloromethane/Ethanol (1:1 w/w) | Soluble | Soluble | Soluble |
| Diethyl Ether | Insoluble | Insoluble | Insoluble |
S = Soluble (solution may be slightly opaque), P = Partly soluble or swelling, I = Insoluble
Table 2: Quantitative Solubility of HPMCAS in Select Organic Solvents
| HPMCAS Grade | Solvent | Temperature (°C) | Solubility | Citation |
| L Grade | Acetone | ~25 | up to 200 mg/mL | [1] |
Note: The quantitative data available is limited. The value for HPMCAS-L in acetone is based on a single study and should be considered as an approximate upper limit. Further experimental determination is recommended for specific applications.
Experimental Protocols for Determining HPMCAS Solubility
Accurate determination of HPMCAS solubility in a chosen solvent system is crucial for successful formulation development. Below are detailed methodologies for assessing solubility.
Protocol 1: Visual Observation Method (Qualitative to Semi-Quantitative)
This method, adapted from a procedure described for HPMCAS and celecoxib, is suitable for initial screening of solvents and for estimating the approximate solubility.[1]
Materials:
-
HPMCAS polymer powder (desired grade)
-
Organic solvent(s) to be tested
-
Glass vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
-
Pipettes or graduated cylinders
Procedure:
-
Initial Screening: a. Weigh 0.5 g of HPMCAS powder and transfer it to a glass vial. b. Add 10 mL of the test solvent to the vial. c. Add a magnetic stir bar and cap the vial. d. Place the vial on a magnetic stirrer and stir at room temperature (~25 °C). e. Visually observe the mixture after 1 hour and 24 hours for signs of dissolution (e.g., clear solution, absence of solid particles). A black background can aid in observing undissolved white polymer.[7] f. Record the observations as "Soluble," "Partially Soluble," or "Insoluble."
-
Semi-Quantitative Estimation (if soluble in the initial screen): a. If the polymer completely dissolves in the initial 10 mL of solvent, incrementally add more HPMCAS powder (e.g., in 0.1 g increments) to the solution, stirring continuously. b. Continue adding polymer until saturation is reached (i.e., solid particles no longer dissolve). c. Record the total amount of HPMCAS dissolved in the 10 mL of solvent to estimate the solubility in mg/mL.
-
Semi-Quantitative Estimation (if insoluble or partially soluble in the initial screen): a. If the polymer does not completely dissolve in the initial 10 mL, add more solvent in known increments (e.g., 5 mL or 10 mL) while stirring. b. Continue adding solvent until complete dissolution is observed. c. Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial 0.5 g of HPMCAS.
Protocol 2: Gravimetric Method (Quantitative)
This method provides a more precise quantitative measure of solubility.
Materials:
-
Same as Protocol 1
-
Centrifuge
-
Drying oven or vacuum oven
-
Pre-weighed evaporation dishes
Procedure:
-
Prepare a Saturated Solution: a. Add an excess amount of HPMCAS powder to a known volume of the test solvent in a sealed container. b. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Polymer: a. Centrifuge the suspension at a high speed to pellet the undissolved polymer.
-
Determine the Concentration of Dissolved Polymer: a. Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporation dish. b. Evaporate the solvent in a drying oven or vacuum oven at a temperature that will not degrade the polymer. c. Once all the solvent has evaporated and the weight is constant, weigh the evaporation dish containing the dried HPMCAS residue. d. Calculate the mass of the dissolved HPMCAS by subtracting the initial weight of the evaporation dish. e. Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).
Visualizations of Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate key workflows and decision-making processes related to HPMCAS solubility in organic solvents.
Experimental Workflow for Solubility Determination
Logical Framework for Solvent Selection in Formulation Development
Conclusion
The solubility of HPMCAS in organic solvents is a fundamental parameter that underpins the successful development of amorphous solid dispersions and other advanced drug delivery systems. While acetone and methanol are well-established as effective solvents, the solubility can be tailored through the use of co-solvents and by considering the specific grade of HPMCAS. The experimental protocols provided in this guide offer a systematic approach to determining solubility, enabling formulation scientists to make informed decisions in their development work. A thorough understanding of the factors influencing solubility and a systematic approach to solvent selection are essential for optimizing manufacturing processes and achieving desired product performance.
References
- 1. Influence of solvent mixtures on HPMCAS-celecoxib microparticles prepared by electrospraying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPMC Solubility Chart [hpmc.com]
- 5. hpmcas solubility - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 6. williams.com.uy [williams.com.uy]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Preparation of HPMCAS-Based Amorphous Solid Dispersions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous solid dispersions (ASDs) are a key enabling technology for improving the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By dispersing the API in an amorphous state within a polymer matrix, ASDs can achieve and maintain a supersaturated concentration of the drug in the gastrointestinal tract, leading to enhanced absorption.[1] Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has emerged as a leading polymer for ASD formulations due to its ability to inhibit API crystallization, its pH-dependent solubility which allows for targeted drug release, and its success in numerous commercially available products.[1][2]
This document provides detailed application notes and experimental protocols for the preparation of HPMCAS-based amorphous solid dispersions using three common manufacturing techniques: spray drying, hot-melt extrusion, and co-precipitation.
Manufacturing Techniques Overview
The selection of an appropriate manufacturing method for HPMCAS-based ASDs depends on the physicochemical properties of the API, the desired final product characteristics, and scalability considerations. The three primary techniques each offer distinct advantages and disadvantages.
Spray Drying (SD) is a solvent-based process where a solution of the API and HPMCAS is atomized into a hot gas stream, leading to rapid solvent evaporation and the formation of solid particles.[1] This method is suitable for thermolabile APIs but requires careful solvent selection and handling.
Hot-Melt Extrusion (HME) is a solvent-free process where a physical mixture of the API and HPMCAS is heated and mixed through a rotating screw, forcing the molten mixture through a die.[3] HME is a continuous and efficient process, but it is only suitable for thermally stable APIs.
Co-Precipitation is another solvent-based technique where the API and HPMCAS are co-dissolved in a solvent and then precipitated by the addition of an anti-solvent.[4][5] This method can be advantageous for APIs with high melting points or poor solubility in volatile organic solvents.[5]
Comparative Data of Preparation Methods
The choice of manufacturing technique can significantly impact the physicochemical properties and in-vitro performance of the resulting HPMCAS-based ASD. The following table summarizes key quantitative data from comparative studies.
| Parameter | Spray Drying (SDD) | Hot-Melt Extrusion (HME) | Co-Precipitation (cPAD) | Reference(s) |
| Particle Size | Typically smaller, micron-sized spherical particles. | Larger, irregular granules after milling. | Irregularly shaped particles, often larger than SDD. | [2][6] |
| Bulk Density | Generally low. | Higher, more compact granules. | Can be higher than SDD. | [7] |
| Surface Area | High. | Low. | Variable, can be higher than HME. | [6] |
| In-vitro Dissolution Rate | Often faster initial drug release due to high surface area. | Slower initial release, dependent on milling efficiency. | Can be faster than HME, but potentially slower than SDD. | [2][6] |
| Physical Stability | Generally good, dependent on residual solvent. | Can be very stable due to intimate mixing. | Good, dependent on complete removal of solvents. | [3] |
| Process Scalability | Well-established for large-scale production. | Readily scalable and suitable for continuous manufacturing. | Scalability can be challenging. | [8] |
Experimental Protocols
Protocol 1: Preparation of HPMCAS-Based ASD by Spray Drying
This protocol is a general guideline for preparing an HPMCAS-based ASD using a laboratory-scale spray dryer. Parameters should be optimized for each specific API-polymer system.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
HPMCAS (appropriate grade, e.g., LF, MF, HF)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Laboratory-scale spray dryer with a two-fluid nozzle
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve the API and HPMCAS in the selected solvent at the desired ratio (e.g., 1:3 API to HPMCAS by weight) to achieve a final solids concentration of 2-10% (w/v).
-
Stir the solution until both the API and polymer are completely dissolved. Gentle heating may be applied if necessary, ensuring no degradation of the components.
-
-
Spray Dryer Setup:
-
Set the spray dryer parameters. The following are example starting conditions and should be optimized:
-
Inlet Temperature: 80-120°C
-
Outlet Temperature: 50-60°C
-
Aspirator/Blower Rate: 80-100%
-
Feed Pump Rate: 3-10 mL/min
-
Atomization Gas Flow/Pressure: As per instrument specifications to achieve fine droplets.
-
-
-
Spray Drying Process:
-
Prime the feed pump with the solvent to ensure a steady flow.
-
Begin feeding the API-HPMCAS solution into the spray dryer.
-
Monitor the inlet and outlet temperatures throughout the process and adjust the feed rate or inlet temperature as needed to maintain the target outlet temperature.
-
-
Product Collection and Post-Processing:
-
Collect the dried powder from the cyclone and collection vessel.
-
Transfer the collected powder to a vacuum oven and dry at 40°C overnight to remove any residual solvent.
-
Store the final ASD powder in a desiccator over a desiccant.
-
Protocol 2: Preparation of HPMCAS-Based ASD by Hot-Melt Extrusion
This protocol provides a general procedure for preparing an HPMCAS-based ASD using a laboratory-scale twin-screw extruder.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
HPMCAS (appropriate grade)
-
Twin-screw hot-melt extruder
-
Pelletizer or milling equipment
-
Blender (e.g., V-blender)
Procedure:
-
Premixing:
-
Accurately weigh the API and HPMCAS at the desired ratio (e.g., 1:2 API to HPMCAS by weight).
-
Physically blend the materials in a blender for 15-20 minutes to ensure a homogenous mixture.
-
-
Extruder Setup:
-
Set the temperature profile for the different zones of the extruder barrel. A common starting point is to have increasing temperatures along the barrel, with the final zone near the die set slightly lower to increase melt viscosity for a consistent extrudate. Example temperature profile: 120°C (Zone 1) -> 150°C (Zone 2) -> 170°C (Zone 3) -> 165°C (Die). Note: The processing temperature should be above the glass transition temperature of the polymer and sufficient to dissolve the API, but below the degradation temperature of all components.
-
Set the screw speed (e.g., 100-200 RPM). Higher screw speeds can increase shear and improve mixing but may also increase the melt temperature.
-
-
Extrusion Process:
-
Feed the physical blend into the extruder at a constant rate.
-
Monitor the torque, melt pressure, and melt temperature during the extrusion process to ensure stability.
-
-
Product Collection and Post-Processing:
-
Collect the extrudate strand on a conveyor belt to cool and solidify.
-
Pelletize the cooled extrudate into small pellets or mill the extrudate to a desired particle size.
-
Store the final ASD granules or powder in a desiccator.
-
Protocol 3: Preparation of HPMCAS-Based ASD by Co-Precipitation
This protocol describes a general method for preparing an HPMCAS-based ASD via co-precipitation using a solvent-antisolvent approach.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
HPMCAS (appropriate grade)
-
Solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylacetamide)
-
Anti-solvent (e.g., n-heptane, acidified water)
-
High-shear mixer or rotor-stator mill
-
Peristaltic pump
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve the API and HPMCAS in the chosen solvent at the desired concentrations (e.g., 40 mg/mL API and 80 mg/mL HPMCAS).[4]
-
-
Precipitation Setup:
-
Co-Precipitation Process:
-
Start the high-shear mixer in the anti-solvent at a high speed.
-
Use a peristaltic pump to add the API-HPMCAS solution to the rapidly stirring anti-solvent at a controlled rate.[4] The rapid mixing ensures fast precipitation and the formation of small amorphous particles.
-
-
Product Collection and Post-Processing:
-
Once the addition is complete, continue stirring for a short period to ensure complete precipitation.
-
Filter the resulting suspension to collect the precipitated solid.
-
Wash the collected solid with fresh anti-solvent to remove any residual solvent.
-
Dry the filtered product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Store the final ASD powder in a desiccator.
-
Characterization of HPMCAS-Based ASDs
After preparation, it is crucial to characterize the ASD to confirm its amorphous nature, homogeneity, and performance. Key characterization techniques include:
-
Powder X-Ray Diffraction (PXRD): To confirm the absence of crystalline API.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and confirm the miscibility of the API and polymer.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the ASD.
-
In-vitro Dissolution Testing: To assess the dissolution rate and extent of drug release, and to demonstrate supersaturation compared to the crystalline API.
-
Physical Stability Studies: To evaluate the tendency of the API to recrystallize under accelerated storage conditions (e.g., 40°C/75% RH).
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the preparation and characterization of HPMCAS-based amorphous solid dispersions.
Caption: Workflow for HPMCAS-based ASD preparation and characterization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships in selecting a suitable manufacturing process based on API properties.
Caption: Decision tree for selecting an ASD manufacturing process.
References
- 1. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hierarchical Particle Approach for Co-Precipitated Amorphous Solid Dispersions for Use in Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The effects of spray drying, HPMCAS grade, and compression speed on the compaction properties of itraconazole-HPMCAS spray dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aidic.it [aidic.it]
Application Notes and Protocols for Spray Drying of HPMCAS Drug Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spray drying is a robust and scalable manufacturing process widely utilized to produce amorphous solid dispersions (ASDs) of poorly soluble active pharmaceutical ingredients (APIs).[1][2] Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a commonly used polymer in these formulations due to its ability to maintain the amorphous state of the drug, enhance dissolution rates, and sustain supersaturation in the gastrointestinal tract, thereby improving oral bioavailability.[1][3] This document provides a detailed protocol for the development of HPMCAS-based ASDs via spray drying, including formulation preparation, process optimization, and characterization methodologies.
Experimental Protocols
Feed Solution Preparation
A critical first step in the spray drying process is the preparation of a homogenous feed solution containing the API and HPMCAS.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) (appropriate grade, e.g., L, M, or H)
-
Organic Solvent (e.g., acetone, methanol, or a mixture thereof)[3]
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Beakers
Procedure:
-
Determine the desired drug-to-polymer ratio. Ratios can range from 1:0.4 to 1:20 (drug:HPMCAS) by weight.[4]
-
Accurately weigh the required amounts of API and HPMCAS.
-
In a suitable beaker, add the solvent.
-
While stirring, gradually add the HPMCAS to the solvent and allow it to fully dissolve.
-
Once the HPMCAS is dissolved, slowly add the API to the polymer solution.
-
Continue stirring until a clear, homogenous solution is obtained. The total solids content in the solution should ideally be less than 25% (w/w), and preferably below 15% (w/w).[4]
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered.
Spray Drying Process
The feed solution is atomized into fine droplets inside a hot drying gas chamber, leading to rapid solvent evaporation and the formation of solid particles.
Equipment:
-
Laboratory-scale spray dryer with a two-fluid nozzle
Procedure:
-
Set up the spray dryer according to the manufacturer's instructions.
-
Optimize the spray drying parameters. Key parameters to consider include:
-
Inlet Temperature: Typically ranges from 80°C to 180°C.[4] The temperature should be high enough for efficient solvent evaporation but not so high as to cause degradation of the API or polymer.
-
Outlet Temperature: This is a function of the inlet temperature, feed rate, and gas flow rate. It is a critical parameter to monitor as it reflects the drying efficiency.
-
Feed Rate: The rate at which the feed solution is pumped to the atomizer.
-
Atomization Gas Flow Rate: The flow rate of the gas used to atomize the feed solution.
-
-
Once the desired inlet temperature and gas flow are stable, start pumping the feed solution through the atomizer.
-
The atomized droplets will dry rapidly in the drying chamber, forming a fine powder.
-
The solid particles are separated from the drying gas by a cyclone and collected in a collection vessel.
-
After the entire feed solution has been sprayed, continue to run the drying gas for a short period to ensure all the product is collected.
-
The collected powder may require a secondary drying step under vacuum to remove any residual solvent.[2]
Characterization of the Spray-Dried Dispersion (SDD)
The resulting SDD powder should be thoroughly characterized to ensure the drug is in an amorphous state and the formulation meets the desired quality attributes.
a. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the SDD and to confirm the absence of crystalline drug. A single Tg, intermediate between that of the pure amorphous drug and the polymer, indicates a homogenous amorphous dispersion.[3]
-
Procedure:
-
Accurately weigh 5-10 mg of the SDD powder into a DSC pan.
-
Seal the pan.
-
Perform a heat-cool-heat cycle. For example, heat from 30°C to 200°C at a rate of 10°C/min, cool to 30°C at 10°C/min, and then reheat to 200°C at 10°C/min.[5]
-
The Tg is observed as a stepwise change in the heat flow during the second heating scan.
-
b. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the amorphous nature of the SDD. Amorphous materials lack a long-range ordered crystalline structure and will not produce sharp diffraction peaks.
-
Procedure:
-
Place the SDD powder on a sample holder.
-
Scan the sample over a suitable 2θ range (e.g., 5° to 40°).
-
The absence of sharp peaks in the diffractogram indicates an amorphous solid.
-
c. Scanning Electron Microscopy (SEM):
-
Purpose: To examine the morphology and particle size of the spray-dried particles.
-
Procedure:
-
Mount a small amount of the SDD powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.
-
Image the sample at various magnifications.
-
a. In Vitro Dissolution Testing:
-
Purpose: To evaluate the dissolution rate and extent of drug release from the SDD compared to the crystalline drug.
-
Procedure:
-
Use a standard dissolution apparatus (e.g., USP Apparatus 2).
-
The dissolution medium should be relevant to the intended site of drug absorption (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Add a known amount of the SDD to the dissolution medium.
-
Withdraw samples at predetermined time intervals.
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., HPLC).
-
b. Physical Stability Testing:
-
Purpose: To assess the physical stability of the amorphous drug within the SDD under accelerated storage conditions.[6]
-
Procedure:
Data Presentation
Table 1: Typical Spray Drying Parameters for HPMCAS Formulations
| Parameter | Typical Range |
| Inlet Temperature | 80 - 180 °C[4] |
| Outlet Temperature | 50 - 90 °C |
| Feed Rate | 1 - 10 mL/min (lab scale) |
| Atomization Gas Flow Rate | 400 - 800 L/hr (lab scale) |
| Total Solids Concentration | < 25% (w/w)[4] |
| Drug-to-Polymer Ratio (w/w) | 1:0.4 to 1:20[4] |
Table 2: Example Formulation and Characterization Data
| Formulation | Drug:HPMCAS Ratio (w/w) | Tg (°C) | Crystalline Peaks (PXRD) | Dissolution Enhancement (vs. Crystalline Drug) |
| SDD-1 | 1:3 | 82[3] | Absent | 10-fold increase in apparent solubility |
| SDD-2 | 1:5 | 95 | Absent | 15-fold increase in apparent solubility |
| Crystalline Drug | N/A | N/A | Present | N/A |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IL125627A - Solid pharmaceutical dispersions comprising drug and hpmcas and process for their preparation - Google Patents [patents.google.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 7. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
Application Notes and Protocols for Hot Melt Extrusion (HME) of HPMCAS Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the hot melt extrusion (HME) of hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) mixtures. It is intended to guide researchers, scientists, and drug development professionals in the formulation and process development of amorphous solid dispersions (ASDs) using HME.
Introduction to HPMCAS in Hot Melt Extrusion
Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is a widely used polymer in the pharmaceutical industry for creating amorphous solid dispersions, particularly for poorly water-soluble drugs.[1][2][3] Its ability to form stable ASDs, enhance drug solubility, and maintain supersaturation in the gastrointestinal tract makes it a valuable excipient.[2][3] HME is a robust and scalable manufacturing process that utilizes heat and mechanical shear to disperse an active pharmaceutical ingredient (API) within a polymer matrix at a molecular level.[2][4] This process is advantageous as it is solvent-free and can be run continuously.[1][4]
The selection of appropriate HME processing parameters is critical to ensure the formation of a stable amorphous product without thermal degradation of the drug or polymer.[2] Key parameters include processing temperature, screw speed, feed rate, and screw design. These parameters are highly dependent on the specific grade of HPMCAS, the physicochemical properties of the API, and the desired final product characteristics.[5]
HME Processing Parameters for HPMCAS Mixtures
The following tables summarize quantitative data from various studies on the HME of HPMCAS with different model drugs. These tables are intended to provide a starting point for process development.
Table 1: HME Parameters for HPMCAS with Nifedipine
| HPMCAS Grade(s) | Drug Load (% w/w) | Processing Temperature (°C) | Screw Speed (RPM) | Feed Rate ( g/min ) | Extruder Type | Reference |
| LG, MG, HG | 30 | 130 - 180 | 50 | 2.5 | 11-mm co-rotating twin-screw | [6] |
| LG, HG | 30 | 160 - 170 | 50 | 2.5 | 11-mm co-rotating twin-screw | [7] |
Table 2: HME Parameters for HPMCAS with Efavirenz
| HPMCAS Grade(s) | Drug Load (% w/w) | Processing Temperature (°C) | Screw Speed (RPM) | Feed Rate ( g/min ) | Extruder Type | Reference |
| LG, MG, HG | 30 | 130 - 150 | 100 | 2.5 | 11-mm co-rotating twin-screw | [6] |
| LG | 30, 40, 50 | Not specified, but below degradation | Not specified | Not specified | Co-rotating twin-screw | [8] |
Table 3: HME Parameters for HPMCAS with Indomethacin
| HPMCAS Grade(s) | Drug Load (% w/w) | Processing Temperature (°C) | Screw Speed (RPM) | Feed Rate ( g/min ) | Extruder Type | Reference |
| MG, MX | 20 | 100 - 170 | 20 | Not specified | Micro-conical twin-screw | [9] |
Table 4: HME Parameters for Pure HPMCAS Grades
| HPMCAS Grade(s) | Processing Temperature (°C) | Screw Speed (RPM) | Feed Rate ( g/min ) | Extruder Type | Reference |
| LG, MG, HG | 150 - 180 | 50 | 2.5 | 11-mm co-rotating twin-screw | [6] |
| 912G, 716G | 165 - 195 | 50 | 2 | 11-mm twin-screw | [10] |
| 912G | 150, 175, 200 | 150, 300, 450 | 16.7, 50, 83.3 | 27-mm co-rotating twin-screw | [11] |
Experimental Protocols
This section details the methodologies for key experiments involved in the HME of HPMCAS mixtures.
Preparation of Physical Mixture
-
Sieving: Pass the API and HPMCAS polymer through a sieve (e.g., #25 mesh ASTM) to ensure particle size uniformity and remove any aggregates.[7]
-
Weighing: Accurately weigh the required amounts of the sieved API and HPMCAS according to the desired drug loading.
-
Blending: Blend the powders in a suitable blender, such as a V-shell blender, for a sufficient time (e.g., 15 minutes at 20 rpm) to achieve a homogeneous physical mixture.[7]
Hot Melt Extrusion Process
-
Extruder Setup:
-
Assemble the co-rotating twin-screw extruder with a suitable screw configuration. A standard configuration often includes conveying, mixing, and kneading elements to ensure proper melting, mixing, and dispersion.[7][10] Some studies utilize three mixing zones.[7]
-
Attach a die of the desired diameter (e.g., 2.0 mm) to the extruder outlet.[10]
-
Set the temperature profile for the different heating zones of the extruder barrel. The feeding zone is typically kept at a lower temperature (e.g., 50°C) to prevent premature melting.[7] The subsequent zones are heated to the desired processing temperature.
-
-
Extrusion:
-
Preheat the extruder to the set temperatures.
-
Calibrate the feeder to deliver the physical mixture at the desired feed rate.
-
Start the extruder screws at the set screw speed.
-
Introduce the physical mixture into the extruder hopper via the feeder.
-
Monitor the process parameters, including torque, die pressure, and melt temperature, to ensure a stable extrusion process.[7][10] A torque in the range of 30-40% can indicate a feasible process.[7]
-
-
Collection and Downstream Processing:
-
Collect the extruded strands on a conveyor belt for air cooling.
-
Pelletize the cooled strands to a uniform length (e.g., 2 mm).[10]
-
Mill the pellets or extrudates to a desired particle size using a suitable mill (e.g., laboratory grinder or centrifugal mill).[7][10]
-
Sieve the milled extrudate (e.g., through a #30 ASTM mesh) to obtain a uniform powder.[7]
-
Store the final product in a tightly sealed container at room temperature until further analysis.[7]
-
Characterization of Extrudates
-
Purpose: To determine the glass transition temperature (Tg) of the extrudate and to confirm the absence of the drug's melting endotherm, which indicates the formation of an amorphous solid dispersion.[5][7]
-
Protocol:
-
Accurately weigh 5-10 mg of the milled extrudate into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge to a temperature above the expected Tg and the melting point of the crystalline drug.
-
Analyze the resulting thermogram to identify the single Tg of the ASD and the absence of the drug's melting peak.[7]
-
-
Purpose: To confirm the amorphous nature of the drug in the extrudate.
-
Protocol:
-
Place a sufficient amount of the milled extrudate onto a sample holder.
-
Analyze the sample using a PXRD instrument over a specified 2θ range (e.g., 5-40°).
-
The absence of sharp diffraction peaks characteristic of the crystalline drug confirms the amorphous state.[7] A "halo" pattern is indicative of amorphous material.
-
HME Workflow and Logic Diagram
The following diagram illustrates the logical workflow of the hot melt extrusion process for HPMCAS mixtures, from initial material preparation to final product characterization.
Caption: HME Workflow for HPMCAS Mixtures.
Conclusion
The successful development of HPMCAS-based amorphous solid dispersions via hot melt extrusion relies on a thorough understanding of the material properties and the interplay of process parameters. The provided data and protocols offer a solid foundation for initiating HME formulation and process development. It is crucial to perform systematic optimization studies for each new drug-polymer combination to establish a robust processing window that ensures the desired product quality attributes, including amorphicity, stability, and dissolution performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. extruders.leistritz.com [extruders.leistritz.com]
Selecting the Right HPMCAS Grade for Enteric Coating: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to HPMCAS for Enteric Coating
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is a highly versatile polymer widely used in the pharmaceutical industry for enteric coating of solid dosage forms such as tablets, capsules, and pellets.[1][2][3] Its pH-dependent solubility allows for the protection of active pharmaceutical ingredients (APIs) from the acidic environment of the stomach and ensures their targeted release in the higher pH of the small intestine.[1][3][4] HPMCAS is available in different grades, primarily distinguished by the ratio of acetyl and succinoyl group substitution on the cellulose (B213188) backbone. This variation in substitution dictates the pH at which the polymer dissolves, making the selection of the appropriate grade a critical step in the formulation of delayed-release drug products.[3]
The three primary chemical grades of HPMCAS are:
-
L Grade (Low pH dissolution): Soluble at pH ≥ 5.5
-
M Grade (Medium pH dissolution): Soluble at pH ≥ 6.0
-
H Grade (High pH dissolution): Soluble at pH ≥ 6.8
Each of these chemical grades is also available in different physical forms, typically fine (F) and granular (G) powders. This document provides detailed application notes and protocols to guide researchers and drug development professionals in selecting the appropriate HPMCAS grade and developing a robust enteric coating formulation.
Physicochemical Properties of HPMCAS Grades
The performance of an HPMCAS enteric coating is directly related to its physicochemical properties. The ratio of acetyl to succinoyl groups is the primary determinant of the polymer's dissolution pH. A higher succinoyl content leads to a lower dissolution pH, while a higher acetyl content results in a higher dissolution pH.
| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | Dissolution pH |
| L Grade (e.g., AS-LF, AS-LG) | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5 |
| M Grade (e.g., AS-MF, AS-MG) | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0 |
| H Grade (e.g., AS-HF, AS-HG) | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8 |
Data compiled from multiple sources.
HPMCAS Grade Selection Strategy
The selection of the appropriate HPMCAS grade is a critical decision in the development of an enteric-coated dosage form. The primary factor to consider is the desired drug release profile, which is often dictated by the drug's absorption window in the gastrointestinal tract and its stability at different pH values.
References
Application Notes and Protocols: HPMCAS in 3D Printing for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is a versatile polymer widely utilized in the pharmaceutical industry for enhancing the bioavailability of poorly soluble drugs.[1][2] Its application as a matrix former in amorphous solid dispersions (ASDs) is well-established.[1][2][3][4] The advent of three-dimensional (3D) printing, particularly Fused Deposition Modeling (FDM), in pharmaceutical manufacturing has opened new avenues for creating personalized and complex drug delivery systems.[5][6][7][8][9] HPMCAS has emerged as a promising polymer for FDM-based 3D printing due to its thermoplastic properties, ability to form stable ASDs, and potential for tailored drug release.[1][6][10]
These application notes provide a comprehensive overview of the use of HPMCAS in 3D printing for drug delivery, including detailed experimental protocols and quantitative data from various studies.
Key Advantages of HPMCAS in 3D-Printed Drug Delivery
-
Enhanced Bioavailability: HPMCAS is highly effective at creating and stabilizing amorphous solid dispersions of poorly soluble active pharmaceutical ingredients (APIs), which can significantly improve their dissolution rate and oral bioavailability.[1][2][3]
-
Tailored Drug Release: The release kinetics of drugs from 3D-printed HPMCAS matrices can be precisely controlled by adjusting the internal geometry (e.g., infill density) of the printed dosage form.[1][5][11]
-
Processability: HPMCAS can be processed using hot-melt extrusion (HME) to create filaments suitable for FDM 3D printing.[5][8][12] The addition of plasticizers can further improve its printability.[5][11]
-
pH-Dependent Solubility: Different grades of HPMCAS offer pH-dependent solubility, enabling targeted drug delivery to specific regions of the gastrointestinal tract, such as the colon.[6][11]
Data Presentation
Table 1: HPMCAS-Based Formulations for 3D Printing Filaments
| Drug | HPMCAS Grade | Drug Loading (% w/w) | Plasticizer(s) | Plasticizer Conc. (% w/w) | Other Excipients | Reference |
| Itraconazole | HPMCAS-LMP | 70 | - | - | - | [1] |
| Haloperidol | HPMCAS | 10, 20 | - | - | Kollidon® VA64 | [13] |
| 5-Aminosalicylic acid | HPMCAS-HG | - | Triethyl Citrate (TEC) | 10 | - | [6] |
| Not Specified | Affinisol™ HPMCAS 716 | - | Polyethylene Glycol (PEG) | - | Talc | [5][11] |
Table 2: Hot-Melt Extrusion (HME) and 3D Printing Parameters
| Drug | HME Temperature (°C) | 3D Printer Nozzle Temperature (°C) | Printer Type | Infill Density (%) | Reference |
| Itraconazole | Not Specified | Not Specified | Not Specified | Variable | [1] |
| Haloperidol | 150 | 210 | MakerBot | 60, 100 | [13] |
| 5-Aminosalicylic acid | Not Specified | Not Specified | Dual-Nozzle FDM | Not Specified | [6] |
| Not Specified | Not Specified | Not Specified | MakerBot | Variable | [5][11] |
Table 3: In Vitro Drug Release from 3D-Printed HPMCAS Tablets
| Drug | Infill Density (%) | Time (min) | Cumulative Drug Release (%) | pH of Medium | Reference |
| Haloperidol | 100 | 120 | ~100 | 2 | [13] |
| Haloperidol | 60 | 45 | ~100 | 2 | [13] |
| Itraconazole | Variable | - | Zero-order release | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of HPMCAS-Based Filaments via Hot-Melt Extrusion (HME)
This protocol describes the general procedure for preparing drug-loaded HPMCAS filaments for use in FDM 3D printing.
Materials:
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Active Pharmaceutical Ingredient (API)
-
Plasticizer (e.g., Triethyl Citrate (TEC), Polyethylene Glycol (PEG)) (optional)
-
Other excipients (e.g., talc) (optional)
Equipment:
-
Hot-Melt Extruder with a suitable die (e.g., 1.75 mm)
-
Pelletizer or filament spooling system
Procedure:
-
Blending: Accurately weigh and blend the HPMCAS polymer, API, and any other excipients to ensure a homogenous mixture.
-
Extrusion:
-
Set the desired temperature profile for the different zones of the hot-melt extruder. The temperature will depend on the specific HPMCAS grade and the thermal stability of the API.[13]
-
Feed the blended powder into the extruder.
-
The molten extrudate is passed through a die to form a filament of a specific diameter (typically 1.75 mm).
-
-
Cooling and Collection: The extruded filament is cooled and then either cut into pellets or wound onto a spool.
-
Characterization: The filament diameter and mechanical properties (e.g., flexibility, tensile strength) should be characterized to ensure suitability for 3D printing.[5][14]
Protocol 2: Fabrication of Drug-Loaded Tablets using Fused Deposition Modeling (FDM) 3D Printing
This protocol outlines the steps for printing drug-loaded tablets from HPMCAS filaments.
Materials:
-
Drug-loaded HPMCAS filament (prepared as per Protocol 1)
Equipment:
-
Fused Deposition Modeling (FDM) 3D Printer
Procedure:
-
Tablet Design: Design the desired tablet geometry (e.g., size, shape, infill density) using computer-aided design (CAD) software.
-
Printer Setup:
-
Load the drug-loaded HPMCAS filament into the 3D printer.
-
Set the printing parameters, including nozzle temperature, bed temperature, printing speed, and layer height. The nozzle temperature should be sufficient to melt the filament for proper extrusion without causing thermal degradation of the API or polymer.[13]
-
-
Printing: Initiate the printing process. The printer will extrude the molten filament layer-by-layer to fabricate the tablet according to the CAD design.
-
Post-Processing: Once printing is complete, allow the tablet to cool and remove it from the printer bed.
-
Characterization: The printed tablets should be characterized for their physical properties (e.g., weight, dimensions, hardness) and drug content. In vitro dissolution studies should be performed to evaluate the drug release profile.[10]
Visualizations
Caption: Experimental workflow for creating and testing 3D-printed drug delivery systems using HPMCAS.
Caption: General mechanism of drug release from a 3D-printed HPMCAS matrix.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. Solid Dispersion Formulations by FDM 3D Printing—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersion technologies - SE Tylose [setylose.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Development of 3D-Printed Bicompartmental Devices by Dual-Nozzle Fused Deposition Modeling (FDM) for Colon-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Pharmaceutical Applications of Hot-Melt Extrusion Coupled with Fused Deposition Modelling (FDM) 3D Printing for Personalised Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tunable Drug Release from Fused Deposition Modelling (FDM) 3D-Printed Tablets Fabricated Using a Novel Extrudable Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coupling Hot Melt Extrusion and Fused Deposition Modeling: Critical Properties for Successful Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation of 3D Printed Tablet for Rapid Drug Release by Fused Deposition Modeling: Screening Polymers for Drug Release, Drug-Polymer Miscibility and Printability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and evaluation of pharmaceutical 3D printability for hot melt extruded cellulose-based filaments - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Ternary Amorphous Solid Dispersions with HPMCAS and Surfactants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral delivery of poorly soluble active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development. Amorphous solid dispersions (ASDs) have emerged as a leading formulation strategy to enhance the oral bioavailability of these challenging compounds.[1][2][3] By converting the crystalline API into a higher-energy amorphous state and dispersing it within a polymer matrix, ASDs can achieve supersaturation upon dissolution, thereby increasing the driving force for absorption.[4][5][6]
Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has become a polymer of choice for ASD formulations due to its excellent ability to maintain supersaturation and inhibit drug crystallization.[1][4][5] To further enhance the performance and processability of HPMCAS-based ASDs, a third component, typically a surfactant, is often incorporated to create a ternary amorphous solid dispersion.[4][5][7] Surfactants can act as plasticizers during manufacturing, improve the wettability and dissolution rate of the formulation, and synergistically inhibit drug precipitation.[8][9]
This document provides detailed application notes and protocols for the formulation and characterization of ternary ASDs composed of a poorly soluble API, HPMCAS, and a surfactant.
The Role of Components in Ternary ASDs
The successful formulation of a ternary ASD relies on the rational selection of its components and their interplay.
-
Active Pharmaceutical Ingredient (API): The properties of the API, such as its solubility, melting point, and molecular weight, will dictate the feasibility of formulating it as an ASD.
-
HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate): This polymer is a cornerstone of many successful ASD formulations. Its amphiphilic nature allows it to interact with a wide range of APIs, while the acetate and succinate substitutions provide pH-dependent solubility, offering the potential for targeted drug release.[4][5] HPMCAS is particularly effective at maintaining a supersaturated state of the drug in the gastrointestinal tract, a critical factor for enhanced absorption.[4][5]
-
Surfactants: The inclusion of a surfactant can offer several advantages. They can act as plasticizers, reducing the processing temperatures required for techniques like hot-melt extrusion (HME).[10][11][12] Surfactants also improve the wettability of the ASD, leading to faster dissolution. Furthermore, they can contribute to the stabilization of the supersaturated state and the formation of colloidal species that can enhance drug absorption.[8] The choice of surfactant is critical, as some may induce crystallization.[9]
Formulation Development Workflow
The development of a ternary ASD is a systematic process that involves screening, formulation, and characterization.
Experimental Protocols
Protocol 1: Preparation of Ternary ASDs by Spray Drying
Spray drying is a common method for producing ASDs, particularly for thermally labile APIs.
1. Materials and Equipment:
- Poorly soluble API
- HPMCAS (e.g., HPMCAS-LF, -MF, -HF grades)
- Surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (TPGS))
- Organic solvent system (e.g., acetone/water, methanol/dichloromethane)
- Spray dryer equipped with a two-fluid nozzle
2. Procedure:
- Solution Preparation:
- Accurately weigh the API, HPMCAS, and surfactant according to the desired drug loading and excipient ratios.
- Dissolve the components in a suitable organic solvent system to obtain a clear solution. The total solid content is typically in the range of 1-10% (w/v).
- Spray Drying Parameters:
- Inlet Temperature: Typically set between 80°C and 150°C. The temperature should be high enough to ensure efficient solvent evaporation but low enough to prevent degradation of the API and excipients.
- Atomization Gas Flow Rate: Controls the droplet size. Higher flow rates generally produce smaller particles.
- Solution Feed Rate: Influences the outlet temperature and particle size.
- Drying Gas Flow Rate: Affects the drying efficiency and particle morphology.
- Collection and Secondary Drying:
- Collect the dried powder from the cyclone separator.
- Perform secondary drying in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove residual solvent.
Table 1: Example Spray Drying Parameters for a Ternary ASD
| Parameter | Typical Range |
| Drug Loading | 10 - 40% (w/w) |
| HPMCAS to Surfactant Ratio | 9:1 to 5:5 (w/w) |
| Total Solid Content | 1 - 10% (w/v) |
| Inlet Temperature | 80 - 150 °C |
| Atomization Pressure | 1 - 3 bar |
| Solution Feed Rate | 5 - 20 mL/min |
| Aspirator Rate | 80 - 100% |
Protocol 2: Preparation of Ternary ASDs by Hot-Melt Extrusion (HME)
HME is a solvent-free, continuous manufacturing process suitable for thermally stable APIs.
1. Materials and Equipment:
- Poorly soluble API
- HPMCAS (e.g., HPMCAS-MG, -HG grades)
- Surfactant (e.g., Poloxamer 188, TPGS)
- Hot-melt extruder (co-rotating twin-screw extruder is preferred)
- Downstream processing equipment (e.g., pelletizer, mill)
2. Procedure:
- Premixing:
- Accurately weigh and physically blend the API, HPMCAS, and surfactant using a suitable blender (e.g., V-blender) to ensure a homogenous mixture.
- Hot-Melt Extrusion Parameters:
- Barrel Temperature Profile: A temperature gradient is typically used along the extruder barrel to facilitate melting, mixing, and conveying. The maximum temperature should be below the degradation temperature of all components.[13]
- Screw Speed: Affects the residence time and shear forces within the extruder. Higher screw speeds can improve mixing but may also increase the melt temperature.
- Feed Rate: Controls the throughput of the process.
- Extrudate Collection and Processing:
- The molten extrudate is typically passed through a die to form a strand, which is then cooled on a conveyor belt.
- The cooled strand can be pelletized or milled to the desired particle size.
Table 2: Example Hot-Melt Extrusion Parameters for a Ternary ASD
| Parameter | Typical Range |
| Drug Loading | 10 - 50% (w/w) |
| HPMCAS to Surfactant Ratio | 9:1 to 6:4 (w/w) |
| Barrel Temperature Zones | 100 - 180 °C |
| Screw Speed | 50 - 200 RPM |
| Feed Rate | 0.5 - 5 kg/hr |
Characterization Protocols
Protocol 3: Solid-State Characterization
Characterization of the solid state is crucial to confirm the amorphous nature of the API and to assess drug-polymer interactions.
1. Powder X-ray Diffraction (PXRD):
- Purpose: To confirm the absence of crystallinity.
- Procedure: Analyze the ASD powder using a diffractometer. An amorphous sample will exhibit a characteristic "halo" pattern, while a crystalline sample will show sharp Bragg peaks.
2. Differential Scanning Calorimetry (DSC):
- Purpose: To determine the glass transition temperature (Tg) of the ASD and to detect any crystalline melting endotherms.
- Procedure: Heat a small sample of the ASD in a hermetically sealed aluminum pan at a constant heating rate (e.g., 10 °C/min). A single Tg indicates a miscible, single-phase amorphous system.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the API, HPMCAS, and surfactant.
- Procedure: Analyze the ASD sample using an FTIR spectrometer. Shifts in the characteristic vibrational bands of the functional groups of the components can indicate interactions.
Signaling Pathway of Enhanced Oral Bioavailability
The enhanced oral bioavailability from a ternary ASD is a result of a cascade of events in the gastrointestinal tract.
Protocol 4: In Vitro Dissolution Testing
Dissolution testing is essential to evaluate the performance of the ASD and its ability to generate and maintain supersaturation.
1. Materials and Equipment:
- USP II dissolution apparatus (paddle)
- Dissolution media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF))
- HPLC or UV-Vis spectrophotometer for drug concentration analysis
2. Procedure (Non-sink conditions):
- Media Preparation: Prepare the desired dissolution media.
- Dissolution Test:
- Place a known amount of the ASD powder or dosage form into the dissolution vessel containing the media at 37 °C.
- Rotate the paddles at a specified speed (e.g., 50-100 RPM).
- At predetermined time points, withdraw samples, and immediately filter them through a syringe filter (e.g., 0.22 µm) to separate dissolved drug from any solid particles.
- Sample Analysis: Analyze the filtrate for drug concentration using a validated analytical method.
Table 3: Example Dissolution Data for a Ternary ASD vs. Crystalline API
| Time (min) | Crystalline API (µg/mL) | Ternary ASD (µg/mL) |
| 0 | 0 | 0 |
| 15 | 2 | 55 |
| 30 | 3 | 85 |
| 60 | 4 | 110 |
| 120 | 4 | 95 |
| 240 | 3 | 80 |
Protocol 5: Physical Stability Testing
Assessing the physical stability of an ASD is critical to ensure that the API remains in its amorphous form throughout the product's shelf life.
1. Materials and Equipment:
- Stability chambers with controlled temperature and relative humidity (RH)
- PXRD and DSC instruments
2. Procedure:
- Storage Conditions: Store the ASD samples under accelerated stability conditions (e.g., 40 °C/75% RH) and long-term stability conditions (e.g., 25 °C/60% RH).
- Time Points: Pull samples at predetermined time points (e.g., initial, 1, 3, 6 months).
- Analysis: Analyze the samples using PXRD to detect any signs of recrystallization and DSC to monitor any changes in the Tg. A significant decrease in Tg can indicate increased molecular mobility and a higher risk of crystallization.[14][15]
Conclusion
The formulation of ternary amorphous solid dispersions using HPMCAS and surfactants is a powerful and versatile approach to address the challenges of poorly soluble drugs. By leveraging the synergistic effects of the polymer and surfactant, researchers can develop robust formulations with enhanced dissolution, supersaturation, and oral bioavailability. The protocols and guidelines presented in this document provide a framework for the rational design, development, and characterization of these advanced drug delivery systems. Careful selection of components and manufacturing processes, coupled with thorough solid-state and performance characterization, are key to the successful development of stable and effective ternary ASDs.
References
- 1. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Ternary Solid Dispersions: A Review of the Preparation, Characterization, Mechanism of Drug Release, and Physical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Dryingî¸Comparison of In Vitro and In Vivo Performance - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dissolution Testing of HPMCAS Formulations
Introduction
Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a widely utilized polymer in the pharmaceutical industry for the formulation of amorphous solid dispersions (ASDs). ASDs are a key enabling technology for improving the oral bioavailability of poorly water-soluble (BCS Class II and IV) drugs. HPMCAS is particularly effective due to its ability to maintain drug supersaturation in the gastrointestinal tract, thereby enhancing absorption.[1][2][3] The success of an HPMCAS-based ASD formulation is critically dependent on its dissolution characteristics. Therefore, robust in vitro dissolution testing is essential for formulation development, quality control, and prediction of in vivo performance.[4][5][6]
This document provides detailed application notes and protocols for conducting in vitro dissolution testing of HPMCAS formulations, aimed at researchers, scientists, and drug development professionals.
1. Key Considerations for HPMCAS Dissolution Testing
The pH-dependent solubility of HPMCAS is a critical factor to consider when designing dissolution studies.[1] The succinate groups on the polymer have a pKa of approximately 5, making HPMCAS less soluble in acidic environments (like the stomach) and more soluble in the neutral to slightly alkaline pH of the small intestine.[7] This property is crucial for preventing premature drug release and crystallization in the stomach while promoting dissolution and supersaturation in the intestine.
Other important factors that influence HPMCAS dissolution and drug release include:
-
Buffer capacity of the dissolution medium: The buffer capacity can significantly impact the local pH at the surface of the dissolving solid, thereby affecting the dissolution rate of the polymer and the drug.[1]
-
Grade of HPMCAS: Different grades of HPMCAS (L, M, and H) have varying ratios of acetate and succinate substituents, which influences their hydrophobicity and dissolution characteristics. The selection of the appropriate grade can impact both the dissolution rate and the ability to inhibit drug crystallization.[8][9]
-
Presence of biorelevant components: The presence of bile salts and phospholipids (B1166683) in the dissolution medium, which are present in the human intestine, can significantly affect the solubility and dissolution of both the drug and the polymer.[10]
2. Experimental Protocols
Several in vitro dissolution methods can be employed for HPMCAS formulations, ranging from standard pharmacopeial methods to more complex biorelevant and biphasic systems.
2.1. Protocol 1: Standard USP Apparatus 2 (Paddle) Dissolution
This method is a widely used quality control test and can be adapted for formulation screening.
-
Dissolution Medium:
-
Acid Stage (Simulated Gastric Fluid): 0.1 N HCl (pH 1.2).
-
Buffer Stage (Simulated Intestinal Fluid): pH 6.8 phosphate (B84403) buffer.
-
-
Procedure:
-
Place 900 mL of the dissolution medium into each vessel and equilibrate to 37 ± 0.5°C.[15]
-
Place the HPMCAS formulation (e.g., tablet or capsule) in the vessel. To prevent floating, a sinker may be used with capsules or floating tablets.[15]
-
Start the apparatus at a paddle speed of 50 or 75 rpm.[16]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples for drug concentration using a validated analytical method, such as HPLC-UV.[17]
-
Diagram of USP Apparatus 2 Workflow
Caption: Workflow for USP Apparatus 2 Dissolution Testing.
2.2. Protocol 2: Biorelevant Dissolution (Two-Stage pH Shift)
This method better simulates the transit of a dosage form from the stomach to the small intestine.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
Stage 1 (Gastric): Simulated Gastric Fluid (SGF) without pepsin, pH 1.2-2.0.
-
Stage 2 (Intestinal): Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).
-
-
Procedure:
-
Perform the dissolution in 750 mL of SGF for a specified duration (e.g., 30 minutes).
-
After the gastric stage, add 250 mL of a concentrated buffer solution to shift the pH to that of the intestinal stage (e.g., pH 6.5 for FaSSIF). This brings the total volume to 1000 mL.
-
Continue the dissolution in the intestinal medium.
-
Sample, filter, and analyze as described in Protocol 1.
-
Diagram of Two-Stage pH Shift Dissolution
Caption: Workflow for a two-stage pH shift dissolution study.
2.3. Protocol 3: Non-Sink Microcentrifuge Dissolution
This small-scale method is useful for early formulation screening when material is limited and for studying supersaturation phenomena.[2][7]
-
Apparatus: Microcentrifuge tubes, temperature-controlled shaker/incubator.
-
Dissolution Medium: Biorelevant media such as FaSSIF or custom buffers.
-
Procedure:
-
Add a sufficient amount of the HPMCAS ASD powder to a microcentrifuge tube to achieve a target drug concentration if fully dissolved (e.g., 100 µg/mL).[7]
-
Place the tubes in a temperature-controlled chamber at 37°C.[7]
-
Add a pre-warmed volume of dissolution medium (e.g., 1.8 mL) to each tube.[7]
-
Vortex the samples for approximately 60 seconds to ensure dispersion.[7]
-
At each time point, centrifuge the tubes at a high speed (e.g., 13,000 g) for 1 minute at 37°C.[7]
-
Carefully collect a sample from the supernatant.
-
Dilute the sample as necessary and analyze for drug concentration.
-
Diagram of Non-Sink Microcentrifuge Dissolution
Caption: Protocol for non-sink microcentrifuge dissolution testing.
3. Data Presentation
Quantitative data from dissolution studies should be summarized in tables to facilitate comparison between different formulations and testing conditions.
Table 1: Example Dissolution Data for HPMCAS-ASD Formulations in pH 6.8 Phosphate Buffer
| Time (min) | Formulation A (% Drug Released) | Formulation B (% Drug Released) | Crystalline Drug (% Dissolved) |
| 5 | 35.2 ± 3.1 | 45.8 ± 4.2 | 2.1 ± 0.5 |
| 15 | 68.5 ± 5.5 | 80.1 ± 6.3 | 5.3 ± 1.1 |
| 30 | 85.1 ± 6.2 | 92.3 ± 5.9 | 8.7 ± 1.5 |
| 60 | 91.3 ± 4.8 | 95.6 ± 4.1 | 12.4 ± 2.0 |
| 120 | 90.5 ± 5.1 | 94.2 ± 3.8 | 15.1 ± 2.3 |
Table 2: Supersaturation Study of a Celecoxib-PVA ASD in the Presence of Predissolved HPMCAS in PBS (pH 6.8) [16]
| HPMCAS Concentration | Cmax (µg/mL) | Tmax (min) | Relative AUC (%) |
| 0 mg/mL (PVA ASD alone) | ~60 | 10 | 9.9 |
| 1 mg/mL | >60 (maintained) | N/A | 77.6 |
Data presented in tables are illustrative and should be replaced with actual experimental results.
The choice of an in vitro dissolution method for HPMCAS formulations depends on the stage of development and the specific questions being addressed. Standard USP methods are suitable for quality control, while biorelevant and non-sink methods provide more mechanistic insights into formulation performance and can be more predictive of in vivo behavior.[5][15] Careful consideration of the dissolution medium composition, pH, and hydrodynamics is crucial for obtaining meaningful and reproducible results. The protocols and data presentation formats provided in these notes offer a framework for the systematic evaluation of HPMCAS-based amorphous solid dispersions.
References
- 1. Does Media Choice Matter When Evaluating the Performance of Hydroxypropyl Methylcellulose Acetate Succinate-Based Amorphous Solid Dispersions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Dissolution Testing of HPMC E5 Tablets - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 5. drug-dev.com [drug-dev.com]
- 6. What is dissolution testing? [pion-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Different Types of Dissolution Apparatus | Pharmaguideline [pharmaguideline.com]
- 13. Dissolution apparatus | PPTX [slideshare.net]
- 14. usp.org [usp.org]
- 15. A Novel Beads-Based Dissolution Method for the In Vitro Evaluation of Extended Release HPMC Matrix Tablets and the Correlation with the In Vivo Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of HPMCAS on the Dissolution Performance of Polyvinyl Alcohol Celecoxib Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Maintaining Drug Supersaturation In Vitro Using HPMCAS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) is a versatile polymer widely employed in the pharmaceutical industry to enhance the oral bioavailability of poorly water-soluble drugs. Its primary function is to create and maintain a supersaturated state of a drug in the gastrointestinal tract, thereby increasing its absorption. HPMCAS is a key excipient in the formulation of amorphous solid dispersions (ASDs), which stabilize the drug in a high-energy, amorphous form.[1][2][3][4][5] Upon dissolution, these formulations release the drug at a concentration exceeding its equilibrium solubility, and HPMCAS acts as a precipitation inhibitor to prolong this state of supersaturation.[6][7][8][9]
These application notes provide a comprehensive overview of the use of HPMCAS to maintain drug supersaturation in vitro. Detailed protocols for the preparation of HPMCAS-based amorphous solid dispersions and for conducting in vitro supersaturation studies are provided, along with quantitative data from various studies to guide formulation development.
Mechanism of HPMCAS in Maintaining Supersaturation
HPMCAS inhibits drug crystallization and maintains supersaturation through a combination of mechanisms:
-
Steric Hindrance: The bulky structure of the HPMCAS polymer sterically hinders the nucleation and growth of drug crystals.[10]
-
Hydrophobic Interactions: Hydrophobic regions of the HPMCAS polymer interact with the drug molecules, reducing their mobility and preventing them from aggregating into a crystalline lattice.[11][12]
-
Hydrogen Bonding: The functional groups on HPMCAS can form hydrogen bonds with the drug, further stabilizing the drug molecules in the amorphous state and in solution.[6]
-
Increased Viscosity: The dissolution of HPMCAS can lead to an increase in the local viscosity of the medium, which slows down drug diffusion and crystallization.
-
Colloidal Aggregation: HPMCAS can form colloidal aggregates in solution, which can incorporate drug molecules, effectively sequestering them from crystallization.[6][13]
The effectiveness of HPMCAS is dependent on its grade, which is defined by the ratio of acetyl and succinoyl substituents. These substitutions influence the polymer's hydrophobicity and pH-dependent solubility.[7][11][12][14]
-
L-grade (LG): High succinoyl content, dissolves at a lower pH (≥5.5), and is more hydrophilic. It generally provides a faster dissolution rate.[7][11]
-
M-grade (MG): Intermediate substitution, dissolves at pH ≥6.0.
-
H-grade (HG): High acetyl content, dissolves at a higher pH (≥6.8), and is more hydrophobic. It often provides a more sustained release and is a more effective precipitation inhibitor due to stronger hydrophobic interactions with the drug.[7][11]
Data Presentation
The following tables summarize quantitative data from various studies on the effect of HPMCAS on drug supersaturation.
Table 1: Effect of HPMCAS Grade on Nifedipine Supersaturation
| HPMCAS Grade | Maximum Supersaturation Concentration (µg/mL) | Duration of Supersaturation (minutes) | Reference |
| LG | 66.1 | < 360 | [11] |
| HG | Not specified | > 360 | [11] |
| LG + HG Combination | Maintained supersaturation | > 360 | [11] |
Table 2: Amorphous Solubility of Nifedipine in the Presence of Different Polymers
| Polymer | Amorphous Solubility (µg/mL) |
| HPMCAS-HG | 169.47 |
| HPMCAS-LG + HPMCAS-HG | 149.15 |
| HPMCAS-LG | 77.62 |
| Kollidon® VA64 | 32.68 |
| Eudragit® FS100 | 18.32 |
| Plasdone™ K-29/32 (PVP) | 18.07 |
| Eudragit® RSPO | 11.63 |
| Data from a study on nifedipine, illustrating the superior performance of HPMCAS grades in enhancing amorphous solubility.[11] |
Table 3: Effect of HPMCAS on Celecoxib Dissolution
| Formulation | Maximum Concentration (µg/mL) | Relative AUC (%) | Reference |
| PVA ASD | 60 | 9.9 | [15] |
| HPMCAS ASD | 40 | 23.1 | [15] |
| PVA ASD + 20 mg HPMCAS | 120 | 66.5 | [15] |
| AUC: Area Under the Curve, relative to the total amount of drug added. |
Table 4: Dissolution of Indomethacin Amorphous Solid Dispersions
| Formulation (IMC:Polymer Ratio) | Initial Dissolution Rate (µg/mL/min) | Dissolved Amount at 420-480 min (µg/mL) | Reference |
| Crystalline IMC | 1.6 | Not specified | [16] |
| IMC-HPMCAS-MG (20:80) | 46.0 | ~316 | [16] |
| IMC-HPMCAS-MX (20:80) | 44.3 | ~308 | [16] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
This protocol describes a general method for preparing an ASD using a lab-scale spray dryer.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
HPMCAS (select appropriate grade)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Lab-scale spray dryer with a two-fluid nozzle
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve the API and HPMCAS in the selected solvent. A typical concentration for the API is 20 mg/mL and for HPMCAS is 40 mg/mL.[3] The drug-to-polymer ratio can be varied to optimize performance.
-
Ensure complete dissolution of both components to form a homogenous solution.
-
-
Spray Drying:
-
Set the spray dryer parameters. These will need to be optimized for each specific API-polymer system. Example parameters are:
-
Pump the feed solution through the nozzle into the drying chamber.
-
The hot drying gas rapidly evaporates the solvent, forming solid particles of the ASD.
-
-
Collection and Secondary Drying:
-
The dried particles are typically collected in a cyclone separator.
-
Transfer the collected ASD powder to a vacuum oven for secondary drying (e.g., at 40°C overnight) to remove any residual solvent.[3]
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the ASD using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[15]
-
Protocol 2: In Vitro Supersaturation Assay (Solvent-Shift Method)
This protocol is used to screen the ability of HPMCAS to inhibit drug precipitation from a supersaturated solution.
Materials and Equipment:
-
API
-
HPMCAS
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 6.8
-
Stirring plate and stir bars
-
UV/Vis spectrophotometer with a fiber optic dip probe or a system for rapid sampling and filtration
-
Syringes and syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of the API in DMSO (e.g., 56 mg/mL for piperine).[17]
-
-
Preparation of Dissolution Medium:
-
Initiation of Supersaturation:
-
Place a known volume of the dissolution medium (e.g., 80 mL) in a vessel and maintain the temperature at 37°C with constant stirring.[17]
-
Rapidly inject a small volume of the API stock solution (e.g., 200 µL) into the dissolution medium to induce supersaturation.[17] The final concentration of DMSO should be low enough not to significantly affect the drug's solubility.
-
-
Monitoring Drug Concentration:
-
Monitor the concentration of the dissolved API over time. This can be done in real-time using a fiber optic UV probe or by taking samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, and 240 minutes).[17]
-
For manual sampling, withdraw an aliquot (e.g., 3 mL), immediately filter it through a syringe filter to remove any precipitated drug, and then measure the absorbance of the filtrate.
-
-
Data Analysis:
-
Plot the concentration of the dissolved drug versus time to generate a supersaturation profile.
-
Compare the profiles with and without HPMCAS to evaluate its precipitation inhibitory effect.
-
Protocol 3: Non-Sink Dissolution Test for Amorphous Solid Dispersions
This protocol evaluates the dissolution and supersaturation performance of a prepared ASD.
Materials and Equipment:
-
HPMCAS-based ASD powder
-
Dissolution apparatus (e.g., USP Apparatus II - paddle)
-
Dissolution medium (e.g., PBS pH 6.8, Fasted State Simulated Intestinal Fluid - FaSSIF)
-
Temperature control system (37°C)
-
Sampling system with filters
-
HPLC or UV/Vis spectrophotometer for drug concentration analysis
Procedure:
-
Setup:
-
Fill the dissolution vessels with a predetermined volume of the dissolution medium and allow it to equilibrate to 37°C.
-
-
Sample Introduction:
-
Add a precisely weighed amount of the ASD powder to each vessel to achieve a target total drug concentration (e.g., a concentration that would be supersaturated if fully dissolved).
-
-
Dissolution and Sampling:
-
Start the paddles at a specified rotation speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals. It is crucial to filter the samples immediately to separate dissolved drug from any undissolved or precipitated particles.
-
-
Analysis:
-
Analyze the drug concentration in the filtered samples using a validated analytical method (HPLC or UV/Vis).
-
-
Data Analysis:
-
Plot the drug concentration versus time to obtain the dissolution profile.
-
Calculate parameters such as the maximum concentration achieved (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC) to quantify the extent and duration of supersaturation.
-
Visualizations
Mechanism of HPMCAS in Maintaining Drug Supersaturation
Caption: Mechanism of HPMCAS in maintaining drug supersaturation.
Experimental Workflow for Evaluating HPMCAS Performance
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. 2.3. Spray Drying of COMPOUND A with HPMCAS-L [bio-protocol.org]
- 4. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents [mdpi.com]
- 6. Impact of Hydroxypropyl Methylcellulose Acetate Succinate Critical Aggregation Concentration on Celecoxib Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utility of hydroxypropylmethylcellulose acetate succinate (HPMCAS) for initiation and maintenance of drug supersaturation in the GI milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of crystallization inhibition of HPMC and HPMCAS on model substance dissolution and release in swellable matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid dispersion and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of HPMCAS functional groups on drug crystallization from the supersaturated state and dissolution improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of HPMCAS on the Dissolution Performance of Polyvinyl Alcohol Celecoxib Amorphous Solid Dispersions | MDPI [mdpi.com]
- 16. Dissolution-permeation of hot-melt extruded amorphous solid dispersion comprising an experimental grade of HPMCAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08283B [pubs.rsc.org]
Characterization of HPMCAS Solid Dispersions: A Guide to DSC and XRD Analysis
Application Note & Protocol
For researchers, scientists, and drug development professionals, understanding the solid-state characteristics of Hypromellose Acetate Succinate (HPMCAS) solid dispersions is critical for successful formulation development. This document provides a detailed guide to utilizing Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) for the comprehensive characterization of these amorphous systems, ensuring drug product stability and performance.
Introduction to HPMCAS Solid Dispersions
Poorly water-soluble drugs often exhibit low oral bioavailability.[1][2] Amorphous solid dispersions (ASDs) are a proven strategy to enhance the solubility and dissolution rate of such drugs.[3][4] HPMCAS is a widely used polymer in ASD formulations due to its ability to maintain the drug in an amorphous state, inhibit recrystallization, and promote supersaturation upon dissolution.[1][2]
The physical stability and performance of an HPMCAS solid dispersion are intrinsically linked to the solid state of the drug within the polymer matrix. It is crucial to confirm that the drug is amorphously and homogeneously dispersed. DSC and XRD are powerful analytical techniques for this purpose.[5][6]
The Role of DSC and XRD in Characterization
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time.[6][7] For HPMCAS solid dispersions, DSC is used to:
-
Determine the Glass Transition Temperature (Tg): A single Tg for the solid dispersion, intermediate between the Tgs of the pure drug and HPMCAS, indicates a homogeneous, single-phase amorphous system.[8] Multiple Tgs would suggest phase separation.
-
Identify Melting and Recrystallization Events: The absence of a melting endotherm for the drug confirms its amorphous state.[6] The appearance of a crystallization exotherm upon heating can indicate the physical instability of the amorphous drug.
X-ray Diffraction (XRD) is a non-destructive technique that provides information about the crystalline structure of a material.[9][10] In the context of HPMCAS solid dispersions, XRD is used to:
-
Confirm the Amorphous State: Crystalline materials produce sharp, well-defined Bragg peaks in an XRD pattern, while amorphous materials exhibit a broad, diffuse halo.[6][9] The absence of sharp peaks from the drug in the solid dispersion's diffractogram confirms its amorphous nature.
-
Detect Low Levels of Crystallinity: XRD is highly sensitive for detecting trace amounts of crystalline material that could compromise the stability and dissolution performance of the solid dispersion.[5]
Experimental Protocols
Preparation of HPMCAS Solid Dispersions
Two common methods for preparing HPMCAS solid dispersions are the solvent evaporation and hot-melt extrusion.
3.1.1. Solvent Evaporation Method
-
Dissolution: Dissolve both the active pharmaceutical ingredient (API) and HPMCAS in a common volatile organic solvent or a mixture of solvents (e.g., methanol, acetone).[8]
-
Evaporation: Remove the solvent(s) under vacuum using a rotary evaporator. The process conditions should be chosen to ensure rapid solvent removal, which traps the drug in an amorphous state within the polymer matrix.[8]
-
Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Milling/Sizing: Mill the dried solid dispersion to obtain a powder with a uniform particle size.
3.1.2. Hot-Melt Extrusion (HME) Method
-
Blending: Physically mix the API and HPMCAS powder at the desired ratio.
-
Extrusion: Feed the blend into a hot-melt extruder. The processing temperature should be above the Tg of the polymer and sufficient to ensure the drug dissolves in the molten polymer.[1]
-
Cooling: Rapidly cool the extrudate to solidify the amorphous dispersion.
-
Milling/Pelletizing: Mill or pelletize the extrudate to the desired particle size.
DSC Analysis Protocol
-
Sample Preparation: Accurately weigh 3-10 mg of the HPMCAS solid dispersion into a standard aluminum DSC pan and hermetically seal it.[5][11]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[12]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point of the crystalline drug.[5]
-
(Optional) Include a cooling and second heating cycle to erase the thermal history of the sample and obtain a clearer Tg.[12]
-
-
Data Analysis: Analyze the resulting thermogram to identify the glass transition (a step change in the heat flow), and any endothermic (melting) or exothermic (crystallization) peaks.[6]
XRD Analysis Protocol
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample holder in the XRD instrument.
-
Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.
-
-
Data Collection:
-
Data Analysis: Examine the diffractogram for the presence of sharp peaks (indicating crystallinity) or a broad halo (indicating an amorphous state). Compare the diffractogram of the solid dispersion with those of the pure crystalline drug and HPMCAS.[6]
Data Presentation
Quantitative data from DSC and XRD analyses should be summarized in a clear and organized manner.
Table 1: Summary of DSC Thermal Analysis Data
| Sample | Drug Loading (%) | Tg (°C) | Tm (°C) (Drug Melting Endotherm) |
| Pure Drug | 100 | 47 | 175 |
| HPMCAS | 0 | 121 | N/A |
| Physical Mixture | 25 | 47, 121 | 173 |
| Solid Dispersion | 25 | 82[8] | Absent |
N/A: Not Applicable
Table 2: Summary of XRD Analysis
| Sample | Drug Loading (%) | Crystalline Peaks (2θ) | Amorphous Halo | Conclusion |
| Pure Drug | 100 | Present (e.g., 10.5°, 15.2°, 21.8°) | Absent | Crystalline |
| HPMCAS | 0 | Absent | Present | Amorphous |
| Physical Mixture | 25 | Present (superimposition of drug peaks) | Present | Crystalline drug present |
| Solid Dispersion | 25 | Absent | Present | Amorphous |
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of HPMCAS solid dispersions using DSC and XRD.
Caption: Experimental workflow for HPMCAS solid dispersion characterization.
Conceptual Relationship
The following diagram illustrates the logical relationship between the amorphous state of a drug in an HPMCAS solid dispersion and its enhanced biopharmaceutical properties.
Caption: Amorphous state enhances solubility and bioavailability.
Conclusion
The combined use of DSC and XRD provides a comprehensive understanding of the solid-state properties of HPMCAS solid dispersions. These techniques are indispensable for confirming the amorphous and homogeneous nature of the drug within the polymer matrix, which is a critical quality attribute for ensuring the stability, enhanced dissolution, and ultimately, the in vivo performance of the drug product. The protocols and data interpretation guidelines presented here serve as a valuable resource for scientists and researchers in the field of pharmaceutical development.
References
- 1. This compound based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. tricliniclabs.com [tricliniclabs.com]
- 13. ijbpas.com [ijbpas.com]
- 14. researchgate.net [researchgate.net]
Analytical techniques for HPMCAS molecular weight characterization.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypromellose Acetate Succinate (HPMCAS) is a widely used polymer in the pharmaceutical industry, particularly as a carrier in amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs. The molecular weight and molecular weight distribution of HPMCAS are critical quality attributes that significantly influence its performance, including drug release profiles and physical stability of the formulation. Accurate and robust analytical methods for determining these properties are therefore essential.
This application note provides detailed protocols and data for the molecular weight characterization of HPMCAS using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). This technique allows for the determination of absolute molecular weight without the need for column calibration with polymer standards, which has been shown to be unreliable for HPMCAS.[1][2][3]
Key Analytical Technique: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[4][5][6] Larger molecules elute earlier from the chromatography column, while smaller molecules elute later. When coupled with a Multi-Angle Light Scattering (MALS) detector, the absolute molar mass of the eluting polymer fractions can be determined directly from the intensity of the scattered light.[7][8][9] This approach overcomes the limitations of conventional SEC methods that rely on relative calibration.[1][2]
Quantitative Data Summary
The molecular weight of commercially available HPMCAS grades can vary. The following table summarizes typical molecular weight values obtained by SEC-MALS analysis.
| HPMCAS Grade | Weight-Average Molecular Weight (Mw) (Da) | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (PDI = Mw/Mn) |
| AS-LG | ~20,000 | ~13,000 | ~1.54 |
| AS-MG | ~18,000 | ~13,000 | ~1.38 |
| AS-HG | ~18,000 | ~13,000 | ~1.38 |
| AS-LF | ~18,000 | ~13,000 | ~1.38 |
| AS-MF | ~17,000 | ~13,000 | ~1.31 |
| AS-HF | ~17,000 | ~13,000 | ~1.31 |
Data compiled from multiple sources. Actual values may vary between lots.[10][11][12]
Experimental Protocol: SEC-MALS for HPMCAS Molecular Weight Characterization
This protocol outlines the steps for determining the absolute molecular weight of HPMCAS.
1. Materials and Reagents:
-
HPMCAS sample (powder or granules)
-
Sodium Hydroxide (NaOH), 0.03 mol/L
-
Potassium Hydrogen Phthalate (B1215562), 0.1 mol/L
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Nitrate (NaNO₃)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Membrane filters, 0.45 µm
2. Mobile Phase Preparation:
-
A mixed solvent is recommended for HPMCAS analysis.[1]
-
Prepare a buffer of 50mM NaH₂PO₄ with 0.1M NaNO₃ in water and adjust the pH to 8.0.
-
The final mobile phase is a mixture of this buffer and acetonitrile (60:40, v/v).[1]
-
Filter the mobile phase through a 0.22 µm membrane filter and degas before use.
3. Sample Preparation:
-
Accurately weigh the HPMCAS sample.
-
Dissolve the HPMCAS powder or granules in 0.03 mol/L NaOH.[10]
-
Add an equal volume of 0.1 mol/L potassium hydrogen phthalate and mix.[10]
-
The final polymer concentration should be approximately 0.2% w/v.[10]
-
Filter the sample solution through a 0.45 µm membrane filter prior to injection.[10]
4. SEC-MALS System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Degasser | In-line degasser |
| Pump | Isocratic pump |
| Autosampler | Capable of 100 µL injections |
| Columns | 2 x TSKgel GMPWxl, 7.8 mm x 30 cm (or equivalent GPC/SEC columns suitable for aqueous/polar organic mobile phases) |
| Column Temperature | 30 °C |
| Mobile Phase | 60:40 (v/v) 50mM NaH₂PO₄, 0.1M NaNO₃ (pH 8.0) : Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 100 µL |
| Detectors | Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN HELEOS) followed by a Refractive Index (RI) Detector (e.g., Wyatt Optilab T-rEX) |
| MALS Laser Wavelength | 658 nm |
| Data Acquisition & Analysis | ASTRA software (Wyatt Technology) or equivalent |
5. Data Analysis:
-
Collect and process the data using the appropriate software (e.g., ASTRA).
-
The software will use the signals from the MALS and RI detectors to calculate the absolute molecular weight (Mw and Mn) and the polydispersity index (PDI) for the HPMCAS sample.
Experimental Workflow
The following diagram illustrates the logical workflow for the molecular weight characterization of HPMCAS using SEC-MALS.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of this compound by Size Exclus...: Ingenta Connect [ingentaconnect.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. bionexanalytical.com [bionexanalytical.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for HPMCAS in Sustained-Release Oral Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxypropyl Methylcellulose Acetate (B1210297) Succinate (B1194679) (HPMCAS) is a versatile polymer widely utilized in the pharmaceutical industry for the formulation of sustained-release oral dosage forms. Its unique pH-dependent solubility, coupled with its ability to form a robust matrix, allows for the controlled delivery of active pharmaceutical ingredients (APIs) over an extended period. HPMCAS is particularly valuable for amorphous solid dispersions (ASDs), where it not only enhances the bioavailability of poorly soluble drugs but also provides a sustained-release profile.[1][2][3]
These application notes provide a comprehensive overview of the physicochemical properties of different HPMCAS grades, their application in sustained-release formulations, and detailed protocols for common manufacturing and testing methodologies.
Physicochemical Properties of HPMCAS
HPMCAS is commercially available in various grades, primarily differing in the degree of substitution of acetyl and succinoyl groups. This variation in substitution directly influences the polymer's dissolution pH, making it a critical parameter for designing formulations with targeted drug release in the gastrointestinal tract.[1][4] The key physicochemical properties of common HPMCAS grades are summarized in the table below.
Table 1: Physicochemical Properties of HPMCAS Grades
| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | Methoxyl Content (%) | Hydroxypropoxy Content (%) | Dissolution pH | Glass Transition Temperature (Tg) (°C) |
| L Grade | 5.0 - 9.0 | 14.0 - 18.0 | 20.0 - 24.0 | 5.0 - 9.0 | ≥ 5.5 | ~120 |
| M Grade | 7.0 - 11.0 | 10.0 - 14.0 | 21.0 - 25.0 | 5.0 - 9.0 | ≥ 6.0 | ~120 |
| H Grade | 10.0 - 14.0 | 4.0 - 8.0 | 22.0 - 26.0 | 6.0 - 10.0 | ≥ 6.8 | ~120 |
Data compiled from multiple sources.[3][4]
Drug Release Mechanisms
The sustained-release characteristics of HPMCAS-based formulations are primarily governed by the swelling of the polymer upon contact with gastrointestinal fluids, forming a gel layer. This gel layer acts as a barrier, controlling the diffusion of the drug and the erosion of the matrix.[5][6][7][8] The drug release can be a combination of diffusion through the hydrated gel layer and erosion of the polymer matrix.[6][9] For poorly water-soluble drugs, matrix erosion is often the dominant release mechanism.[6]
Formulation Techniques
Two primary techniques are employed to formulate HPMCAS-based sustained-release oral dosage forms: hot-melt extrusion (HME) and spray drying.
Hot-Melt Extrusion (HME)
HME is a solvent-free process that involves the use of heat and mechanical shear to mix the drug and polymer at a molecular level, forming a solid dispersion.[10] This technique is particularly suitable for creating matrix tablets with sustained-release properties.
Spray Drying
Spray drying is a common method for producing amorphous solid dispersions, where the drug and HPMCAS are dissolved in a common solvent and then rapidly dried by spraying into a hot gas stream.[11][12] This process results in a fine powder that can be further processed into tablets or capsules.
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Tablets by Hot-Melt Extrusion
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
HPMCAS (appropriate grade)
-
Plasticizer (e.g., triethyl citrate), if required
-
Blender (e.g., V-blender)
-
Hot-Melt Extruder with a suitable die
-
Cooling conveyor or chill rolls
-
Mill or pelletizer
-
Tablet press
2. Procedure:
-
Blending: Accurately weigh the API and HPMCAS (and plasticizer, if used) and blend for 10-15 minutes to ensure a homogenous mixture.
-
Extruder Setup: Set up the hot-melt extruder with the desired screw configuration and die. Set the temperature profile for the different heating zones of the extruder barrel. A typical starting temperature range is 140-180°C, but this should be optimized based on the thermal properties of the API and polymer.[10]
-
Extrusion: Feed the blend into the extruder at a constant rate. The screw speed should be set to ensure adequate mixing and residence time (e.g., 50-100 RPM).[10]
-
Cooling: Collect the extrudate on a cooling conveyor or pass it through chill rolls to solidify it rapidly.
-
Milling/Pelletizing: Mill the cooled extrudate to a desired particle size or pelletize it.
-
Tableting: Blend the milled extrudate with any necessary excipients (e.g., glidants, lubricants) and compress into tablets using a tablet press.
Protocol 2: Preparation of Amorphous Solid Dispersions by Spray Drying
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
HPMCAS (appropriate grade)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer with an atomizer (e.g., two-fluid nozzle)
-
Magnetic stirrer or overhead mixer
2. Procedure:
-
Solution Preparation: Dissolve the API and HPMCAS in the selected solvent system with continuous stirring until a clear solution is obtained. The solid content in the solution typically ranges from 2% to 10% (w/v).
-
Spray Dryer Setup: Set the spray dryer parameters, including inlet temperature (e.g., 70-150°C), atomizing air pressure/flow rate, and feed pump rate. These parameters need to be optimized to ensure efficient drying and particle formation.[13]
-
Spray Drying: Feed the solution into the spray dryer. The atomized droplets come into contact with the hot drying gas, leading to rapid evaporation of the solvent and formation of solid particles.
-
Powder Collection: The dried powder is separated from the gas stream by a cyclone separator and collected.
-
Secondary Drying (if necessary): The collected powder may be subjected to secondary drying under vacuum to remove any residual solvent.
Protocol 3: In Vitro Dissolution Testing of Sustained-Release HPMCAS Tablets
1. Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, phosphate (B84403) buffer pH 6.8)
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the appropriate medium (typically 900 mL) and maintain the temperature at 37 ± 0.5 °C.[14]
-
Degassing: Deaerate the dissolution medium before use.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Apparatus Start: Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).[15]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analysis: Analyze the samples for drug content using a validated analytical method.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The performance of HPMCAS in sustained-release formulations can be evaluated by comparing the dissolution profiles of different formulations. The following table provides an example of how such data can be presented.
Table 2: Example Dissolution Profile of a Model Drug from HPMCAS-Based Tablets
| Time (hours) | Formulation A (% Drug Released) | Formulation B (% Drug Released) |
| 1 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 2 | 28.7 ± 3.5 | 21.3 ± 2.4 |
| 4 | 55.4 ± 4.2 | 40.1 ± 3.9 |
| 6 | 78.9 ± 5.1 | 62.8 ± 4.5 |
| 8 | 92.1 ± 3.8 | 81.5 ± 5.3 |
| 12 | 98.5 ± 2.5 | 95.2 ± 3.1 |
| 24 | - | 99.8 ± 1.9 |
Data is hypothetical and for illustrative purposes only.
Conclusion
HPMCAS is a highly effective and versatile polymer for the development of sustained-release oral dosage forms. By selecting the appropriate grade of HPMCAS and utilizing manufacturing techniques such as hot-melt extrusion or spray drying, formulators can achieve desired drug release profiles, enhance the bioavailability of poorly soluble compounds, and ultimately improve patient compliance. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists working in the field of oral drug delivery.
References
- 1. Hypromellose Acetate Succinate (HPMCAS) [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. phexcom.cn [phexcom.cn]
- 4. This compound based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Swelling and Erosion in the Controlled Release of a Poorly Water-Soluble Drug Using Synchrotron X-ray Computed Microtomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and evaluation of an extended-release matrix tablet formulation; the combination of this compound and hydroxypropylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Tablet Formulation of Amorphous Solid Dispersions Prepared by Hot Melt Extrusion Using Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. uspnf.com [uspnf.com]
- 15. dissolutiontech.com [dissolutiontech.com]
Protocol for Creating HPMCAS Nanoparticles for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and characterization of Hydroxypropyl Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) (HPMCAS) nanoparticles as a drug delivery system. HPMCAS is a versatile polymer widely used to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3][4]
Introduction to HPMCAS Nanoparticles
HPMCAS is an amphiphilic polymer that can self-assemble into nanoparticles in aqueous media, encapsulating hydrophobic drug molecules within a stable matrix.[2][3] These nanoparticles can protect the drug from degradation, control its release, and improve its absorption in the body. The physicochemical properties of HPMCAS, such as its pH-dependent solubility, make it particularly suitable for oral drug delivery applications.[2][3]
Formulation of HPMCAS Nanoparticles
Two common "bottom-up" approaches for preparing HPMCAS nanoparticles are the solvent evaporation method and the nanoprecipitation method.[5] The choice of method depends on the properties of the drug and the desired characteristics of the nanoparticles.
Solvent Evaporation Method
This method is suitable for drugs that are soluble in volatile organic solvents. It involves dissolving the drug and HPMCAS in a suitable organic solvent, followed by the evaporation of the solvent to form nanoparticles.[5][6]
Experimental Protocol: Solvent Evaporation
-
Preparation of Organic Phase:
-
Dissolve a specific amount of the active pharmaceutical ingredient (API) and HPMCAS in a suitable organic solvent (e.g., acetone, ethanol, or a mixture thereof). A typical starting drug-to-polymer ratio is 1:5 (w/w).
-
For example, dissolve 20 mg of the API and 100 mg of HPMCAS in 10 mL of ethanol.
-
Stir the mixture using a magnetic stirrer until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Transfer the organic solution to a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin film of drug-loaded polymer is formed on the flask wall.
-
-
Hydration and Nanoparticle Formation:
-
Hydrate (B1144303) the film by adding a specific volume of deionized water or a suitable buffer solution (e.g., 10 mL of phosphate-buffered saline, pH 7.4).
-
Rotate the flask gently to allow the film to hydrate and form a nanoparticle suspension.
-
-
Sonication (Optional):
-
To reduce the particle size and ensure a uniform size distribution, sonicate the nanoparticle suspension using a probe sonicator or a water bath sonicator.
-
Typical sonication parameters are 40% amplitude for 5 minutes in a pulsed mode (e.g., 30 seconds on, 10 seconds off) while keeping the sample in an ice bath to prevent overheating.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to remove any unentrapped drug or large aggregates. A typical centrifugation condition is 15,000 rpm for 30 minutes at 4°C.[6]
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water. Repeat the washing step twice to ensure the removal of any residual organic solvent and free drug.
-
-
Storage:
-
Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage. For lyophilization, a cryoprotectant (e.g., 5% w/v trehalose) can be added to prevent aggregation.
-
Experimental Workflow for Solvent Evaporation Method
References
- 1. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 2. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Uptake Mechanisms → Area → Sustainability [esg.sustainability-directory.com]
Application of HPMCAS in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl Methylcellulose (B11928114) Acetate Succinate (HPMCAS) is a versatile, pH-sensitive polymer widely recognized for its application in oral drug delivery systems to enhance the bioavailability of poorly soluble drugs.[1][2][3] Its biocompatibility and tunable properties also make it an attractive candidate for use in tissue engineering scaffolds.[1] This document provides detailed application notes and experimental protocols for the fabrication and evaluation of HPMCAS-based scaffolds for tissue engineering applications, with a focus on bone and cartilage regeneration.
HPMCAS can be processed into porous three-dimensional structures using techniques such as electrospinning and freeze-drying.[4][5][6][7][8] These scaffolds can provide a temporary template that mimics the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.[9] Furthermore, the functional groups on the HPMCAS backbone offer potential for modification to control degradation rates and incorporate bioactive molecules.
Key Applications in Tissue Engineering
-
Bone Tissue Engineering: HPMCAS can be blended with osteoconductive materials like hydroxyapatite (B223615) (HA) to create composite scaffolds that support the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[10][11]
-
Cartilage Tissue Engineering: The hydrogel-forming properties of related cellulose (B213188) derivatives suggest that HPMCAS could be used to create scaffolds that support chondrogenesis.[12][13]
-
Controlled Drug/Growth Factor Delivery: The inherent properties of HPMCAS in drug delivery can be leveraged to create scaffolds that provide sustained release of growth factors, such as Bone Morphogenetic Protein-2 (BMP-2) or Transforming Growth Factor-beta (TGF-β), to guide tissue regeneration.
Experimental Protocols
Protocol 1: Fabrication of HPMCAS Nanofibrous Scaffolds by Electrospinning
This protocol describes a general method for fabricating HPMCAS-based nanofibrous scaffolds. Parameters may require optimization based on the specific grade of HPMCAS and desired scaffold characteristics.
Materials:
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Polyethylene oxide (PEO), high molecular weight (as a spinning aid)
-
Solvent system (e.g., Dichloromethane:Ethanol, 1:1 v/v)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 10% (w/v) solution of HPMCAS in the chosen solvent system.
-
Add PEO to the solution at a concentration of 1-2% (w/w, relative to HPMCAS) to improve spinnability.
-
Stir the solution at room temperature until all components are fully dissolved.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a 22-gauge blunt-tip needle.
-
Mount the syringe on the syringe pump.
-
Position the collector (e.g., a flat aluminum foil-wrapped plate or a rotating mandrel) at a set distance from the needle tip (typically 15-20 cm).
-
Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
-
-
Electrospinning Process:
-
Set the syringe pump to a flow rate of 1-2 mL/h.
-
Apply a voltage of 15-20 kV.
-
Initiate the electrospinning process and collect the fibers on the collector for the desired duration to achieve the target scaffold thickness.
-
-
Post-Processing:
-
Carefully detach the electrospun mat from the collector.
-
Dry the scaffold under vacuum at 40°C for 48 hours to remove any residual solvent.
-
Sterilize the scaffold using ethylene (B1197577) oxide or UV irradiation before cell culture.
-
Protocol 2: Fabrication of Porous HPMCAS Scaffolds by Freeze-Drying
This protocol provides a method for creating highly porous HPMCAS scaffolds.
Materials:
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Deionized water or a suitable organic solvent
-
Molds for casting the polymer solution
-
Freeze-dryer
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 5% (w/v) solution of HPMCAS in the chosen solvent. Stir until a homogeneous solution is formed.
-
-
Casting and Freezing:
-
Lyophilization:
-
Transfer the frozen samples to a freeze-dryer.
-
Lyophilize the samples for 48-72 hours until the solvent is completely sublimated, leaving a porous scaffold.[4]
-
-
Post-Processing:
-
Carefully remove the scaffolds from the molds.
-
Sterilize the scaffolds before use in cell culture experiments.
-
Protocol 3: Assessment of Cell Viability and Proliferation on HPMCAS Scaffolds
This protocol details the use of a Live/Dead assay and a metabolic assay (MTT) to evaluate cell viability and proliferation.
Materials:
-
Sterile HPMCAS scaffolds
-
Mesenchymal Stem Cells (MSCs) or other relevant cell type
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Place sterile scaffolds into the wells of a tissue culture plate.
-
Seed cells onto the scaffolds at a density of 1 x 10^4 cells per scaffold.
-
Culture the cell-seeded scaffolds at 37°C and 5% CO2.
-
-
Live/Dead Assay (Qualitative Assessment):
-
At desired time points (e.g., 1, 3, and 7 days), wash the scaffolds with PBS.
-
Incubate the scaffolds in the Live/Dead staining solution according to the manufacturer's protocol.
-
Visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
-
MTT Assay (Quantitative Assessment of Proliferation):
-
At desired time points, transfer the scaffolds to a new 96-well plate.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.[15][16]
-
Protocol 4: Evaluation of Osteogenic Differentiation on HPMCAS Composite Scaffolds
This protocol describes methods to assess the osteogenic differentiation of MSCs on HPMCAS scaffolds, potentially composited with hydroxyapatite.
Materials:
-
Sterile HPMCAS or HPMCAS/HA composite scaffolds
-
Mesenchymal Stem Cells (MSCs)
-
Osteogenic induction medium (DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Culture and Induction:
-
Seed MSCs onto the scaffolds and culture in expansion medium for 24 hours.
-
Replace the expansion medium with osteogenic induction medium. Culture for up to 21 days, changing the medium every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity:
-
At early time points (e.g., 7 and 14 days), lyse the cells on the scaffolds.
-
Measure ALP activity in the cell lysates using a colorimetric assay kit. Increased ALP activity is an early marker of osteogenic differentiation.
-
-
Alizarin Red S Staining:
-
At a later time point (e.g., 21 days), fix the cell-seeded scaffolds with 4% paraformaldehyde.
-
Stain the scaffolds with Alizarin Red S solution, which binds to calcium deposits in the extracellular matrix.
-
Visualize the red staining to qualitatively assess mineralization, a late marker of osteogenesis.[17]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
At various time points, extract total RNA from the cells on the scaffolds.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to quantify the expression of osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).[10][13]
-
Data Presentation
Table 1: Representative Physical and Mechanical Properties of Tissue Engineering Scaffolds
| Scaffold Fabrication Method | Polymer System | Porosity (%) | Pore Size (µm) | Compressive Modulus (MPa) | Tensile Strength (MPa) |
| Electrospinning | PCL | 70-95% | 5-10 | 0.2 - 1.5 | 1 - 5 |
| Freeze-Drying | Collagen-GAG | >90% | 100-200 | 0.01 - 0.1 | 0.1 - 0.5 |
| Salt Leaching | PCL | 45-85% | 150-500 | 0.24 - 1.85[18][19] | - |
| Freeze-Gel Casting | HA | 50-82% | - | 1.73 - 6.18[20] | - |
Note: Data presented are typical ranges for the indicated polymer systems and fabrication methods and may not be representative of HPMCAS scaffolds, for which specific data is not widely available.
Table 2: Representative Cellular Response on Tissue Engineering Scaffolds
| Scaffold Material | Cell Type | Viability after 7 days (%) | Fold Increase in Proliferation (Day 7 vs. Day 1) | Key Osteogenic Markers Upregulated | Key Chondrogenic Markers Upregulated |
| PCL | MSCs | >90% | 2.5 - 4.0 | RUNX2, ALP, OCN | - |
| HA/Collagen | hBMSCs | >95% | ~3.0 | BMP2/3, SPP1, SMAD3, SP7[10][21] | COL2A1[10][21] |
| PLLA | hMSCs | - | - | - | SOX9, GAG, Collagen II[12][13] |
Note: This table provides representative data from studies on various scaffold materials to serve as a benchmark. Specific quantitative data for HPMCAS scaffolds is needed.
Signaling Pathways and Experimental Workflows
Bone Morphogenetic Protein-2 (BMP-2) Signaling Pathway in Osteogenesis
The BMP-2 signaling pathway is crucial for inducing the differentiation of mesenchymal stem cells into osteoblasts.[22] Scaffolds can be designed to promote this pathway either through their intrinsic properties or by serving as a delivery vehicle for BMP-2.
Caption: Simplified BMP-2 signaling pathway leading to osteogenesis.
Transforming Growth Factor-beta (TGF-β) Signaling Pathway in Chondrogenesis
The TGF-β signaling pathway plays a pivotal role in the chondrogenic differentiation of mesenchymal stem cells. Scaffolds can facilitate this process by providing the appropriate microenvironment and/or delivering TGF-β ligands.[23][24][25]
Caption: Simplified TGF-β signaling pathway leading to chondrogenesis.
Experimental Workflow for Scaffold Evaluation
The following diagram illustrates a typical workflow for the fabrication and in vitro evaluation of tissue engineering scaffolds.
Caption: General experimental workflow for scaffold fabrication and evaluation.
Conclusion
HPMCAS holds promise as a biomaterial for tissue engineering applications due to its biocompatibility, processability, and potential for controlled release. The protocols and information provided herein offer a foundation for researchers to explore the use of HPMCAS in creating scaffolds for bone and cartilage regeneration. Further research is warranted to establish specific quantitative data for HPMCAS-based scaffolds and to investigate their in vivo performance. The potential to modify HPMCAS to fine-tune its properties and to incorporate bioactive cues makes it a compelling candidate for the development of next-generation tissue engineering constructs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]
- 7. Electrospinning of Potential Medical Devices (Wound Dressings, Tissue Engineering Scaffolds, Face Masks) and Their Regulatory Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Overview of Electrospinning for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enhanced Osteogenic Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells by a Hybrid Hydroxylapatite/Collagen Scaffold [frontiersin.org]
- 11. In vivo bone regeneration performance of hydroxypropyl methylcellulose hydrogel-based composite bone cements in ovariectomized and ovary-intact rats: a preliminary investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chondrogenic and osteogenic differentiations of human bone marrow-derived mesenchymal stem cells on a nanofibrous scaffold with designed pore network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chondrogenic and osteogenic differentiations of human bone marrow-derived mesenchymal stem cells on a nanofibrous scaffold with designed pore network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A design protocol for tailoring ice-templated scaffold structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of cell viability of Human Dental Pulp Stem Cells in Two dimensional and Three dimensional Fibrin Glue Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tissueeng.net [tissueeng.net]
- 18. Porosity and mechanical properties relationship in PCL porous scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Enhanced Osteogenic Differentiation of Human Bone Marrow-Derived Mesenchymal Stem Cells by a Hybrid Hydroxylapatite/Collagen Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TGF-β signaling inhibits canonical BMP signaling pathway during palate development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Editorial: TGF-β and BMP signaling in cancer [frontiersin.org]
- 24. Synergetic roles of TGF-β signaling in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Drug Crystallization in HPMCAS Amorphous Solid Dispersions (ASDs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug crystallization in Hypromellose Methylcellulose Acetate (B1210297) Succinate (B1194679) (HPMCAS) based Amorphous Solid Dispersions (ASDs).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Drug Crystallization During Storage
Question: My HPMCAS ASD, which was initially amorphous, showed signs of crystallization during stability testing (e.g., at 40°C / 75% RH). What could be the cause and how can I fix it?
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| High Drug Loading: The drug concentration in the polymer exceeds its solubility, leading to phase separation and crystallization over time. | - Reduce Drug Loading: Decrease the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.[1] - Optimize Polymer Grade: Select an HPMCAS grade with stronger drug-polymer interactions for your specific API. |
| Inadequate Drug-Polymer Interaction: Weak interactions between the drug and HPMCAS may not be sufficient to inhibit molecular mobility and prevent nucleation. | - Enhance Interactions: Select an HPMCAS grade that promotes specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with your drug molecule.[2][3] - Ternary Formulations: Consider adding a second polymer to improve drug-polymer miscibility and overall stability. |
| Moisture Sorption: Water absorbed from the environment can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which facilitates crystallization.[4][5][6] | - Control Humidity during Storage: Store ASDs in tightly sealed containers with desiccants.[7] - Select a Less Hygroscopic Polymer: HPMCAS is generally less hygroscopic than other polymers like PVP, but different grades may have varying moisture sorption properties.[4][5][8] |
| Low Glass Transition Temperature (Tg): A low Tg of the ASD indicates higher molecular mobility, making it more prone to crystallization, especially at elevated storage temperatures. | - Increase Tg: Choose a polymer with a higher Tg.[1] - Increase Drug Loading (with caution): In some cases, for low Tg drugs, a higher drug loading can paradoxically increase the Tg of the dispersion.[9] |
| Manufacturing Process: The manufacturing method (e.g., spray drying vs. hot-melt extrusion) can impact the homogeneity and density of the ASD, affecting its stability.[10] | - Optimize Process Parameters: For spray drying, adjust parameters to ensure rapid solvent removal. For HME, ensure sufficient mixing and residence time to achieve a homogeneous dispersion. - Consider Particle Properties: Melt-extruded particles are generally denser and may exhibit better stability compared to porous spray-dried particles.[10] |
Issue 2: Rapid Drug Crystallization During Dissolution
Question: My HPMCAS ASD shows good initial amorphous properties but the drug rapidly crystallizes in the dissolution medium, failing to maintain supersaturation. Why is this happening and what can I do?
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient "Parachute" Effect: The HPMCAS concentration in the dissolution medium is too low to effectively inhibit nucleation and crystal growth of the supersaturated drug. | - Increase Polymer-to-Drug Ratio: A higher polymer concentration in the ASD will lead to a higher local concentration of HPMCAS upon dissolution, enhancing the "parachute" effect. - Select a More Effective HPMCAS Grade: Different HPMCAS grades have varying abilities to maintain supersaturation. Grades with a lower succinoyl substituent ratio have been shown to strongly suppress drug crystallization.[11] |
| pH of the Dissolution Medium: The pH can affect the ionization of both the drug and HPMCAS, influencing their interaction and the polymer's ability to inhibit crystallization. | - Optimize HPMCAS Grade for pH: Select an HPMCAS grade with a dissolution pH that is optimal for your drug and the target release environment. For example, L grade dissolves at pH ≥ 5.5, M grade at pH ≥ 6.0, and H grade at pH ≥ 6.8.[7] - Consider Drug pKa: For weakly basic drugs, electrostatic interactions with the anionic HPMCAS at certain pH values can lead to the formation of insoluble complexes, reducing drug release.[12][13] |
| Drug Properties: Some drugs have a very high crystallization tendency, making it challenging to maintain a supersaturated state. | - Ternary Systems: Incorporate a crystallization inhibitor as a third component in your formulation. |
| Presence of Seed Crystals: Even trace amounts of residual crystallinity in the ASD can act as seeds for rapid crystallization during dissolution.[14] | - Optimize Manufacturing Process: Ensure complete amorphization during manufacturing by adjusting process parameters (e.g., temperature, solvent system). - Characterize for Residual Crystallinity: Use sensitive techniques like ssNMR or SHG microscopy to detect low levels of crystallinity.[14] |
Frequently Asked Questions (FAQs)
Q1: How does HPMCAS prevent drug crystallization?
A1: HPMCAS prevents drug crystallization through several mechanisms:
-
Inhibition of Molecular Mobility: In the solid state, HPMCAS increases the glass transition temperature (Tg) of the dispersion, reducing the molecular mobility of the drug and kinetically trapping it in an amorphous state.[15]
-
Drug-Polymer Interactions: HPMCAS can form specific interactions, such as hydrogen bonds and hydrophobic interactions, with the drug molecules.[2][3] These interactions disrupt the drug-drug interactions necessary for crystal lattice formation.
-
Steric Hindrance: The bulky structure of the HPMCAS polymer can sterically hinder the alignment of drug molecules into a crystal lattice.[16]
-
"Parachute" Effect in Solution: During dissolution, HPMCAS can maintain a supersaturated state of the drug by inhibiting nucleation and crystal growth in the aqueous environment.[17]
Q2: Which HPMCAS grade (L, M, or H) should I choose?
A2: The choice of HPMCAS grade depends on the physicochemical properties of your drug and the desired release profile. The grades differ in their ratio of acetyl and succinoyl groups, which affects their hydrophobicity and the pH at which they dissolve.[7]
-
L Grade: More hydrophilic, dissolves at a lower pH (≥ 5.5). It generally provides faster drug release but may be less effective at inhibiting crystallization for some drugs compared to more hydrophobic grades.[14][18]
-
M Grade: Intermediate properties, dissolves at pH ≥ 6.0. Often provides a good balance between drug release and crystallization inhibition.[14]
-
H Grade: More hydrophobic, dissolves at a higher pH (≥ 6.8). It can be more effective at inhibiting crystallization due to stronger hydrophobic interactions with certain drugs, but may result in slower drug release.[14][18]
Q3: What is the optimal drug loading for a stable HPMCAS ASD?
A3: The optimal drug loading is drug-dependent and needs to be determined experimentally. Generally, a lower drug loading leads to better physical stability. However, very low drug loading can result in a high pill burden. A common starting point is a 20-30% w/w drug load, but this can be adjusted based on the drug's properties and stability studies. For some drugs, stable ASDs can be formulated at higher drug loadings.[19]
Q4: How does humidity affect the stability of HPMCAS ASDs?
A4: Humidity can significantly compromise the stability of HPMCAS ASDs. Water acts as a plasticizer, lowering the Tg of the dispersion and increasing the molecular mobility of the drug, which can lead to crystallization.[4][5][6] HPMCAS is generally less hygroscopic than other polymers like PVP, which is an advantage for stability.[4][5][8] However, it is still crucial to protect HPMCAS ASDs from moisture during storage.
Q5: Should I use spray drying or hot-melt extrusion to prepare my HPMCAS ASD?
A5: Both spray drying and hot-melt extrusion are widely used and effective methods for preparing HPMCAS ASDs. The choice depends on the thermal stability and solubility of your drug and polymer.
-
Spray Drying: Suitable for heat-sensitive drugs. It often produces porous particles with a large surface area, which can lead to faster dissolution. However, finding a common solvent for both the drug and HPMCAS can be challenging.[15]
-
Hot-Melt Extrusion (HME): A solvent-free process that is suitable for thermally stable drugs. HME typically produces denser particles, which may offer better stability against crystallization.[10]
Data Presentation
Table 1: Impact of HPMCAS Grade on Drug Release and Crystallization Inhibition
| HPMCAS Grade | Acetyl/Succinoyl Ratio | pH of Dissolution | General Release Rate | Crystallization Inhibition |
| L | Low | ≥ 5.5 | Faster | Weaker |
| M | Medium | ≥ 6.0 | Moderate | Moderate |
| H | High | ≥ 6.8 | Slower | Stronger |
| Note: The effectiveness of crystallization inhibition is drug-dependent and also influenced by other factors like drug loading and the dissolution medium.[14][18] |
Table 2: Effect of Drug Loading on the Glass Transition Temperature (Tg) of Erlotinib (B232) ASDs
| Polymer | Drug Loading (w/w) | Tg (°C) |
| HPMCAS-H | 40% | ~75 |
| HPMCAS-H | 60% | ~55 |
| Eudragit L100 | 40% | ~120 |
| Eudragit L100 | 60% | ~106 |
| Data adapted from a study comparing HPMCAS-H and Eudragit L100 for erlotinib ASDs.[1][9] This table illustrates the general trend of decreasing Tg with increasing drug loading and the influence of the polymer's intrinsic Tg. |
Experimental Protocols
Protocol 1: Characterization of Amorphous State by Differential Scanning Calorimetry (DSC)
-
Objective: To confirm the amorphous nature of the ASD and determine its glass transition temperature (Tg).
-
Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan. Seal the pan hermetically.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
DSC Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected Tg but below the degradation temperature of the drug and polymer (e.g., 200°C) at a heating rate of 10°C/min.
-
Cool the sample to a temperature below the expected Tg (e.g., 0°C) at a controlled rate (e.g., 20°C/min).
-
Perform a second heating scan from the low temperature to the upper temperature limit at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The absence of a melting endotherm of the crystalline drug and the presence of a single, step-like change in the heat flow indicate an amorphous solid dispersion. The midpoint of this transition is reported as the Tg.
Protocol 2: Detection of Crystallinity by Powder X-Ray Diffraction (PXRD)
-
Objective: To detect the presence of crystalline material in the ASD.
-
Sample Preparation: Place a sufficient amount of the ASD powder on a sample holder and gently flatten the surface to ensure a level plane.
-
Instrumentation: Use a Powder X-Ray Diffractometer with a Cu Kα radiation source.
-
PXRD Method:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 1-2°/min.
-
-
Data Analysis: Examine the resulting diffractogram. A "halo" pattern with no sharp peaks indicates that the sample is amorphous. The presence of sharp, distinct peaks at specific 2θ angles indicates the presence of crystalline material. These peaks can be compared to the diffractogram of the pure crystalline drug to confirm its identity.
Protocol 3: Investigation of Drug-Polymer Interactions by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify potential intermolecular interactions (e.g., hydrogen bonding) between the drug and HPMCAS.
-
Sample Preparation: Prepare samples of the pure drug, pure HPMCAS, a physical mixture of the drug and HPMCAS, and the ASD. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
FTIR Method:
-
Scan the samples over a wavenumber range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Compare the spectra of the ASD to those of the pure components and the physical mixture. Shifts (e.g., to lower or higher wavenumbers) or broadening of characteristic peaks (e.g., C=O, N-H, O-H stretching) in the ASD spectrum can indicate the formation of intermolecular interactions like hydrogen bonds between the drug and the polymer.
Mandatory Visualizations
Caption: Experimental Workflow for HPMCAS ASD Development.
Caption: Troubleshooting Logic for ASD Crystallization.
References
- 1. contractpharma.com [contractpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08283B [pubs.rsc.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
HPMCAS Degradation in Hot Melt Extrusion: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Hot Melt Extrusion (HME) with hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), ensuring polymer stability is critical for the quality and performance of the final product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with HPMCAS degradation during the HME process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My HPMCAS extrudate is discolored (yellow to brown). What is the likely cause and how can I prevent it?
A: Discoloration, typically yellowing or browning, of the HPMCAS extrudate is a primary indicator of thermal degradation.[1][2] This is often accompanied by the release of acetic and succinic acid from the polymer backbone.[2][3]
Troubleshooting Steps:
-
Reduce Processing Temperature: High temperatures are a major contributor to HPMCAS degradation.[2][3] Whenever possible, lower the barrel temperature to the minimum required for effective plasticization and mixing. The processing window for HPMCAS is generally between 130°C and 180°C, with significant degradation often reported at temperatures exceeding 180°C-200°C.[4][5]
-
Decrease Screw Speed: High screw speeds can increase shear stress and frictional heat, leading to localized overheating and polymer degradation.[2][3] Reducing the screw speed can mitigate this effect.
-
Optimize Screw Design: A less aggressive screw configuration with fewer kneading elements can reduce shear and the overall energy input, thereby minimizing degradation.
-
Minimize Residence Time: Prolonged exposure to high temperatures increases the extent of degradation. Increasing the feed rate can help to reduce the residence time of the material in the extruder barrel.
-
Ensure Proper Moisture Content: While excessive moisture can be problematic, an appropriate level of moisture can act as a plasticizer, potentially allowing for lower processing temperatures. However, the influence of moisture can be complex and should be evaluated on a case-by-case basis.
2. Q: I am detecting an increase in free acetic and succinic acid in my extrudate. What are the acceptable limits and how can I control their formation?
A: The release of free acetic and succinic acid is the primary chemical degradation pathway for HPMCAS during HME.[2][3] While there are no universally defined acceptance criteria for all formulations, it is crucial to minimize their formation as they can impact the stability of acid-sensitive drugs and alter the polymer's performance.
Control Strategies:
-
Process Parameter Optimization: As with discoloration, the key to controlling free acid formation is to minimize thermal and shear stress. This can be achieved by optimizing temperature, screw speed, and screw configuration.[2][3][4]
-
Grade Selection: Different grades of HPMCAS may exhibit varying stability. For instance, some studies suggest that lower succinoyl content grades (e.g., LF grade) may be more stable at higher processing temperatures.[3]
-
Use of Plasticizers: Incorporating a suitable plasticizer can lower the glass transition temperature (Tg) of HPMCAS, allowing for extrusion at lower temperatures and reducing the risk of degradation.
3. Q: How do I know if my HPMCAS has degraded? What analytical techniques can I use?
A: A combination of visual inspection and analytical testing can confirm HPMCAS degradation.
-
Visual Inspection: As mentioned, a change in color from white to yellow or brown is a strong qualitative indicator of degradation.
-
HPLC Analysis: A reverse-phase high-performance liquid chromatography (HPLC) method can be used to quantify the amount of free acetic and succinic acid in the extrudate.[6] This provides a quantitative measure of the extent of degradation.
-
Rheological Studies: Changes in the melt viscosity of the polymer can also indicate degradation, such as chain scission.
Data Presentation: Impact of Processing Parameters on HPMCAS Degradation
The following tables summarize the impact of key processing parameters on HPMCAS degradation, as indicated by the formation of free acids.
Table 1: Effect of Extrusion Temperature on Free Acid Generation in HPMCAS
| Extrusion Temperature (°C) | Free Acetic Acid (%) | Free Succinic Acid (%) |
| 160 | 0.05 - 0.10 | 0.15 - 0.25 |
| 180 | 0.10 - 0.20 | 0.30 - 0.40 |
| 200 | > 0.20 | > 0.40 |
Note: These are representative values and can vary depending on the HPMCAS grade, extruder type, and other processing conditions.
Table 2: Effect of Screw Speed on Free Acid Generation in HPMCAS at 180°C
| Screw Speed (RPM) | Free Acetic Acid (%) | Free Succinic Acid (%) |
| 100 | 0.11 | 0.34 |
| 200 | 0.15 | 0.38 |
| 300 | 0.18 | 0.42 |
Note: These are representative values and can vary depending on the HPMCAS grade, extruder type, and other processing conditions.
Experimental Protocols
1. Protocol for Visual Inspection of HPMCAS Extrudate
-
Objective: To qualitatively assess the thermal degradation of HPMCAS extrudates.
-
Procedure:
-
Collect extrudate samples at regular intervals during the extrusion run.
-
Place the samples on a clean, white surface.
-
Visually compare the color of the extrudate to a sample of the raw HPMCAS powder.
-
Record any changes in color, noting the degree of yellowness or browning. A standardized color scale can be used for more consistent evaluation.
-
Observe for any other signs of degradation, such as bubbles or a burnt odor.
-
2. Protocol for Quantification of Free Acetic and Succinic Acid by HPLC
-
Objective: To quantify the primary degradation products of HPMCAS.
-
Methodology: A reverse-phase HPLC method is typically employed.[6]
-
Sample Preparation:
-
Accurately weigh a known amount of the ground extrudate.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at a wavelength of 210 nm.
-
-
Quantification:
-
Prepare standard solutions of acetic acid and succinic acid of known concentrations.
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the prepared sample solution and determine the peak areas for acetic acid and succinic acid.
-
Calculate the concentration of each acid in the sample based on the calibration curve.
-
-
Visualizations
Caption: HPMCAS Degradation Pathway during Hot Melt Extrusion.
Caption: Troubleshooting Workflow for HPMCAS Degradation in HME.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability assessment of hypromellose acetate succinate (HPMCAS) NF for application in hot melt extrusion (HME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic identification of thermal degradation products of HPMCP during hot melt extrusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Loading in HPMCAS Solid Dispersions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug loading in Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) based solid dispersions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum achievable drug loading in an HPMCAS-based amorphous solid dispersion (ASD)?
A1: The maximum drug loading is highly dependent on the physicochemical properties of the active pharmaceutical ingredient (API), the selected HPMCAS grade, and the manufacturing process (e.g., spray drying, hot-melt extrusion). While typical ASD drug loadings range from 10-40%, some studies have explored "high drug loaded ASDs" (HDASD) with loadings up to 50% or even higher.[1][2] Achieving high drug loading requires careful optimization to ensure the physical stability of the amorphous phase.[1][3]
Q2: How do the different grades of HPMCAS (L, M, H) affect drug loading and dissolution?
A2: The grades of HPMCAS differ in their acetyl and succinoyl substitution, which influences their pH-dependent solubility.[4][5]
-
HPMCAS-L: Soluble at pH ≥ 5.5.[5] Often shows a faster dissolution rate.[5]
-
HPMCAS-M: Soluble at pH ≥ 6.0.[4]
-
HPMCAS-H: Soluble at pH ≥ 6.8.[5] May exhibit a greater precipitation inhibition effect for supersaturated drugs.[5]
The choice of grade can significantly impact drug release profiles and the ability to maintain supersaturation.[5][6] The interaction between the drug and the polymer grade is critical, with lipophilicity and potential for hydrophobic interactions playing a key role.[4][7]
Q3: What are the critical process parameters to consider for spray drying to optimize drug loading?
A3: For spray drying, critical processing variables that should be considered to achieve a homogeneous amorphous dispersion include:
-
Solid Load in Solution: A study indicated a 5% solid load (w/v %) as an optimized parameter.[8]
-
Inlet and Outlet Temperatures: These temperatures are crucial for efficient solvent evaporation and formation of stable amorphous particles.[9][10]
-
Atomizing Spray Gas Flow: A height of 35 mm for the atomizing spray gas flow was identified as optimal in one study.[8]
-
Solution Feed Rate: This parameter, along with others, influences particle size and morphology.[10]
-
Solvent Selection: The solvent system must dissolve both the drug and HPMCAS.[9] Acetone is a commonly used solvent.[11]
Q4: For hot-melt extrusion (HME), what factors are most important for maximizing drug loading?
A4: Key considerations for optimizing drug loading in HME include:
-
Processing Temperature: The temperature must be high enough to ensure the drug dissolves in the molten polymer but not so high as to cause degradation of the drug or polymer.[5][9] Extrusion temperatures for HPMCAS typically range from 150°C to 180°C.[4]
-
Screw Speed and Configuration: These parameters influence the amount of shear and mixing within the extruder, which is critical for achieving a molecularly dispersed system.[5]
-
Drug-Polymer Miscibility: The solubility and compatibility of the drug and polymer are crucial for determining the drug loading capacity.[12] Thermodynamic phase diagrams can be used to predict miscibility and guide process design.[1]
-
Thermal Stability: Both the API and HPMCAS must be thermally stable at the processing temperatures.[13]
Troubleshooting Guides
Issue 1: Low Drug Loading or Incomplete Amorphization
| Potential Cause | Troubleshooting Steps |
| Poor Drug-Polymer Miscibility | • Screen different HPMCAS grades (L, M, H) to find a better match for the drug's physicochemical properties.[4][14] • Consider using a combination of polymers to improve miscibility.[5] • For HME, evaluate the thermodynamic phase diagram to understand the miscibility limits.[1] |
| Drug Crystallization During Processing | • For Spray Drying: Increase the solvent evaporation rate by adjusting inlet temperature and gas flow rate.[9] Ensure the solids concentration in the feed solution is optimized.[8] • For HME: Ensure the processing temperature is above the drug's melting point in the polymer matrix but below degradation temperatures.[1] Optimize screw speed and configuration for better mixing.[5] |
| Insufficient Energy Input (HME) | • Increase the processing temperature within the stable range of the drug and polymer.[5] • Increase screw speed or use more intensive mixing elements in the screw design.[13] |
Issue 2: Phase Separation or Recrystallization During Storage
| Potential Cause | Troubleshooting Steps |
| High Drug Loading Exceeds Solubility in Polymer | • Reduce the drug loading to a level within the miscibility limits of the drug-polymer system.[[“]][[“]] • Consider a high Tg polymer to kinetically trap the drug in its amorphous state.[3] For instance, Eudragit L100 has a higher Tg than HPMCAS.[3] |
| Plasticization by Moisture | • Select polymers with low hygroscopicity.[12] HPMCAS is relatively hydrophobic and absorbs less water compared to polymers like PVP or HPMC.[17] • Implement a secondary drying step after spray drying to remove residual solvent.[9] • Store the final product in packaging with a desiccant to protect from humidity. |
| Low Glass Transition Temperature (Tg) of the ASD | • Increasing the polymer-to-drug ratio will generally increase the Tg of the solid dispersion.[3] • Select a polymer with a higher Tg.[3] |
Issue 3: Poor Dissolution Performance or Failure to Maintain Supersaturation
| Potential Cause | Troubleshooting Steps |
| Inappropriate HPMCAS Grade | • Test different HPMCAS grades. HPMCAS-LG may provide faster dissolution, while HPMCAS-HG might be better at inhibiting precipitation.[5] • The choice of grade can be API-dependent; for example, a more hydrophilic grade may be needed for a lipophilic drug.[6] |
| Rapid Recrystallization in Dissolution Media | • HPMCAS is known for its ability to inhibit crystallization and maintain supersaturation.[7][18] If recrystallization is still an issue, consider optimizing the drug-to-polymer ratio. • Adding a concentration-sustaining polymer (CSP) like HPMCAS "outside" the ASD through granulation can also help maintain supersaturation.[3] |
| "Spring and Parachute" Effect Not Optimized | • The "spring" (rapid dissolution to achieve supersaturation) and "parachute" (maintaining supersaturation) effect is characteristic of some HPMCAS dispersions.[6] Adjusting the HPMCAS grade and drug loading can modulate this profile.[18] |
Data Presentation
Table 1: Properties of Different HPMCAS Grades
| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | pH for Dissolution |
| LG | 5 - 9 | 14 - 18 | ≥ 5.5 |
| MG | 7 - 11 | 10 - 14 | ≥ 6.0 |
| HG | 10 - 14 | 4 - 8 | ≥ 6.8 |
| Data sourced from multiple references.[4][5] |
Table 2: Example of Drug Loading and Stability in Different Polymers
| Drug | Polymer | Drug Loading (%) | Tg of Polymer (°C) | Stability Outcome |
| Erlotinib | HPMCAS-H | 25, 35, 50, 60 | 119 | Stable at lower loadings, crystallization at higher loadings.[2] |
| Erlotinib | Eudragit L100 | 25, 50, 60, 65, 75 | 187 | Maintained physical stability at higher drug loadings.[2] |
| Posaconazole | HPMCAS-H | - | 119 | - |
| Posaconazole | Eudragit L100 | - | 187 | Higher ASD Tg at a given loading compared to HPMCAS-H.[3] |
| This table summarizes findings from studies comparing HPMCAS with other polymers to achieve high drug loading.[2][3] |
Experimental Protocols
Protocol 1: Preparation of HPMCAS Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve the API and the selected HPMCAS grade in a suitable solvent (e.g., acetone, methanol) to form a solution with a specific solids content (e.g., 5% w/w).[8][11] The drug-to-polymer ratio should be based on initial screening studies.[11]
-
Spray Drying: Utilize a laboratory-scale spray dryer. Set the process parameters such as inlet temperature, outlet temperature, solution feed rate, and atomizing gas flow rate to optimized values.[10]
-
Powder Collection: Collect the resulting spray-dried dispersion (SDD) powder from the cyclone separator.
-
Secondary Drying: Perform a secondary drying step, for example, in a vacuum oven at a specified temperature (e.g., 40°C) for an extended period (e.g., 24 hours) to remove any residual solvent.[9]
-
Characterization: Analyze the SDD for drug loading, amorphicity (using PXRD and DSC), particle size, and morphology.
Protocol 2: Preparation of HPMCAS Solid Dispersion by Hot-Melt Extrusion (HME)
-
Blending: Physically blend the API and HPMCAS powder at the desired drug-to-polymer ratio.
-
Extrusion: Feed the blend into a co-rotating twin-screw extruder.[5] Set the temperature profile for the different zones of the extruder barrel (e.g., feeding zone at 50°C, subsequent zones at 160-170°C).[5] Set the screw speed (e.g., 50 RPM) and feed rate (e.g., 2.5 g/min ).[5]
-
Cooling and Milling: Cool the extrudate and mill it to a fine powder of a consistent particle size.
-
Characterization: Characterize the extrudate for drug loading, amorphicity (PXRD, DSC), and dissolution performance.
Visualizations
Caption: Experimental workflow for developing HPMCAS solid dispersions.
Caption: Troubleshooting logic for low drug loading issues.
References
- 1. Hot-melt extrusion for high drug loaded amorphous solid dispersions [manufacturingchemist.com]
- 2. A novel architecture for achieving high drug loading in amorphous spray dried dispersion tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phexcom.cn [phexcom.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound based amorphous solid dispersions via hot melt extrusion: Effect of drug physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. consensus.app [consensus.app]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Impact of Residual Solvent on HPMCAS Amorphous Solid Dispersion Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of residual solvents on the stability of Hypromellose Propyl Methylcellulose Acetate Succinate (HPMCAS) amorphous solid dispersions (ASDs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments related to residual solvents in HPMCAS ASDs.
Issue 1: Unexpected Crystallization of the Amorphous Solid Dispersion During Storage
Q: My HPMCAS ASD, which was initially amorphous, shows signs of crystallization upon storage at accelerated stability conditions (e.g., 40°C/75% RH). Could residual solvent be the cause?
A: Yes, residual solvent is a common culprit for the physical instability of amorphous solid dispersions.[1] Residual solvents can act as plasticizers, increasing the molecular mobility of both the drug and the polymer.[1][2] This increased mobility can facilitate the transition from the high-energy amorphous state to the more stable crystalline state.[1]
Troubleshooting Steps:
-
Quantify Residual Solvent Levels: The first step is to determine the amount and type of residual solvent in your ASD sample. Gas Chromatography (GC), particularly with a headspace autosampler, is the preferred method for this analysis. Thermogravimetric Analysis (TGA) can also provide an indication of volatile content.
-
Optimize the Drying Process: If significant levels of residual solvent are detected, your secondary drying process may be insufficient. For spray-dried ASDs, a secondary drying step is crucial to remove remaining solvent.[1][2] Consider increasing the drying time, temperature (while ensuring it's below the glass transition temperature of the ASD), or using a more efficient drying technique like vacuum drying.
-
Correlate with Stability Data: Analyze samples with varying levels of residual solvent under your stability program. This will help establish a correlation between the solvent concentration and the rate of crystallization.
-
Re-evaluate Solvent Selection: While often dictated by the solubility of the drug and polymer, the choice of solvent can impact its removal. Solvents with higher boiling points may be more challenging to remove completely.
Issue 2: Altered Dissolution Profile After Storage
Q: The dissolution rate of my HPMCAS ASD has decreased, or the profile has become more variable after a period of storage. Can residual solvents be responsible for this?
A: Absolutely. Residual solvents can negatively impact the dissolution performance of ASDs. The plasticizing effect of residual solvents can lead to phase separation or crystallization over time, which in turn affects how the drug is released.[3] A study on piroxicam (B610120) ASD tablets showed that the absence of residual solvents was critical for ensuring the stability of the dissolution performance.[3][4]
Troubleshooting Steps:
-
Characterize the Stored Sample: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for any changes in the physical form (crystallinity) of the stored ASD.
-
Measure Residual Solvents: Quantify the residual solvent content in the aged samples to see if there's a correlation with the change in dissolution.
-
Review Formulation and Process:
-
Drug Loading: High drug loading can increase the propensity for crystallization, which can be exacerbated by the presence of residual solvents.
-
Polymer Grade: The grade of HPMCAS used can influence its interaction with the drug and its ability to inhibit crystallization.
-
Manufacturing Process: For solvent-based methods like spray drying, process parameters such as inlet/outlet temperatures and gas flow rate can influence the initial amount of residual solvent.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which residual solvents destabilize HPMCAS ASDs?
A1: The primary mechanism is plasticization . Residual solvent molecules intersperse between the polymer and drug molecules, reducing the glass transition temperature (Tg) of the dispersion.[5] A lower Tg signifies increased molecular mobility, which provides the kinetic freedom for drug molecules to rearrange and form crystalline structures.[1]
Q2: Are the ICH Q3C limits for residual solvents sufficient to ensure the stability of my HPMCAS ASD?
A2: Not necessarily. The ICH Q3C guidelines for residual solvents are primarily based on toxicological data and patient safety.[6] These limits may not be stringent enough to prevent the plasticizing effects that can lead to physical instability of an ASD.[3] Therefore, it is crucial to establish in-house limits for residual solvents based on the physical stability of your specific formulation.
Q3: How can I effectively remove residual solvents from my spray-dried HPMCAS ASD?
A3: A secondary drying step is essential.[1][2] This typically involves holding the spray-dried powder at an elevated temperature (below the ASD's Tg) under vacuum for an extended period. The specific conditions (time, temperature, vacuum level) will depend on the solvent used, the properties of the ASD, and the desired final solvent level.
Q4: Can the choice of solvent in the spray-drying process affect the final residual solvent level and stability?
A4: Yes. The properties of the solvent, such as its boiling point and its interaction with the drug and HPMCAS, can influence how easily it is removed during both the primary spray-drying and secondary drying processes.[7] A thorough understanding of the ternary phase behavior of the drug, polymer, and solvent can aid in selecting an appropriate solvent system.[5]
Q5: What analytical techniques are essential for investigating the impact of residual solvents?
A5: A combination of techniques is recommended:
-
Gas Chromatography (GC): For accurate quantification of residual solvents.[3]
-
Thermogravimetric Analysis (TGA): To determine the total volatile content.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and detect any melting (crystallinity) or recrystallization events.
-
Powder X-ray Diffraction (PXRD): To detect the presence of crystalline material.
Data Presentation
The following tables illustrate the expected impact of residual solvent levels on key stability parameters of HPMCAS ASDs. Note: The data presented here is illustrative and intended to demonstrate trends. Actual results will vary depending on the specific drug, polymer grade, drug loading, and solvent system.
Table 1: Illustrative Impact of Residual Acetone on the Glass Transition Temperature (Tg) and Physical Stability of an HPMCAS ASD
| Residual Acetone (ppm) | Glass Transition Temperature (Tg) (°C) | Observation after 3 months at 40°C/75% RH (PXRD) |
| < 500 | 120 | Amorphous |
| 1000 | 115 | Amorphous |
| 2500 | 105 | Low-intensity crystalline peaks detected |
| 5000 | 90 | Significant crystalline peaks observed |
Table 2: Illustrative Effect of Residual Ethanol on the Dissolution Performance of an HPMCAS ASD after 1 Month at 40°C/75% RH
| Residual Ethanol (ppm) | % Drug Release at 30 minutes (Initial) | % Drug Release at 30 minutes (After 1 Month) |
| < 500 | 85% | 83% |
| 1500 | 86% | 75% |
| 3000 | 84% | 62% |
| 5000 | 85% | 45% |
Experimental Protocols
1. Protocol for Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
This protocol provides a general guideline for the determination of residual solvents in HPMCAS ASDs. Method validation for your specific analyte and matrix is required.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the HPMCAS ASD powder into a headspace vial.
-
Add a suitable solvent in which the ASD is soluble but does not interfere with the analytes of interest (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Seal the vial immediately.
-
-
Standard Preparation: Prepare a series of standards of the target residual solvent(s) in the same diluent used for the sample, covering a range of concentrations that includes the expected levels in the sample.
-
HS-GC Conditions (Example):
-
Oven Temperature: 40°C (hold for 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen
-
Headspace Vial Equilibration Temperature: 80°C
-
Headspace Vial Equilibration Time: 30 min
-
-
Analysis: Run the blank, standards, and samples. Quantify the residual solvent in the sample by comparing the peak area to the calibration curve generated from the standards.
2. Protocol for Thermogravimetric Analysis (TGA) for Volatile Content
-
Instrumentation: Thermogravimetric Analyzer
-
Sample Preparation: Accurately weigh 5-10 mg of the HPMCAS ASD powder into a TGA pan.
-
TGA Method (Example):
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Analysis: The weight loss observed at temperatures below the decomposition temperature of the drug and polymer can be attributed to the evaporation of residual solvents and any absorbed moisture.
Visualizations
References
- 1. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Dissolution of High Drug-Load HPMCAS ASDs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the dissolution of high drug-load hypromellose methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) amorphous solid dispersions (ASDs).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My high drug-load HPMCAS ASD is exhibiting poor and incomplete dissolution. What are the potential root causes?
Answer:
Poor dissolution of high drug-load HPMCAS ASDs can stem from several factors related to the drug, the polymer, and their interaction within the formulation. High drug loading can diminish the polymer's ability to control release[1]. For drugs with a high glass transition temperature (Tg), release from the ASD can be inherently poor, often necessitating very low drug loadings to be effective[2].
Another significant factor is the potential for drug-polymer interactions, especially with weakly basic drugs. Cationic forms of a drug can form insoluble electrostatic complexes with the anionic HPMCAS polymer, leading to poor release performance[3]. Furthermore, as the drug loading increases, stronger drug-drug interactions can lead to the formation of a drug-rich phase, which hinders the release of both the drug and the polymer, thereby slowing down dissolution rates[4]. The success of an ASD is also dependent on its ability to generate and maintain a supersaturated state of the drug in solution; any residual crystallinity in the ASD can act as a seed for rapid recrystallization, leading to poor dissolution[2].
Question 2: How can I strategically modify my formulation to improve the dissolution of a high drug-load HPMCAS ASD?
Answer:
Several formulation strategies can be employed to enhance the dissolution performance. One approach is to incorporate a third component, such as a plasticizer or a surfactant, to create a ternary ASD. For instance, adding glyceryl tributyrate as a plasticizer can lower the Tg of the ASD, leading to a significant improvement in release rates for high-Tg drugs[2]. Surfactants like TPGS, sodium dodecyl sulfate (B86663) (SDS), or cetrimonium (B1202521) bromide (CTAB) can also be added. These can act as plasticizers, facilitate a more congruent release of the drug and polymer, and have been shown to increase the drug loading at which good release is observed[5][6][7].
Another effective strategy is to combine HPMCAS with a more hydrophilic polymer, such as polyvinyl alcohol (PVA). A rapidly dissolving polymer like PVA can be used to create the ASD, and HPMCAS can be added separately to the formulation to act as a precipitation inhibitor, thus maintaining supersaturation[8][9]. A "high-loaded dosage form" (HLDF) architecture is an innovative approach where one polymer is used "inside" the ASD to ensure physical stability at high drug loadings, while another polymer, like HPMCAS, is included "outside" the ASD to sustain supersaturation in gastrointestinal fluids[10].
Question 3: My drug is a weakly basic compound, and I suspect it's forming an insoluble complex with HPMCAS. How can I confirm this and what is the best path forward?
Answer:
For weakly basic drugs, the formation of insoluble complexes with the anionic HPMCAS polymer is a known issue, particularly at a pH where the drug is ionized (cationic)[3]. This electrostatic interaction can significantly hinder drug release.
To address this, consider the following:
-
HPMCAS Grade Selection: The grade of HPMCAS plays a crucial role. The more hydrophilic L grade has been shown to release drugs at a faster rate compared to the more hydrophobic H grade, although it may be less effective at inhibiting crystallization[2]. For cationic drugs, ASDs made with the HPMCAS-LF grade are less affected by these interactions compared to those made with the HF grade[11].
-
pH Control: Increasing the pH of the dissolution medium can reduce the ionization of the weakly basic drug, which in turn can lead to an improved release rate[11].
Frequently Asked Questions (FAQs)
What is the impact of drug loading on the dissolution of HPMCAS ASDs?
Drug loading is a critical parameter that significantly affects the dissolution performance of ASDs[[“]]. At low drug loadings, the drug is well-dispersed within the polymer matrix, which generally allows for rapid and complete release. However, as drug loading increases, the likelihood of phase separation into drug-rich and polymer-rich domains rises, which can lead to slower and incomplete dissolution[4][[“]]. For some systems, a "limit of congruency" has been observed, which is a drug loading threshold above which the release of the drug and polymer becomes incongruent and dissolution performance sharply declines[5][[“]].
How do the different grades of HPMCAS (L, M, H) affect dissolution?
The different grades of HPMCAS are characterized by varying ratios of acetate and succinate substituents, which influences their hydrophobicity and the pH at which they dissolve[2].
-
L Grade: More hydrophilic, dissolves at a lower pH. It tends to provide a faster drug release but may be less effective at inhibiting crystallization compared to other grades[2].
-
M Grade: Intermediate properties.
-
H Grade: More hydrophobic, dissolves at a higher pH. It generally provides a slower release but can be more effective at inhibiting crystallization[2].
The choice of HPMCAS grade should be tailored to the specific drug properties and the desired release profile[13].
What is the role of surfactants in high drug-load HPMCAS ASDs?
Surfactants can play multiple roles in enhancing the dissolution of high drug-load ASDs[7][14]. They can:
-
Improve Wettability: Surfactants can lower the surface tension, which facilitates faster dissolution of the ASD[14].
-
Act as Plasticizers: By reducing the Tg of the ASD, surfactants can increase molecular mobility and enhance the release of high-Tg drugs[5].
-
Increase the Limit of Congruency: The addition of surfactants has been shown to allow for higher drug loadings without compromising the rapid and congruent release of the drug and polymer[6][15].
-
Stabilize Nanodroplets: During dissolution, ASDs can form drug-rich nanodroplets. Surfactants can help stabilize these, maintaining a high concentration of the drug in solution and potentially improving absorption[16].
Can combining HPMCAS with another polymer improve dissolution?
Yes, combining HPMCAS with another polymer can be a very effective strategy. For instance, a study using celecoxib (B62257) demonstrated that a binary ASD with the hydrophilic polymer PVA led to a high initial dissolution rate followed by precipitation[8]. In contrast, a binary HPMCAS ASD showed suppressed dissolution[8]. By physically mixing the PVA ASD with HPMCAS powder, the formulation benefited from the rapid dissolution provided by PVA and the precipitation inhibition provided by HPMCAS, resulting in a superior overall dissolution profile[8][9].
Quantitative Data Summary
Table 1: Effect of Polymer Type and HPMCAS Addition on the Relative Area Under the Curve (AUC) of Celecoxib ASDs (20% Drug Load)
| Formulation | Dissolution Medium | Relative AUC (%) |
| PVA ASD | PBS (pH 6.8) | 8.5[8] |
| HPMCAS ASD | PBS (pH 6.8) | 14.7[8] |
| PVA ASD + 20 mg HPMCAS powder | PBS (pH 6.8) | 42.3[8][9] |
| PVA ASD + 36 mg HPMCAS powder | PBS (pH 6.8) | 54.6[8][9] |
| PVA ASD + 36 mg HPMCAS powder | FaSSIF (pH 6.8) | 69.6[8][9] |
Table 2: Impact of Surfactant (TPGS) Addition on the Maximum Drug Loading for Good Release of Felodipine-PVPVA ASDs
| Formulation | Maximum Drug Loading for Good Release |
| Binary ASD (Felodipine-PVPVA) | < 20%[6][7][15] |
| Ternary ASD (+5% TPGS) | 35%[6][7][15] |
Experimental Protocols
1. Preparation of ASDs by Hot-Melt Extrusion (HME)
This protocol is based on the methodology for preparing Indomethacin-HPMCAS ASDs[17].
-
Materials: Indomethacin (IMC), HPMCAS (e.g., experimental grade MX or commercial grade MG).
-
Procedure:
-
Prepare a physical mixture of the drug and HPMCAS at the desired weight ratio (e.g., 20:80).
-
Use a hot-melt extruder with a co-rotating twin-screw setup.
-
Set the initial temperature to 100°C and process the mixture for 10 minutes.
-
Increase the temperature in increments of 10°C up to 170°C, processing for 10 minutes at each step. The appropriate processing temperature is indicated by a reduction in torque, signifying the transformation to an amorphous state.
-
Collect the extrudate and mill it to obtain a powder for further characterization and dissolution studies.
-
2. Non-Sink Dissolution Testing
This method is adapted from the study of Celecoxib ASDs[18].
-
Apparatus: MiniDissolution apparatus.
-
Parameters:
-
Volume: 20 mL of dissolution medium.
-
Temperature: 37°C.
-
Paddle Speed: 75 rpm.
-
Duration: 3 hours.
-
-
Procedure:
-
Add the ASD powder (equivalent to a specific drug concentration if it were to fully dissolve) to the dissolution medium (e.g., PBS at pH 6.8 or FaSSIF).
-
Collect samples at predetermined time points.
-
Determine the drug concentration in the samples using a suitable analytical method, such as UV/VIS spectrophotometry.
-
3. Solid-State Characterization
To confirm the amorphous nature of the prepared ASDs, the following techniques are essential[8][9]:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the ASD and to detect any residual crystallinity.
-
Powder X-Ray Diffraction (PXRD): Used to confirm the absence of crystalline peaks, indicating an amorphous solid state.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used to investigate potential molecular interactions (e.g., hydrogen bonding) between the drug and the polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the impact of Drug Loading (DL) on dissolution behavior of Amorphous Solid Dispersions (ASDs) using coarse grained simulations - American Chemical Society [acs.digitellinc.com]
- 5. Role of surfactants in improving release from higher drug loading amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of HPMCAS on the Dissolution Performance of Polyvinyl Alcohol Celecoxib Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. contractpharma.com [contractpharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. consensus.app [consensus.app]
- 13. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. Dissolution-permeation of hot-melt extruded amorphous solid dispersion comprising an experimental grade of HPMCAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Physical Stability of HPMCAS-Based Formulations
Welcome to the technical support center for HPMCAS (Hydroxypropyl Methylcellulose (B11928114) Acetate (B1210297) Succinate) based formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the physical stability of amorphous solid dispersions (ASDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the physical stability of HPMCAS-based amorphous solid dispersions (ASDs)?
A1: The physical stability of HPMCAS-based ASDs is primarily influenced by a combination of factors including:
-
Moisture Content: Water acts as a plasticizer, reducing the glass transition temperature (Tg) and increasing molecular mobility, which can lead to phase separation and crystallization.[1][2][3]
-
Drug Loading: Higher drug loading can decrease the Tg of the dispersion and increase the propensity for crystallization, especially if the drug concentration exceeds its solubility in the polymer.[4][5]
-
Storage Conditions: Elevated temperature and relative humidity (RH) during storage can accelerate physical instability.[3][6] Storing below the formulation's Tg is crucial.
-
Excipient Compatibility: The choice of additional excipients, such as plasticizers and surfactants, can impact the stability of the formulation.[7][8]
-
Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) and its parameters (e.g., temperature, screw speed) can affect the homogeneity and stability of the ASD.[9][10][11]
-
Drug-Polymer Interactions: Strong interactions between the drug and HPMCAS are crucial for maintaining a single-phase amorphous system and preventing crystallization.[2][12]
Q2: How does moisture affect the physical stability of HPMCAS ASDs?
A2: Moisture sorption is a critical factor in the physical stability of ASDs.[1] Water absorbed from the environment can act as a potent plasticizer, leading to a decrease in the glass transition temperature (Tg) of the formulation.[1][3] This reduction in Tg increases the molecular mobility of the drug within the polymer matrix, which can facilitate phase separation and subsequent crystallization.[1] HPMCAS is less hygroscopic compared to other polymers like PVP, which contributes to its success in stabilizing many amorphous drugs.[3] However, at high relative humidity, sufficient water can still be absorbed to compromise stability.[2][13]
Q3: What is the role of the glass transition temperature (Tg) in the stability of HPMCAS formulations?
A3: The glass transition temperature (Tg) is a key indicator of the physical stability of an amorphous solid dispersion. Below the Tg, the formulation is in a glassy state with very low molecular mobility, which kinetically traps the drug in its amorphous form and prevents crystallization.[3] A higher Tg is generally associated with better physical stability. Factors that lower the Tg, such as high drug loading or moisture absorption, can increase the risk of crystallization.[1][3] For optimal stability, the storage temperature should be kept significantly below the Tg of the ASD.[3]
Q4: How can I choose the right grade of HPMCAS for my formulation?
A4: HPMCAS is available in different grades (e.g., L, M, H) which differ in their acetyl and succinoyl substitution levels.[6] These differences influence their pH-dependent solubility and their interaction with the drug. The choice of grade can impact both the dissolution rate and the physical stability of the ASD. For instance, grades with higher succinoyl content (L-grade) tend to be more hydrophilic and dissolve at a lower pH, which can be beneficial for rapid drug release.[14] Conversely, grades with higher acetyl content (H-grade) are more hydrophobic and may provide stronger interactions with hydrophobic drugs, potentially leading to better stabilization against crystallization.[14][15] The selection should be based on the physicochemical properties of the drug and the desired release profile.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Phase Separation or Crystallization During Storage | High drug loading, moisture absorption, storage temperature too close to Tg, poor drug-polymer miscibility. | 1. Lower Drug Loading: Reduce the drug-to-polymer ratio to ensure the drug is molecularly dispersed and below its solubility limit in the polymer. 2. Control Moisture: Store the formulation in a low-humidity environment or use desiccants. Consider the hygroscopicity of other excipients.[1][13] 3. Optimize Storage Conditions: Store the formulation at a temperature at least 50°C below its Tg.[3] 4. Enhance Drug-Polymer Interactions: Select an HPMCAS grade with optimal hydrophobicity to interact with your drug.[14][15] Consider adding a ternary excipient that can act as a bridging agent. |
| Poor Physical Stability After Hot-Melt Extrusion (HME) | Processing temperature is too high, leading to polymer degradation. High shear rates causing mechanical stress. Incompatible excipients. | 1. Optimize HME Parameters: Lower the extrusion temperature and screw speed to minimize thermal and mechanical stress on the polymer.[10] HPMCAS can show signs of degradation with the release of acetic and succinic acid at temperatures above 190°C.[9] 2. Rheological Evaluation: Conduct rheological studies to determine the optimal processing temperature with lower viscosity for extrusion.[10] 3. Excipient Selection: Ensure all excipients are thermally stable at the processing temperature. Triethyl citrate (B86180) has been shown to be a compatible plasticizer for HPMCAS.[8] |
| Formulation is Unstable at Accelerated Stability Conditions (40°C/75% RH) | High moisture sorption leading to a significant drop in Tg.[1][6] The formulation's Tg is too low to begin with. | 1. Assess Moisture Sorption: Perform moisture sorption analysis to understand how your formulation behaves at high humidity. HPMCAS generally absorbs less water than polymers like PVP.[3] 2. Increase Formulation Tg: Increase the polymer-to-drug ratio. Select excipients that do not significantly depress the Tg. Ensure the drug itself has a reasonably high Tg in its amorphous form.[6] 3. Add a Stabilizing Excipient: Consider the use of surfactants like Sodium Lauryl Sulfate (SLS) which can act as stabilizing agents.[7] |
| Inconsistent Performance Between Batches | Variability in the manufacturing process (e.g., spray drying rate, HME feed rate). Inconsistent raw material properties. | 1. Standardize Manufacturing Process: Tightly control process parameters such as solvent evaporation rate in spray drying or temperature and screw speed in HME.[3][10] 2. Characterize Raw Materials: Ensure consistent properties of the API and HPMCAS between batches. 3. Implement PAT (Process Analytical Technology): Use in-line monitoring to ensure batch-to-batch consistency. |
Data Presentation
Table 1: Effect of Relative Humidity on Water Absorption and Glass Transition Temperature (Tg) of Polymers
| Polymer | Water Absorption at 75% RH (%) | Tg at <5% RH (°C) | Tg at 75% RH (°C) |
| HPMCAS-M | ~6 | ~120 | ~70 |
| HPMC | ~10 | - | - |
| PVP | ~23 | - | - |
Data compiled from literature.[3] This table illustrates the lower hygroscopicity of HPMCAS compared to other common polymers, which contributes to its superior performance in maintaining a high Tg and thus, better physical stability.
Table 2: Physical Stability of HPMCAS-Based Spray-Dried Dispersions (SDDs) under Different Storage Conditions
| Formulation | Storage Conditions | Duration | Observation |
| 25 wt% Compound 1 / HPMCAS-M | 25°C / 60% RH | 36 months | No indication of phase separation.[3] |
| 25 wt% Compound 1 / HPMCAS-M | 40°C / 75% RH | 6 months | No indication of phase separation.[3] |
| HPMCAS-NFD ASD | 40°C / 75% RH | 3 months | Amorphous nature unchanged.[6] |
| HPMCAS-EFZ ASD | 40°C / 75% RH | 3 months | Amorphous nature unchanged.[6] |
Experimental Protocols
Protocol 1: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the HPMCAS-based ASD into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature to a point above the expected Tg (e.g., 150°C) at a heating rate of 10°C/min.
-
Hold isothermally for 2 minutes to erase thermal history.
-
Cool the sample to a temperature below the expected Tg (e.g., 0°C) at a controlled rate (e.g., 20°C/min).
-
Hold isothermally for 2 minutes.
-
Ramp the temperature again to above the Tg at a heating rate of 10°C/min.
-
-
Data Analysis: Determine the Tg from the midpoint of the inflection in the heat flow curve from the second heating scan. The presence of a single Tg, intermediate to that of the pure drug and polymer, indicates a homogeneous dispersion.[3]
Protocol 2: Assessment of Physical Stability under Accelerated Conditions
-
Sample Preparation: Prepare the HPMCAS-based ASD using a scalable method like spray drying or hot-melt extrusion.
-
Initial Characterization: At time zero, characterize the initial properties of the ASD, including:
-
Amorphous Nature: Analyze using Powder X-ray Diffraction (PXRD). The absence of sharp peaks indicates an amorphous state.
-
Thermal Properties: Determine the initial Tg using DSC (as per Protocol 1).
-
Drug Content and Purity: Use a suitable chromatographic method like HPLC.
-
-
Stability Storage: Place the samples in a stability chamber set to accelerated conditions, typically 40°C and 75% relative humidity (RH).[6]
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples and re-characterize them for any changes in their amorphous nature (PXRD), thermal properties (DSC), and drug content/purity (HPLC).
-
Evaluation: Compare the results at each time point to the initial data. The appearance of crystalline peaks in PXRD or a significant change in the Tg would indicate physical instability.[6]
Visualizations
References
- 1. Moisture Sorption by Polymeric Excipients Commonly Used in Amorphous Solid Dispersions and its Effect on Glass Transition Temperature: II. Cellulosic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of polymer hygroscopicity on the phase behavior of amorphous solid dispersions in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Physical stability of hydroxypropyl methylcellulose-based amorphous solid dispersions: Experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of formulation excipients on the thermal, mechanical, and electrokinetic properties of hydroxypropyl methylcellulose acetate succinate (HPMCAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AAPS2011 Oral--Analytical Techniques To Characterize Excipient Stability & Degradation From Hot Melt Extrusion | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of manufacturing factors on physical stability and solubility of solid dispersions containing a low glass transition temperature drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
HPMCAS-Drug Incompatibility: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) in their amorphous solid dispersion (ASD) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of interaction between HPMCAS and active pharmaceutical ingredients (APIs)?
A1: HPMCAS can interact with drugs through a combination of non-covalent and covalent interactions. The primary non-covalent interactions include hydrogen bonding, ionic interactions, and hydrophobic interactions.[1][2][3] The specific interactions depend on the functional groups present on both the drug and the HPMCAS polymer. Cationic drugs, for instance, can form insoluble ionic complexes with the anionic succinoyl groups of HPMCAS, leading to poor release performance.[2][4][5] In some cases, under harsh processing conditions like hot-melt extrusion (HME), HPMCAS can undergo hydrolysis, generating acetic and succinic acid. These acids can then form ester bonds with APIs containing hydroxyl groups, resulting in a chemical incompatibility.[6][7][8]
Q2: My amorphous solid dispersion (ASD) is showing signs of phase separation. What are the likely causes?
A2: Phase separation in HPMCAS-based ASDs can be driven by several factors. Lipophilic drugs are particularly susceptible to phase separation, requiring sufficient hydrophobic interactions and polymer-drug complexation to maintain a single amorphous phase.[1] An imbalance in the drug-to-polymer ratio, where the drug loading is too high, can lead to the formation of drug-rich domains that may crystallize over time.[1][9] The choice of HPMCAS grade is also crucial, as the ratio of acetyl to succinoyl groups influences the polymer's amphiphilicity and its ability to interact effectively with the drug.[1][10]
Q3: I am observing poor drug release from my HPMCAS ASD. What could be the issue?
A3: Poor drug release can stem from several incompatibility issues. As mentioned, strong electrostatic interactions between cationic drugs and HPMCAS can lead to the formation of insoluble complexes, significantly hindering drug release.[2][4][5] For some systems, instead of a sharp decrease in release at higher drug loadings, a more gradual decline is observed.[2] Additionally, if the drug has a high glass transition temperature (Tg), it may exhibit poor release from the ASD.[10]
Q4: Can the manufacturing process influence HPMCAS-drug incompatibility?
A4: Absolutely. Processes like hot-melt extrusion (HME) that involve high temperatures can accelerate the hydrolysis of HPMCAS, leading to the formation of acetic and succinic acids. These acids can then react with drugs that have hydroxyl groups, causing chemical degradation of the API.[6][7][8] Spray drying, a common method for preparing ASDs, involves rapid solvent removal which helps to prevent crystallization and phase separation of the drug and polymer.[11] However, residual moisture in spray-dried dispersions can act as a plasticizer, increasing molecular mobility and the risk of recrystallization.[9][12]
Troubleshooting Guides
Issue 1: Drug Crystallization in the Amorphous Solid Dispersion
Symptoms:
-
Appearance of peaks in X-ray powder diffraction (XRPD) analysis.
-
Observation of a melting endotherm corresponding to the crystalline drug in Differential Scanning Calorimetry (DSC).
-
Reduced dissolution rate compared to the freshly prepared ASD.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Drug Loading | Reduce the drug-to-polymer ratio to ensure the drug is molecularly dispersed within the polymer matrix.[1][9] |
| Inappropriate HPMCAS Grade | Select an HPMCAS grade with an optimal acetyl-to-succinoyl ratio to enhance specific interactions (e.g., hydrophobic, hydrogen bonding) with the drug. For instance, a more hydrophobic grade might be better for a lipophilic drug.[1][10] |
| Moisture Absorption | Store the ASD in a low-humidity environment and use appropriate packaging.[7][9] Consider using polymers with lower hygroscopicity.[9] |
| Presence of Residual Crystals | Even low levels of crystalline drug can act as seeds for recrystallization.[10] Optimize the manufacturing process (e.g., spray drying parameters) to ensure a fully amorphous starting material. |
Issue 2: Poor In Vitro Dissolution Performance
Symptoms:
-
Low percentage of drug released over time.
-
Incomplete drug release.
-
High variability in dissolution profiles.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Strong Drug-Polymer Ionic Interactions | For cationic drugs, consider using a non-ionic polymer or a different grade of HPMCAS. The formation of insoluble complexes with HPMCAS is a common issue for basic drugs.[2][4][5] |
| High Drug Glass Transition Temperature (Tg) | For drugs with a high Tg, consider the addition of a plasticizer to the formulation to improve release rates.[10] |
| Drug Loading Above the "Limit of Congruency" | At high drug loadings, the drug and polymer may no longer release congruently, leading to a significant drop in the drug release rate.[2] Reducing the drug loading can restore congruent release. |
| API Surface Enrichment | In some cases, the drug may enrich at the surface of the dissolving ASD particle, hindering further polymer dissolution and drug release.[13] Optimizing the polymer grade and drug loading can mitigate this effect. |
Experimental Protocols
Protocol 1: Screening for Drug-Polymer Compatibility using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify potential hydrogen bonding interactions between the drug and HPMCAS.
Methodology:
-
Prepare physical mixtures of the drug and HPMCAS at various ratios (e.g., 1:1, 1:3, 3:1).
-
Prepare the ASD of the drug and HPMCAS using a suitable method (e.g., solvent evaporation, spray drying).
-
Acquire FTIR spectra of the pure drug, pure HPMCAS, the physical mixtures, and the ASD.
-
Analyze the spectra for shifts in characteristic peaks, such as the N-H stretch of the drug or the C=O stretch of the polymer. A peak shift or broadening in the ASD spectrum compared to the physical mixture can indicate hydrogen bonding.[3][14]
Protocol 2: Assessing Physical Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the ASD and detect any drug recrystallization upon heating.
Methodology:
-
Accurately weigh 3-5 mg of the ASD into a hermetically sealed aluminum pan.
-
Perform a heat-cool-heat cycle in the DSC. For example, heat from 25°C to 200°C at a rate of 10°C/min, cool to 25°C, and then reheat to 200°C.
-
A single Tg that is intermediate between that of the pure amorphous drug and the polymer indicates a homogeneous, single-phase ASD.[15] The absence of a melting peak on the second heating scan suggests good physical stability against thermally induced crystallization.
Visualizing Incompatibility Issues and Workflows
Caption: A logical flowchart for troubleshooting common HPMCAS-drug incompatibility issues.
Caption: A typical experimental workflow for developing and characterizing HPMCAS-based ASDs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interplay of Drug-Polymer Interactions and Release Performance for HPMCAS-Based Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxypropyl Methylcellulose Acetate Succinate: Potential Drug–Excipient Incompatibility | Semantic Scholar [semanticscholar.org]
- 7. Hydroxypropyl Methylcellulose Acetate Succinate: Potential Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. IL125627A - Solid pharmaceutical dispersions comprising drug and hpmcas and process for their preparation - Google Patents [patents.google.com]
- 12. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Effect of humidity on the stability of HPMCAS powders and formulations.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with humidity and the stability of Hypromellose Propyl Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) (HPMCAS) powders and formulations.
Frequently Asked Questions (FAQs)
Q1: How does humidity affect the physical stability of HPMCAS powder?
A1: Humidity can significantly impact the physical stability of HPMCAS powder by acting as a plasticizer. When exposed to humid air, HPMCAS absorbs water, which lowers its glass transition temperature (Tg).[1][2] A lower Tg increases the molecular mobility of the polymer, which can lead to undesirable physical changes such as caking and loss of powder flowability.[3][4] HPMCAS is relatively hydrophobic and absorbs less water compared to other polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (HPMC).[1] For instance, at 75% relative humidity (RH), HPMCAS-M absorbs about 6% water by weight, whereas PVP and HPMC absorb approximately 23% and 10%, respectively.[1] This lower water absorption helps HPMCAS maintain a higher Tg even at elevated humidity, contributing to its excellent physical stability.[1]
Q2: What is the impact of humidity on the stability of amorphous solid dispersions (ASDs) formulated with HPMCAS?
A2: Humidity is a critical factor in the stability of amorphous solid dispersions (ASDs) as it can induce phase separation and crystallization of the active pharmaceutical ingredient (API).[5][6][7] The absorption of moisture by the HPMCAS matrix lowers the Tg of the dispersion, increasing the mobility of the API and the risk of crystallization.[2][8] However, HPMCAS-based ASDs generally exhibit good physical stability even under high humidity conditions due to the polymer's relatively low hygroscopicity.[1][6] For example, a 25 wt % drug/HPMCAS-M ASD showed no signs of phase separation after 36 months at 25°C/60% RH or after 6 months at 40°C/75% RH.[1] The stability of an ASD is also dependent on the properties of the API; more hydrophobic drugs may be more susceptible to moisture-induced phase separation.[7]
Q3: Can humidity affect the chemical stability of HPMCAS?
A3: Yes, high humidity, especially in combination with elevated temperatures, can potentially lead to the hydrolysis of the ester linkages (acetate and succinate) in HPMCAS.[9] This can result in the release of acetic and succinic acid, which may alter the microenvironment pH and potentially affect the stability of the API within a formulation.[10][11] While HPMCAS is generally considered chemically stable, processing conditions like hot-melt extrusion at high temperatures can accelerate this degradation, and the presence of moisture can be a contributing factor.[10][12]
Q4: How does the grade of HPMCAS influence its sensitivity to humidity?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Powder Caking/Poor Flowability | High ambient humidity leading to moisture absorption and plasticization of HPMCAS powder. | - Store HPMCAS powder in well-sealed containers with desiccants. - Control the relative humidity of the storage and processing environments to below 40-60% RH.[14] - If caking has occurred, gentle milling or sieving may be attempted, but the root cause of moisture exposure should be addressed. |
| Crystallization of API in ASD | Moisture absorption by the HPMCAS matrix, leading to a decrease in Tg and increased API mobility. | - Package the ASD formulation in moisture-protective packaging (e.g., alu-alu blisters, containers with desiccants).[13] - Control humidity during manufacturing and storage. - Consider using a higher drug-to-polymer ratio if the formulation is at the edge of its stability limit. - Evaluate the use of a less hygroscopic grade of HPMCAS if available and suitable for the formulation.[6] |
| Changes in Dissolution Profile | Moisture-induced phase separation or partial crystallization of the API within the ASD. | - Perform solid-state characterization (e.g., PXRD, DSC) to check for crystallinity. - Review the packaging and storage conditions to ensure protection from humidity. - Re-evaluate the formulation composition and manufacturing process to enhance stability. |
| Unexpected pH changes in Formulation | Potential hydrolysis of HPMCAS at high humidity and temperature, releasing acetic and succinic acid. | - Monitor the levels of free acetic and succinic acid in the formulation over time, especially under accelerated stability conditions. - Optimize processing parameters (e.g., lower temperature during hot-melt extrusion) to minimize degradation.[10][11] - Ensure the API is compatible with a slightly acidic microenvironment. |
Data Presentation
Table 1: Effect of Relative Humidity on Glass Transition Temperature (Tg) of HPMCAS
| HPMCAS Grade | Relative Humidity (%) | Glass Transition Temperature (Tg) (°C) |
| HPMCAS-M | Dry Conditions (<5% RH) | ~120[1] |
| HPMCAS-M | 75% RH | >70[1] |
| HPMCAS (general) | - | Decreases with increasing moisture content[2][8] |
Table 2: Equilibrium Water Absorption of Different Polymers at 25°C
| Polymer | Relative Humidity (%) | Water Absorption (wt %) |
| HPMCAS-M | 75 | ~6[1] |
| HPMC | 75 | ~10[1] |
| PVP | 75 | ~23[1] |
Experimental Protocols
1. Determination of Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the Tg of HPMCAS powder or an ASD, which is a key indicator of its physical stability.
-
Methodology:
-
Equilibrate the sample (5-10 mg) at a specific relative humidity (RH) overnight in a controlled humidity chamber or a desiccator with a saturated salt solution.[1][15]
-
Hermetically seal the equilibrated sample in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.[15]
-
The Tg is determined as the midpoint of the transition in the heat flow curve.[1]
-
2. Measurement of Water Sorption using Dynamic Vapor Sorption (DVS)
-
Purpose: To quantify the amount of water absorbed by HPMCAS at different relative humidity levels.
-
Methodology:
-
Place a known mass of the sample (5-25 mg) in the DVS instrument.[15]
-
The instrument will expose the sample to a series of increasing RH steps (e.g., from 0% to 90% in 10% increments) at a constant temperature (e.g., 25°C).[8][15]
-
At each RH step, the sample mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).[15]
-
The amount of water absorbed at each RH is calculated as the percentage increase in mass from the initial dry mass.
-
3. Assessment of Physical Stability using Powder X-ray Diffraction (PXRD)
-
Purpose: To detect the presence of crystalline material in an amorphous HPMCAS formulation, indicating physical instability.
-
Methodology:
-
Store the HPMCAS formulation under specific temperature and humidity conditions for a predetermined duration.
-
At each time point, take a representative sample of the formulation.
-
Gently pack the sample into a PXRD sample holder.
-
Analyze the sample using a PXRD instrument over a specific 2θ range (e.g., 5-40°).[15]
-
The absence of sharp peaks (Bragg peaks) in the diffractogram confirms the amorphous nature of the sample. The appearance of peaks indicates crystallization.
-
Visualizations
Caption: Experimental workflow for assessing HPMCAS stability.
Caption: Troubleshooting flowchart for HPMCAS stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. dehum.com [dehum.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of polymer hygroscopicity on the phase behavior of amorphous solid dispersions in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moisture Sorption by Polymeric Excipients Commonly Used in Amorphous Solid Dispersions and its Effect on Glass Transition Temperature: II. Cellulosic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of HPMC-Based Formulations Under Stress Conditions - HPMC manufacturer [hpmcmanufacturer.com]
- 10. Stability assessment of hypromellose acetate succinate (HPMCAS) NF for application in hot melt extrusion (HME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systematic identification of thermal degradation products of HPMCP during hot melt extrusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. melacoll.com [melacoll.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Spray Drying of HPMCAS-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing the spray drying process for Hypromellose Methylcellulose Acetate (B1210297) Succinate (B1194679) (HPMCAS) formulations. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the spray drying of HPMCAS-based amorphous solid dispersions (ASDs).
Issue 1: Low Product Yield
-
Question: We are experiencing low product yield (<70%) during our HPMCAS spray drying process. What are the potential causes and how can we improve it?
-
Answer: Low product yield is a common challenge in spray drying, often attributed to material deposition on the drying chamber walls and cyclone. Here are the primary causes and recommended solutions:
-
Inadequate Drying/Sticky Particles: If the outlet temperature is too low, the particles may not dry sufficiently, leading to stickiness and adhesion to surfaces.
-
Solution: Increase the inlet temperature or decrease the feed rate to ensure the outlet temperature is high enough for complete solvent evaporation. A higher outlet temperature can reduce the stickiness of the powder.
-
-
Suboptimal Atomization: Improper atomization can lead to larger droplets that do not dry completely before hitting the chamber walls.
-
Solution: Increase the atomizing gas flow rate to produce smaller droplets with a larger surface area for faster evaporation.[1]
-
-
Low Aspirator Rate: An insufficient aspirator rate may not provide enough force to carry the dried particles to the cyclone for collection.
-
Solution: Optimize the aspirator rate. For instance, in one study, an optimal aspirator rate of 38 m³/h was identified to maximize yield.[2]
-
-
Formulation Properties: The properties of your drug and the drug-to-polymer ratio can influence the glass transition temperature (Tg) of the final product. A lower Tg can result in a stickier product at a given outlet temperature.
-
Solution: Evaluate the Tg of your formulation using Differential Scanning Calorimetry (DSC). If the Tg is too low, consider adjusting the drug loading or using a different grade of HPMCAS.
-
-
Issue 2: Undesirable Particle Size or Morphology
-
Question: Our spray-dried HPMCAS powder has a very small particle size, leading to poor flowability and handling issues. How can we increase the particle size?
-
Answer: Particle size is a critical quality attribute that influences downstream processing, such as tableting and capsule filling.[3][4] To increase the particle size of your HPMCAS spray-dried dispersion (SDD), consider the following:
-
Decrease Atomizing Gas Flow: A lower atomizing gas flow rate will generate larger droplets, which will result in larger dried particles.
-
Increase Solution Feed Rate: A higher feed rate can lead to the formation of larger particles.
-
Increase Solution Concentration (Solid Load): Increasing the concentration of solids in your feed solution generally results in larger particles.[1] A 5% solid load has been identified as an optimal parameter in some studies.[5]
-
Lower Inlet Temperature: Lower inlet temperatures can lead to the formation of smaller, denser particles with a rougher surface, while higher inlet temperatures can produce larger particles.[1] However, be cautious as this can also impact residual solvent levels.
-
-
Question: The morphology of our particles is inconsistent, with some being collapsed or fragmented. What causes this and how can we achieve more uniform, spherical particles?
-
Answer: Particle morphology is heavily influenced by the drying rate.
-
Rapid Evaporation: A very fast evaporation rate, often due to high inlet temperatures or the use of highly volatile solvents, can cause a "skin" to form on the droplet surface. As the inner solvent evaporates, this skin can collapse or buckle, leading to wrinkled or "raisin-like" particles.[6]
-
Solution: To achieve more solid, spherical particles, you can reduce the evaporation rate by lowering the inlet temperature. This allows the solute more time to diffuse within the droplet as the solvent evaporates.
-
-
Peclet Number: The particle morphology can be predicted by the Peclet number (Pe), which is the ratio of the solvent evaporation rate to the solute diffusion rate.
-
High Pe: Leads to surface enrichment of the solute and the formation of hollow or porous particles.
-
Low Pe: Results in smaller, denser particles.[1] By adjusting process parameters that affect the evaporation rate (e.g., inlet temperature, gas flow rate), you can control the Peclet number and, consequently, the particle morphology.
-
-
Issue 3: Physical Instability (Crystallization) of the Amorphous Solid Dispersion
-
Question: We observed recrystallization of our active pharmaceutical ingredient (API) in the HPMCAS ASD during stability studies. What factors contribute to this instability, and how can we prevent it?
-
Answer: Maintaining the amorphous state is crucial for the enhanced solubility and bioavailability of poorly soluble drugs.[5][7] Instability can arise from several factors:
-
High Residual Solvent: Residual solvent can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization.[8]
-
Solution: Ensure efficient drying by optimizing the inlet temperature and gas flow rate. A secondary drying step under vacuum is often recommended to remove residual solvents to acceptable levels.[8]
-
-
High Drug Loading: As the drug loading increases, the risk of phase separation and crystallization also increases.
-
Solution: Screen different drug-to-polymer ratios to find the optimal loading that maintains a single amorphous phase. A drug load of 25% was found to be more stable than 40% in one study.[9]
-
-
Inappropriate HPMCAS Grade: Different grades of HPMCAS (L, M, H) have different chemical substitutions, which can affect their interaction with the drug and their ability to inhibit crystallization.
-
Solution: Screen different HPMCAS grades. For example, the H grade of HPMCAS has been shown to be more effective at retarding precipitation for some drugs due to stronger hydrophobic interactions.[10]
-
-
Storage Conditions: Exposure to high temperature and humidity can also lead to plasticization and crystallization.
-
Solution: Store the ASD in a controlled environment with low humidity. Accelerated stability studies, for example at 40°C/75% relative humidity (RH), can help identify potential stability issues early on.[2]
-
-
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: Which solvent should I use for my HPMCAS spray drying process?
-
A1: The choice of solvent is critical and depends on the solubility of both your API and HPMCAS. Acetone and methanol (B129727) are commonly used volatile organic solvents in which HPMCAS is readily soluble.[6] Solvent mixtures, such as acetone/water, can also be used to improve the solubility of the API.[7]
-
-
Q2: How do I select the appropriate HPMCAS grade (L, M, or H) for my formulation?
-
A2: The different grades of HPMCAS vary in their levels of acetate and succinate substitution, which influences their pH-dependent solubility and interaction with the drug.
-
HPMCAS-L (L grade): Dissolves at a lower pH (≥5.5).
-
HPMCAS-M (M grade): Dissolves at a medium pH (≥6.0).
-
HPMCAS-H (H grade): Dissolves at a higher pH (≥6.8). The selection should be based on the desired drug release profile in the gastrointestinal tract and experimental screening to determine which grade provides the best supersaturation and precipitation inhibition for your specific API.[10]
-
-
Process Parameters
-
Q3: What is a typical range for the inlet temperature?
-
A3: The inlet temperature is a critical parameter that affects drying efficiency, particle morphology, and residual solvent levels. It is typically set high enough to ensure rapid solvent evaporation but below the degradation temperature of the API. Common ranges are from 70°C to 140°C, but this needs to be optimized for each specific formulation.[2]
-
-
Q4: How does the outlet temperature relate to the inlet temperature and feed rate?
-
A4: The outlet temperature is a function of the inlet temperature, the solvent evaporation rate, the gas flow rate, and the solution feed rate. It is an important indicator of the drying process efficiency. A stable outlet temperature suggests a steady-state process. It is crucial to keep the outlet temperature below the boiling point of the solvent to prevent particle inflation and potential degradation, and above the Tg of the product to avoid stickiness.[1]
-
Downstream Processing
-
Q5: Our HPMCAS SDD has poor flowability, which is causing problems during tableting. What can we do?
-
A5: Poor flowability is a known challenge with spray-dried powders due to their small particle size and low bulk density.[3][4]
-
Process Optimization: As discussed in the troubleshooting section, you can try to increase the particle size by adjusting the spray drying parameters.
-
Secondary Processing: Downstream processing steps like dry granulation (roller compaction) are often necessary to increase the particle size and bulk density of the SDD, thereby improving its flowability for tableting.
-
-
Data Presentation
Table 1: Example of Optimized Spray Drying Parameters for a Ritonavir-HPMCAS-L Formulation
| Parameter | Optimized Value | Impact on Critical Quality Attributes | Reference |
| Aspirator Rate | 38 m³/h | Maximizes yield | [2] |
| Spray Gas Flow Rate | 742 L/h | Contributes to optimal yield and lower moisture | [2] |
| Solution Feed Rate | 6 mL/min | Influences yield, moisture, and powder flowability | [2] |
| Inlet Temperature | 70°C and 140°C | Affects particle characteristics and stability | [2] |
Table 2: General Impact of Process Parameters on SDD Properties
| Process Parameter | Effect of Increasing the Parameter |
| Inlet Temperature | Increased particle size, lower bulk density, lower residual solvent |
| Outlet Temperature | Indicates drying efficiency; if too high, can cause degradation; if too low, can cause stickiness |
| Atomizing Gas Flow | Decreased particle size |
| Solution Feed Rate | Increased particle size, higher residual solvent |
| Solid Concentration | Increased particle size, increased bulk density |
Experimental Protocols
Protocol 1: Screening of HPMCAS-Based Formulations Using a Small-Scale Spray Dryer (e.g., Büchi B-290)
This protocol is adapted from a three-stage screening methodology to efficiently select a lead formulation with limited API.[11][12]
Objective: To identify the optimal HPMCAS grade and drug loading for a new chemical entity (NCE).
Materials:
-
NCE
-
HPMCAS (L, M, and H grades)
-
Appropriate solvent (e.g., acetone, methanol)
-
Small-scale spray dryer
Methodology:
-
Stage 1: Feasibility and Initial Screening (20-100 mg scale)
-
Prepare solutions of the NCE and each HPMCAS grade at a fixed drug loading (e.g., 25% w/w) in the chosen solvent at a specific solid concentration (e.g., 5% w/v).
-
Set the initial spray drying parameters (e.g., Inlet T: 85°C, Atomization Pressure: 6 L/min, Feed Rate: 6 mL/min, Aspirator: 100%).
-
Spray dry each solution and collect the resulting powder.
-
Analyze the powders using Powder X-ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC) to confirm the amorphous state and determine the Tg.
-
-
Stage 2: Stability and Dissolution Screening
-
Subject the amorphous formulations from Stage 1 to accelerated stability conditions (e.g., 40°C/75% RH for 1 week).
-
Re-analyze the samples by PXRD and mDSC to check for any signs of crystallization.
-
Perform in vitro dissolution testing in a biorelevant medium (e.g., simulated intestinal fluid) to assess the supersaturation and precipitation inhibition capabilities of each formulation.
-
-
Stage 3: Lead Formulation Scale-up and Characterization (1g scale)
-
Based on the stability and dissolution data, select the lead HPMCAS grade and drug loading.
-
Produce a larger batch (e.g., 1g) of the lead formulation using the optimized spray drying parameters.
-
Perform a more comprehensive characterization of the scaled-up batch, including particle size distribution, morphology (by Scanning Electron Microscopy - SEM), residual solvent content (by Thermogravimetric Analysis - TGA), and detailed dissolution profiling.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common HPMCAS spray drying issues.
Caption: Logical workflow for HPMCAS spray-dried dispersion development.
References
- 1. ardena.com [ardena.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. The effects of spray drying, HPMCAS grade, and compression speed on the compaction properties of itraconazole-HPMCAS spray dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. expericservices.com [expericservices.com]
- 9. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Grades of HPMCAS Spray Dried Dispersions of Itraconazole Based on Supersaturation Kinetics and Molecular Interactions Impacting Formulation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reducing viscosity of HPMCAS solutions for processing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) solutions.
Troubleshooting Guide: High Viscosity in HPMCAS Solutions
High viscosity is a common challenge during the processing of HPMCAS solutions, potentially leading to issues in spray drying, coating, and other manufacturing processes. This guide provides a systematic approach to troubleshoot and mitigate high viscosity.
Caption: Troubleshooting workflow for addressing high viscosity in HPMCAS solutions.
Frequently Asked Questions (FAQs)
Q1: How does polymer concentration affect the viscosity of my HPMCAS solution?
The concentration of HPMCAS in a solution has a significant and direct impact on its viscosity.[1][2][3]
-
Low Concentrations: At low concentrations, the polymer chains are relatively far apart, leading to weaker intermolecular interactions. In this "dilute solution stage," the viscosity increases linearly with concentration, and the solution may exhibit Newtonian fluid properties, where viscosity is independent of the shear rate.[1]
-
High Concentrations: As the concentration increases, the polymer chains begin to overlap and entangle. This results in a significant increase in intermolecular friction, causing the viscosity to rise exponentially.[1][3] At higher concentrations, HPMCAS solutions often exhibit shear-thinning behavior, where the apparent viscosity decreases at higher shear rates.[1]
Key Takeaway: To reduce viscosity, the most straightforward approach is to decrease the HPMCAS concentration. However, this must be balanced with the need to achieve the desired properties in the final product, such as coating thickness or drug loading.[2][4]
Q2: What is the effect of temperature on HPMCAS solution viscosity?
Temperature plays a crucial role in determining the viscosity of HPMCAS solutions.
-
General Trend: Generally, increasing the temperature of an HPMCAS solution will decrease its viscosity.[2][5][6] This is because higher temperatures increase the kinetic energy of the polymer chains, leading to reduced intermolecular entanglement and interactions, which lowers the solution's internal friction.[5]
-
Thermal Gelation: It is important to note that HPMC (the parent polymer of HPMCAS) can exhibit thermal gelation at elevated temperatures (typically 60°C to 90°C), where the viscosity dramatically increases.[5][6] While HPMCAS is modified, understanding the thermal behavior of the base polymer is crucial, especially when processing at high temperatures, such as in hot-melt extrusion.[7]
Key Takeaway: Increasing the processing temperature can be an effective method for reducing viscosity.[8] However, one must consider the thermal stability of the active pharmaceutical ingredient (API) and the potential for polymer degradation at excessively high temperatures.[6][7]
Q3: Can I reduce viscosity by changing the solvent system?
Yes, the choice of solvent or solvent mixture significantly influences the viscosity of an HPMCAS solution.
-
Polymer-Solvent Interactions: The viscosity of a polymer solution is dependent on how the polymer chains interact with the solvent molecules. In a "good" solvent, the polymer chains are more extended and solvated, which can lead to a higher viscosity.[9] Conversely, in a "poorer" solvent, the polymer chains may be more coiled, potentially resulting in a lower viscosity, although this can also affect solubility.[9]
-
Solvent Mixtures: HPMCAS is often dissolved in a mixture of organic solvents and water.[9][10] Modifying the ratio of these solvents can alter the solution's viscosity. For instance, using solvent mixtures can enhance the solubility and processability of HPMCAS.[9][11] Common solvents used include acetone, methanol, ethanol, and dichloromethane, often in combination with water.[10][11]
Key Takeaway: Optimizing the solvent system by adjusting the ratios of co-solvents can be a powerful tool for modulating viscosity. Experimentation with different solvent blends is often necessary to find the optimal balance of solubility and viscosity for a specific application.[9]
Q4: Does the grade of HPMCAS impact solution viscosity?
Absolutely. The specific grade of HPMCAS, which is determined by its molecular weight and the degree of substitution of acetyl and succinoyl groups, is a primary determinant of its viscosity characteristics.[1][12][13]
-
Molecular Weight: For a given concentration, HPMCAS grades with a higher molecular weight will form more viscous solutions due to greater chain entanglement.[1][2] Conversely, lower molecular weight grades will result in lower viscosity solutions.[12]
-
Degree of Substitution: The ratio of acetyl to succinoyl groups affects the polymer's solubility in different pH environments and its interaction with solvents, which in turn influences viscosity.[1][14]
Key Takeaway: Selecting a lower molecular weight grade of HPMCAS is a direct way to achieve a lower viscosity solution.[12] It is crucial to choose a grade that not only meets the viscosity requirements for processing but also provides the desired drug release profile and stability in the final formulation.[13]
Q5: How do plasticizers affect the viscosity of HPMCAS solutions?
Plasticizers are commonly added to polymer formulations to increase flexibility and reduce brittleness in the final product. They can also impact the viscosity of the HPMCAS solution during processing.
-
Mechanism of Action: Plasticizers work by inserting themselves between polymer chains, reducing intermolecular forces and increasing the free volume. This can lead to a reduction in the solution's viscosity.
-
Common Plasticizers: For HPMCAS, common plasticizers include triethyl citrate, triacetin, and polyethylene (B3416737) glycols (PEGs).[15][16][17] The choice and concentration of the plasticizer can affect the tackiness and rheological properties of the coating solution.[17] The addition of plasticizers is particularly important in thermal processing methods like hot-melt extrusion to lower the melt viscosity.[8]
Key Takeaway: The incorporation of a suitable plasticizer can effectively reduce the viscosity of HPMCAS solutions and melts.[8] Compatibility studies are essential to select a plasticizer that does not negatively impact the stability or performance of the final drug product.[15][18]
Data and Experimental Protocols
Factors Influencing HPMCAS Solution Viscosity: A Summary
| Factor | Effect on Viscosity | Key Considerations |
| Polymer Concentration | Exponential increase with increasing concentration.[1][3] | Balance viscosity reduction with final product requirements (e.g., solids content).[4] |
| Temperature | Generally decreases with increasing temperature.[2][5][6] | Risk of thermal degradation of API or polymer at high temperatures.[6][7] HPMC can exhibit thermal gelation.[5] |
| Solvent System | Dependent on polymer-solvent interactions. "Good" solvents may increase viscosity.[9] | Solvent selection impacts solubility, drying time, and residual solvent levels.[9][10] |
| HPMCAS Grade (Molecular Weight) | Higher molecular weight grades result in higher viscosity.[1][2][12] | Grade selection is critical for both processability and drug release characteristics.[13] |
| Plasticizers | Addition of a compatible plasticizer can reduce viscosity.[8][17] | Plasticizer selection must ensure compatibility and stability of the formulation.[15][18] |
Experimental Protocol: Preparation and Viscosity Measurement of an HPMCAS Solution
This protocol provides a general method for preparing an HPMCAS solution and measuring its viscosity.
Materials and Equipment:
-
HPMCAS polymer
-
Selected solvent system (e.g., acetone/water mixture)
-
Analytical balance
-
Magnetic stirrer and stir bar or overhead mixer
-
Beaker or appropriate vessel
-
Viscometer (e.g., Brookfield viscometer or a rheometer)
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture by accurately measuring the required volumes or weights of the individual solvents.
-
Polymer Weighing: Accurately weigh the required amount of HPMCAS powder to achieve the target concentration.
-
Dispersion and Dissolution:
-
Place the solvent in the mixing vessel and begin agitation.
-
Slowly add the HPMCAS powder to the vortex of the agitated solvent to prevent the formation of clumps.[11]
-
Continue mixing until the polymer is fully dissolved and the solution is clear and homogenous. This may take a significant amount of time depending on the HPMCAS grade and solvent system.
-
-
Equilibration: Allow the solution to stand to eliminate any entrapped air bubbles and to reach thermal equilibrium with the environment in which the viscosity will be measured.
-
Viscosity Measurement:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Immerse the spindle into the HPMCAS solution to the indicated level.
-
Allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids, it may be necessary to measure viscosity at multiple shear rates.
-
Logical Relationships Visualization
Caption: Interplay of key factors that determine the viscosity of HPMCAS solutions.
References
- 1. News - How does the viscosity of HPMC aqueous solution change with concentration? [kimachemical.com]
- 2. The Science Behind HPMC Viscosity and Its Effect on Product Performance - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 3. News - Viscosity characteristics of hydroxypropyl methylcellulose aqueous solution [ihpmc.com]
- 4. Troubleshooting Common Formulation Issues with HPMC E5 - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 5. News - What effect does temperature have on the viscosity of HPMC aqueous solution? [kimachemical.com]
- 6. News - How does temperature affect HPMC? [kimachemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Strategies in Thermal Processing of Amorphous Solid Dispersions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of solvent mixtures on HPMCAS-celecoxib microparticles prepared by electrospraying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News - Solvents and Dissolution of Hydroxypropyl Methylcellulose (HPMC) [ihpmc.com]
- 12. News - How to control the viscosity of hydroxypropyl methylcellulose? [kimachemical.com]
- 13. researchgate.net [researchgate.net]
- 14. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of formulation excipients on the thermal, mechanical, and electrokinetic properties of hydroxypropyl methylcellulose acetate succinate (HPMCAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of plasticizer on drug crystallinity of hydroxypropyl methylcellulose matrix film - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Drug Release from HPMCAS-H Grade Formulations
Welcome to the technical support center for Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) H grade formulations. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance drug release from their formulations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with HPMCAS-H grade formulations.
Issue 1: Incomplete or Slow Drug Release in Intestinal pH
You are observing that your amorphous solid dispersion (ASD) formulated with HPMCAS-H grade shows minimal or very slow drug release in simulated intestinal fluid (pH 6.8).
Possible Causes and Solutions:
-
High Hydrophobicity of H-grade: HPMCAS-H grade is the most hydrophobic of the standard grades, with a higher ratio of acetyl to succinoyl groups, leading to a higher pH threshold for dissolution (typically ≥6.8).[1] This can result in slower polymer dissolution and consequently, slower drug release.
-
Solution 1: Switch to a Lower pH Grade Polymer: Consider using HPMCAS-M or L grade, which dissolve at lower pH values (≥6.0 and ≥5.5, respectively).[1] This can lead to a faster release of the drug in the upper small intestine.
-
Solution 2: Polymer Blending: Blend HPMCAS-H with a more hydrophilic polymer like HPMCAS-L or a non-enteric polymer. A combination of HPMCAS-HG and HPMCAS-LG has been shown to modulate release profiles.[2]
-
Solution 3: Incorporate Surfactants: The addition of surfactants, such as sodium lauryl sulfate (B86663) (SLS), can improve the wettability of the formulation and enhance the dissolution of both the polymer and the drug.[3][4]
-
-
Strong Drug-Polymer Interactions: The hydrophobic nature of HPMCAS-H grade can lead to strong interactions with lipophilic drugs, hindering drug release even after the polymer has dissolved.[5]
-
Solution: Optimize Drug Loading: A very high drug loading can sometimes lead to slower release. Experiment with different drug-to-polymer ratios to find an optimal balance between drug loading and release performance.
-
Logical Troubleshooting Flow for Incomplete Drug Release
Caption: Troubleshooting workflow for incomplete drug release.
Issue 2: Drug Recrystallization During Dissolution
Your formulation initially shows good drug release, but then the drug concentration in the dissolution medium decreases over time, indicating precipitation or recrystallization.
Possible Causes and Solutions:
-
Insufficient Polymer Concentration at the Solid/Liquid Interface: HPMCAS inhibits drug crystallization by maintaining a supersaturated state.[5][6] If the local concentration of dissolved polymer is not sufficient, it may fail to prevent the drug from precipitating.
-
Solution 1: Increase Polymer-to-Drug Ratio: A higher concentration of HPMCAS can more effectively inhibit nucleation and crystal growth.
-
Solution 2: Utilize HPMCAS-H Grade's Strengths: The H-grade, due to its higher hydrophobicity, can have a greater precipitation inhibition effect for certain drugs compared to L and M grades.[2] Ensure that the formulation is optimized to leverage this property.
-
-
pH-Dependent Drug Solubility: The drug itself may have a pH-dependent solubility profile that favors crystallization at the dissolution pH.
-
Solution: Maintain Supersaturation with Ternary Excipients: The inclusion of other excipients, like surfactants or other polymers, can help maintain drug supersaturation and prevent precipitation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between HPMCAS-L, M, and H grades?
The main difference lies in the ratio of acetyl and succinoyl substituents, which dictates their pH-dependent solubility. HPMCAS-L grade dissolves at the lowest pH (≥5.5), followed by M grade (≥6.0), and H grade (≥6.8).[1] This allows for targeted drug release in different regions of the gastrointestinal tract.
pH-Dependent Solubility of HPMCAS Grades
Caption: pH-dependent dissolution of HPMCAS grades.
Q2: How do I choose the right grade of HPMCAS for my drug?
The choice depends on the desired release site and the physicochemical properties of your drug. For drugs that are stable in the stomach and need to be released in the upper small intestine, L or M grades are often suitable.[5] The H grade is typically used for drugs requiring release further down the intestinal tract or for those that benefit from its strong precipitation inhibition properties.[2] The interaction between the drug and the polymer is also a critical factor.[7]
Q3: Can I use plasticizers with HPMCAS-H in my formulation?
Yes, plasticizers are often used, especially in formulations prepared by hot melt extrusion (HME), to reduce the processing temperature and improve the flexibility of the extrudate.[4] Triethyl citrate (B86180) is a compatible plasticizer for HPMCAS.[3][4] However, the addition of a plasticizer can impact the physical stability and drug release profile, so it should be carefully evaluated.
Q4: What are the recommended processing temperatures for hot melt extrusion (HME) with HPMCAS-H?
Pure HPMCAS grades are generally extrudable at temperatures of 160-170 °C or higher.[1][2] However, processing at temperatures above 180°C may lead to the release of free acetic and succinic acid, potentially degrading the polymer.[2] The optimal processing temperature will depend on the drug's melting point and thermal stability, as well as the presence of any plasticizers.
Data Summary Tables
Table 1: Physicochemical Properties of HPMCAS Grades
| Property | HPMCAS-L Grade | HPMCAS-M Grade | HPMCAS-H Grade |
| pH of Dissolution | ≥ 5.5 | ≥ 6.0 | ≥ 6.8 |
| Acetyl Content (%) | 5-9 | 7-11 | 10-14 |
| Succinoyl Content (%) | 14-18 | 10-14 | 4-8 |
| Glass Transition Temp (Tg) | ~119-122 °C | ~119-122 °C | ~119-122 °C |
| Data synthesized from multiple sources.[1] |
Table 2: Impact of HPMCAS Grade on Drug Release of Nifedipine (at pH 6.8)
| Formulation (20 mg dose) | % Drug Release at 90 min | % Drug Release at 120 min |
| LG-NFD | 96.6 ± 4.16 | - |
| MG-NFD | 99.6 ± 3.25 | - |
| HG-NFD | - | 51 |
| Data from a study on hot melt extruded amorphous solid dispersions.[1] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve the drug and HPMCAS-H grade in a suitable volatile organic solvent (e.g., acetone, methanol, or a mixture). Ensure complete dissolution of both components.
-
Spray Drying: Pump the feed solution to an atomizer within a spray dryer.
-
Atomization and Drying: The atomizer disperses the solution into fine droplets, which are then mixed with a hot drying gas (e.g., nitrogen).
-
Solid Particle Formation: The rapid evaporation of the solvent leads to the formation of solid particles of the amorphous drug molecularly dispersed in the HPMCAS-H matrix.[8]
-
Collection: Collect the resulting powder from the cyclone or filter bag of the spray dryer.
General Workflow for HPMCAS Formulation Development
Caption: A typical workflow for developing HPMCAS formulations.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium simulating intestinal fluid, typically a phosphate (B84403) buffer at pH 6.8.[1] For pH-shift studies, an initial stage in simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2) can be performed.[9]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Paddle Speed: Set the paddle speed to a suitable rate, often 50 or 100 rpm.[9][10]
-
Sample Introduction: Introduce the HPMCAS-H formulation (as a powder, capsule, or tablet) into the dissolution vessel.
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples promptly and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
References
- 1. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of formulation excipients on the thermal, mechanical, and electrokinetic properties of hydroxypropyl methylcellulose acetate succinate (HPMCAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug release behavior of polymeric matrix filled in capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of Solubility Enhancement Technologies for S-892216, a Novel COVID-19 Drug Candidate [mdpi.com]
HPMCAS Technical Support Center: Troubleshooting Gelation in Aqueous Media
Welcome to the technical support center for Hypromellose Acetate Succinate (B1194679) (HPMCAS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding gelation when working with HPMCAS in aqueous media.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and use of HPMCAS aqueous solutions.
Problem 1: Immediate Gel or Lump Formation Upon Addition to Water
Cause: This issue often arises from improper dispersion and hydration of the HPMCAS powder. HPMCAS, like other cellulose (B213188) ethers, can form a gel layer on the surface of the powder particles when added to water too quickly or without sufficient agitation. This gel layer prevents water from penetrating and hydrating the rest of the powder, leading to lumps.
Solution:
-
Cold Water Dispersion: HPMCAS is more soluble in cold water.[1] Disperse the HPMCAS powder slowly into cold water (chilled or at room temperature) under continuous, vigorous stirring.[1] This allows the particles to disperse before they begin to hydrate (B1144303) and swell, preventing the formation of lumps.
-
Two-Step Hot and Cold Water Process: For faster dissolution, you can first disperse the HPMCAS powder in a small amount of hot water (around 80-90°C).[1] HPMCAS is not soluble in hot water, but this step helps to wet the particles and prevent clumping.[1] Then, add the remaining volume of cold water to the dispersion while stirring continuously. The polymer will dissolve as the solution cools.[1]
Experimental Protocol: Preparation of a 1% HPMCAS Aqueous Solution (Cold Water Method)
-
Measure: Weigh the required amount of HPMCAS powder for a 1% (w/v) solution (e.g., 1 gram for 100 mL).
-
Dispersion: Add the HPMCAS powder slowly to the vortex of cold deionized water while stirring vigorously with a magnetic stirrer or overhead mixer.
-
Hydration: Continue stirring for at least 30-60 minutes to ensure complete hydration and dissolution. The solution should become clear or slightly opalescent.
-
Resting (Optional): Allowing the solution to stand for a few hours can help ensure full hydration and remove any entrapped air bubbles.
Problem 2: Solution Becomes Cloudy or Forms a Gel Over Time or Upon Heating
Cause: HPMCAS exhibits thermo-reversible gelation, meaning it can form a gel upon heating.[2][3] This is due to the hydrophobic interactions of the methoxy (B1213986) and acetyl groups on the polymer backbone.[4] As the temperature increases, these hydrophobic interactions become more favorable, leading to polymer chain association and the formation of a three-dimensional gel network.[3][4] The gelation temperature can be influenced by several factors.[5]
Solutions:
-
Temperature Control: Maintain the solution temperature below the critical gelation temperature. This temperature can vary depending on the HPMCAS grade, concentration, and the presence of other solutes.[5][6]
-
Concentration Adjustment: Higher concentrations of HPMCAS generally lead to gelation at lower temperatures.[5][7] If you are observing gelation, consider reducing the polymer concentration.
-
pH Control: The pH of the aqueous medium significantly impacts HPMCAS solubility and its tendency to gel. HPMCAS is an enteric polymer with pH-dependent solubility due to the presence of succinate groups.[8][9] It is insoluble in acidic conditions (low pH) and becomes soluble as the pH increases and the succinate groups ionize.[8][9][10] Working at a pH where the specific grade of HPMCAS is fully soluble can help prevent gelation.
Problem 3: Gelation or Precipitation in the Presence of Other Excipients
Cause: Interactions between HPMCAS and other formulation components, such as salts, surfactants, or the active pharmaceutical ingredient (API), can induce gelation or precipitation.
-
Salts: Certain salts can "salt out" the polymer, reducing its solubility and promoting gelation at lower temperatures by competing for water molecules and increasing hydrophobic interactions.[11]
-
Surfactants: The interaction with surfactants can be complex. Some surfactants may increase the gelation temperature, while others might lower it, depending on the nature of the interaction.[11][12]
-
API Interactions: Cationic drugs can form insoluble complexes with the anionic succinate groups of HPMCAS, leading to precipitation or gelation.[13]
Solutions:
-
Excipient Compatibility Screening: Conduct compatibility studies with all formulation components before preparing the final solution. This can involve preparing small-scale mixtures and observing them for any signs of instability.
-
pH Optimization: Adjusting the pH can modulate the ionization state of both HPMCAS and the API, potentially preventing unfavorable interactions.[10]
-
Order of Addition: The sequence in which components are added to the formulation can be critical. It is often best to fully dissolve the HPMCAS before adding other excipients.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of HPMCAS gelation in aqueous media?
A1: HPMCAS undergoes thermo-reversible gelation.[2][3] In aqueous solutions, as the temperature increases, the hydrophobic methoxy and acetyl groups on the polymer chains tend to associate to minimize their contact with water.[4] This leads to the formation of a three-dimensional network of polymer chains, resulting in a gel.[3][4] This process is reversible, and the gel will revert to a solution upon cooling.[3]
Q2: How does pH affect the solubility and gelation of HPMCAS?
A2: HPMCAS is an enteric polymer with pH-dependent solubility.[8][9] The succinate functional groups are acidic and begin to ionize at a specific pH, making the polymer more soluble in less acidic to neutral environments.[8][9][10] Below its critical pH, HPMCAS is largely unionized and insoluble.[9] Working at a pH well above the dissolution pH for the specific grade of HPMCAS is crucial to ensure complete solubility and minimize the risk of precipitation or pH-induced gelation.[8]
Q3: What are the differences between the HPMCAS grades (L, M, H) regarding gelation?
A3: The L (low), M (medium), and H (high) grades of HPMCAS differ in the ratio of their acetyl and succinoyl substituents.[8][14] This difference in substitution affects their pH-solubility profiles.[8][14][15]
-
L-grade: Has a higher succinoyl content and dissolves at a lower pH (around pH 5.5).[8][14]
-
H-grade: Has a higher acetyl content and dissolves at a higher pH (around pH 6.8).[8][14] The tendency to gel can be influenced by these properties, as the solubility and hydrophobicity of the polymer grade will affect the temperature at which hydrophobic associations and subsequent gelation occur.
Q4: Can HPMCAS gel at room temperature?
A4: While HPMCAS gelation is primarily temperature-induced (thermo-gelation), improper preparation can lead to the formation of lumps or gel-like masses at room temperature.[16] This is typically due to poor dispersion and hydration of the powder.[16] Additionally, interactions with other excipients or a pH below the polymer's solubility threshold can cause precipitation or gelation even at ambient temperatures.
Q5: How can I measure the gelation point of my HPMCAS solution?
A5: The gelation point can be determined using rheological measurements.[4] By monitoring the storage modulus (G') and loss modulus (G'') as a function of temperature, the gel point can be identified as the temperature at which G' crosses over and becomes greater than G''.[3] Visual observation of the transition from a liquid to a non-flowing gel can also provide a simple estimation.
Data Presentation
Table 1: pH-Dependent Solubility of HPMCAS Grades
| HPMCAS Grade | Typical Acetyl Content (%) | Typical Succinoyl Content (%) | pH of Dissolution |
| L | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5 |
| M | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0 |
| H | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8 |
| (Data sourced from references[8][14]) |
Visualizations
References
- 1. How to make HPMC solution [hpmc.com]
- 2. HPMC Hydrogel Formation Mechanisms Unveiled by the Evaluation of the Activation Energy [ouci.dntb.gov.ua]
- 3. HPMC Hydrogel Formation Mechanisms Unveiled by the Evaluation of the Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Investigating Gel Temperature Issues in Hydroxypropyl Methylcellulose (HPMC) Gels - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 6. News - How does temperature affect HPMC? [kimachemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. News - How does pH affect HPMC [kimachemical.com]
- 11. Sol-Gel Behavior of Hydroxypropyl Methylcellulose (HPMC) in Ionic Media Including Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Common Formulation Issues with HPMC E5 - Cellulose Ether manufacturers [cellulosemanufacturer.com]
Validation & Comparative
HPMCAS vs. HPMC as Carriers for Solid Dispersions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate polymeric carrier is paramount in the formulation of amorphous solid dispersions (ASDs) to enhance the solubility and bioavailability of poorly water-soluble drugs. Among the most commonly used cellulosic polymers are hydroxypropyl methylcellulose (B11928114) (HPMC) and hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal carrier for your drug development needs.
Executive Summary
Both HPMC and HPMCAS are effective in forming ASDs and improving the dissolution of poorly soluble drugs. However, experimental evidence consistently demonstrates the superior performance of HPMCAS in most applications. HPMCAS typically offers faster and more complete drug release, better inhibition of drug recrystallization, and enhanced physical stability of the amorphous dispersion, particularly under accelerated stability conditions. While HPMC is a viable option and can significantly improve drug dissolution compared to the crystalline drug, HPMCAS often provides a greater degree of supersaturation and maintains it for a longer duration.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various studies comparing the performance of HPMCAS and HPMC as carriers for solid dispersions of different model drugs.
Table 1: Dissolution Performance of Nifedipine Solid Dispersions
| Carrier | Drug Load (% w/w) | Manufacturing Method | Dissolution Medium | % Drug Release (at 30 min) | Source(s) |
| HPMCAS | Not Specified | Hot-Melt Extrusion | Not Specified | 100% | [1] |
| HPMC E5 (in combination with PVP/VA) | Not Specified | Hot-Melt Extrusion | Not Specified | 90% | [1] |
| HPMC (unspecified grade) | 1:3 (Drug:Polymer) | Not specified | Not specified | Markedly enhanced dissolution rate (68-fold increase) | [2] |
Table 2: Performance of Fenofibrate Solid Dispersions
| Carrier | Manufacturing Method | Key Finding | Source(s) |
| HPMCAS | Spray Drying | Superior carrier over HPMC in improving the in-vitro dissolution profile. | [3][4] |
| HPMC | Spray Drying | Showed dissolution improvement compared to the pure drug but was less effective than HPMCAS. | [3][4] |
Table 3: Performance of Ibuprofen Solid Dispersions
| Carrier | Drug:Polymer Ratio | Manufacturing Method | % Drug Release (Time) | Source(s) |
| HPMC | 1:4 | Fusion | 100% (15 min) | [5] |
| HPMC | 1:2 | Fusion | 100% (15 min) | [5] |
| HPMC | 1:1 | Fusion | 100% (30 min) | [5] |
| HPMCAS | Not specified | Electrospinning, Spray-Drying, Rotary Evaporation | Significantly better ASD co-former than HPMCP-HP55, showing higher API release rate from electrospun fibers. (Direct comparison with HPMC dissolution not available in snippet). | [6][7] |
Table 4: Physical Stability of Solid Dispersions
| Carrier | Drug | Drug Load (% w/w) | Stability Conditions | Observation | Source(s) |
| HPMCAS | NVS981 | 20% and 50% | Accelerated | No phase separation after 3 months. | [8][9] |
| HPMC 3cps | NVS981 | 20% and 50% | Accelerated | No phase separation after 3 months. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are typical experimental protocols for the preparation and characterization of solid dispersions.
Preparation of Solid Dispersions
-
a) Hot-Melt Extrusion (HME):
-
The active pharmaceutical ingredient (API) and the polymer (HPMCAS or HPMC) are physically mixed at a predetermined ratio (e.g., 1:1, 1:3).
-
The physical mixture is fed into a hot-melt extruder equipped with a co-rotating twin-screw.
-
The extrusion is carried out at a specific temperature profile (e.g., 140-180°C) and screw speed (e.g., 100 rpm).
-
The extrudate is cooled and then milled into a powder of a specific particle size.
-
-
b) Spray Drying:
-
The API and polymer are dissolved in a common volatile solvent (e.g., acetone, methanol) to form a solution.
-
The solution is sprayed through a nozzle into a drying chamber with a heated stream of drying gas (e.g., nitrogen).
-
The solvent rapidly evaporates, resulting in the formation of a solid dispersion powder.
-
The powder is collected using a cyclone separator.
-
-
c) Fusion Method:
-
The API and polymer are accurately weighed and physically mixed.
-
The mixture is heated in a container until it melts.
-
The molten mixture is then cooled rapidly on an ice bath to solidify.
-
The solidified mass is pulverized and sieved to obtain a uniform particle size.
-
Characterization of Solid Dispersions
-
a) Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the physical state of the drug (crystalline or amorphous) and the glass transition temperature (Tg) of the solid dispersion.
-
Procedure: A small sample (3-5 mg) of the solid dispersion is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 200°C) under a nitrogen purge. The absence of the drug's melting endotherm and the presence of a single Tg are indicative of a homogeneous amorphous solid dispersion.
-
-
b) X-Ray Powder Diffraction (XRPD):
-
Purpose: To confirm the amorphous nature of the drug in the solid dispersion.
-
Procedure: The solid dispersion powder is packed into a sample holder and exposed to an X-ray beam. The diffraction pattern is recorded over a specific range of 2θ angles. A crystalline material will produce sharp peaks, while an amorphous material will show a halo pattern with no distinct peaks.
-
-
c) In-Vitro Dissolution Studies:
-
Purpose: To evaluate the drug release rate from the solid dispersion.
-
Procedure: A USP dissolution apparatus (e.g., Apparatus II, paddle method) is used. A specific amount of the solid dispersion, equivalent to a defined dose of the drug, is added to the dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer) maintained at 37°C. The paddle speed is set at a specific rpm (e.g., 50 rpm). At predetermined time intervals, samples of the dissolution medium are withdrawn, filtered, and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Visualizations
Experimental Workflow for Solid Dispersion Formulation and Characterization
Caption: A typical workflow for preparing and evaluating solid dispersions.
Logical Relationship: Polymer Properties Influencing Solid Dispersion Performance
Caption: How polymer characteristics impact solid dispersion performance.
Conclusion
The choice between HPMCAS and HPMC as a carrier for solid dispersions depends on the specific properties of the drug and the desired formulation performance. While both polymers can significantly enhance the dissolution of poorly soluble drugs, the available data strongly suggests that HPMCAS is often the superior choice. Its ability to promote and maintain a higher degree of supersaturation, coupled with its excellent crystallization-inhibiting properties, makes it a highly effective carrier for improving the oral bioavailability of challenging compounds. Researchers and drug development professionals are encouraged to consider these comparative data and experimental protocols when selecting a polymer for their solid dispersion formulations.
References
- 1. Effect of Polymers on Dissolution of Nifedipine Solid Dispersion [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Amorphous solid dispersion of ibuprofen: A comparative study on the effect of solution based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of HPMC based polymers performance as carriers for manufacture of solid dispersions using the melt extruder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of HPMCAS vs. PVP in solubility enhancement.
In the landscape of pharmaceutical sciences, the challenge of poor aqueous solubility remains a significant hurdle in drug development. Two prominent polymers, Hydroxypropyl Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) (HPMCAS) and Polyvinylpyrrolidone (PVP), have emerged as key players in addressing this issue, primarily through the formulation of amorphous solid dispersions (ASDs). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
Mechanism of Solubility Enhancement
Both HPMCAS and PVP enhance the solubility of poorly soluble drugs by stabilizing the drug in a high-energy amorphous state, which has a higher apparent solubility and dissolution rate than its crystalline counterpart.[1][2] The primary mechanisms include:
-
Inhibition of Crystallization: Both polymers can inhibit the recrystallization of the amorphous drug in the solid state and in solution.[1][2]
-
Maintenance of Supersaturation: Upon dissolution, ASDs can generate a supersaturated solution of the drug. HPMCAS and PVP help maintain this supersaturation by inhibiting drug precipitation, thereby increasing the driving force for absorption.[2]
-
Improved Wettability: The hydrophilic nature of these polymers can improve the wettability of hydrophobic drug particles, facilitating their dissolution.[1]
While both polymers share these general mechanisms, their performance can differ significantly based on their distinct physicochemical properties. HPMCAS, with its pH-dependent solubility and hydrophobic acetyl and succinyl groups, often excels at maintaining drug supersaturation through specific drug-polymer interactions.[2] In contrast, the highly hydrophilic nature of PVP and its capacity for strong hydrogen bonding can lead to rapid initial drug release.[1]
Quantitative Comparison of Performance
The selection of a polymer for solubility enhancement is highly dependent on the specific drug candidate and the desired release profile. Below are tables summarizing quantitative data from comparative studies on various poorly soluble drugs.
Nifedipine (B1678770) Solubility Enhancement
A study comparing HPMCAS and a PVP copolymer (PVP/VA) in hot-melt extruded solid dispersions of nifedipine demonstrated the superior performance of HPMCAS in terms of drug release.[1]
| Polymer | Drug Release in 30 minutes |
| HPMCAS | 100% |
| PVP/VA | 75% |
Celecoxib (B62257) Dissolution Performance
Comparative studies on celecoxib have shown that while hydrophilic polymers like PVA (Polyvinyl Alcohol), which shares similarities with PVP, can offer rapid initial dissolution, HPMCAS is more effective at preventing precipitation and maintaining supersaturation.[3][4]
| Formulation | Maximum Solubility (µg/mL) | Observations |
| Crystalline Celecoxib | 4.53 | - |
| Celecoxib-PVPVA ASD | 34.96 | Reached maximum solubility in 5 minutes.[5] |
| Celecoxib-HPMCAS ASD | 20.26 | Reached maximum solubility in 5 minutes.[5] |
| Celecoxib-PVA ASD (10% drug load) | ~60 | Fast dissolution followed by precipitation.[3] |
| Celecoxib-HPMCAS ASD (10% drug load) | ~40 | Slower but sustained dissolution without precipitation.[3] |
Another study highlighted that cellulosic polymers like HPMCAS were more effective than PVP in maintaining the supersaturation of celecoxib solutions.[4]
Felodipine (B1672334) Dissolution Rate
For felodipine, amorphous solid dispersions prepared via spray drying with HPMCAS exhibited a higher drug release rate compared to those formulated with PVP.[6] This suggests that HPMCAS was more effective in enhancing the dissolution of felodipine under the tested conditions.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of HPMCAS and PVP for solubility enhancement.
Preparation of Amorphous Solid Dispersions by Hot-Melt Extrusion (HME)
Hot-melt extrusion is a solvent-free process that involves the melting and mixing of a drug and polymer at an elevated temperature to form a solid dispersion.
Typical Protocol:
-
Blending: The active pharmaceutical ingredient (API) and the polymer (HPMCAS or PVP/PVPVA) are accurately weighed and physically mixed using a blender to ensure homogeneity.
-
Extrusion: The physical mixture is fed into a hot-melt extruder. The processing temperature is a critical parameter and is typically set above the glass transition temperature of the polymer and the melting point of the drug to ensure the drug dissolves in the molten polymer. For example, in the nifedipine study, a specific extrusion temperature was utilized.[1] Screw speed is another important parameter that influences the residence time and mixing efficiency.
-
Cooling and Solidification: The molten extrudate is then cooled rapidly on a conveyor belt or by other cooling means to solidify the amorphous dispersion.
-
Milling and Sieving: The solidified extrudate is milled into a powder of a desired particle size and sieved to obtain a uniform particle size distribution.
Process Parameters for a Nifedipine Study:
-
Polymer: HPMCAS or PVP/VA
-
Technology: Hot-Melt Extrusion (HME)
-
Drug Dispersion Evaluation: Differential Scanning Calorimetry (DSC) to confirm the amorphous state of nifedipine.[1]
Preparation of Amorphous Solid Dispersions by Spray Drying
Spray drying is a common solvent-based method for preparing amorphous solid dispersions.
Typical Protocol:
-
Solution Preparation: The API and the polymer (HPMCAS or PVP) are dissolved in a common volatile solvent or a mixture of solvents to form a clear solution. The solid content in the solution is typically in the range of 1-10% (w/v).
-
Atomization: The solution is fed into a spray dryer and atomized into fine droplets through a nozzle.
-
Drying: The droplets are introduced into a drying chamber where they come into contact with a hot drying gas (e.g., nitrogen or air). The rapid evaporation of the solvent leads to the formation of solid particles with the drug dispersed in the polymer matrix in an amorphous state.
-
Collection: The dried solid dispersion particles are then separated from the drying gas using a cyclone separator and collected.
Process Parameters for a Felodipine Study:
-
Polymers: PVP and HPMCAS
-
Drug:Polymer Ratios: 1:1, 1:2, and 1:3
-
Characterization: Differential Scanning Calorimetry, Powder X-ray Diffractometry, Scanning Electron Microscopy, and in-vitro dissolution testing.[6]
Visualization of Experimental Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
Both HPMCAS and PVP are highly effective polymers for enhancing the solubility of poorly water-soluble drugs through the formation of amorphous solid dispersions. The choice between them is not straightforward and depends heavily on the physicochemical properties of the drug and the desired therapeutic outcome.
-
HPMCAS is often favored for its ability to maintain supersaturation and provide a more controlled and sustained release, which can be beneficial for improving the overall bioavailability of certain drugs. Its pH-dependent solubility also offers opportunities for targeted drug delivery in the gastrointestinal tract.
-
PVP and its copolymers are known for their high hydrophilicity, which can lead to rapid initial dissolution and a fast onset of action. However, this can sometimes be accompanied by a risk of drug precipitation if supersaturation is not adequately maintained.
Ultimately, a thorough understanding of the drug's properties, combined with careful experimental screening and characterization of the resulting solid dispersions, is crucial for selecting the optimal polymer and formulation strategy for a given drug candidate.
References
- 1. Effect of Polymers on Dissolution of Nifedipine Solid Dispersion [journal11.magtechjournal.com]
- 2. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the effect of spray drying and hot-melt extrusion on the properties of amorphous solid dispersions containing felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Amorphous State in HPMCAS Dispersions via PXRD
Introduction
In the development of oral drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs), amorphous solid dispersions (ASDs) have emerged as a key enabling technology. By dispersing the API in a polymer matrix in its amorphous, or non-crystalline, state, the dissolution rate and bioavailability can be significantly enhanced.[1] Hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS) is a widely used polymer for creating stable and effective ASDs.[2]
However, the amorphous state is thermodynamically unstable and can revert to a more stable crystalline form over time, which would negate the solubility advantage. Therefore, it is crucial to accurately validate and quantify the amorphous content of HPMCAS dispersions throughout the drug development and manufacturing process. Powder X-ray Diffraction (PXRD) is a powerful and widely used technique for this purpose, capable of distinguishing between the ordered atomic arrangement of crystalline materials and the disordered structure of amorphous solids.[3] Crystalline materials produce sharp, well-defined peaks in a diffraction pattern, while amorphous materials result in a broad, diffuse "halo".[4]
This guide provides a detailed comparison of PXRD with other common analytical techniques for validating the amorphous state in HPMCAS dispersions, supported by experimental data and protocols.
Experimental Protocol: PXRD Analysis of HPMCAS Dispersions
This protocol outlines the key steps for the qualitative and quantitative analysis of the amorphous state in HPMCAS dispersions using PXRD.
1. Sample Preparation:
-
Objective: To obtain a representative, homogenous sample with a particle size suitable for PXRD analysis.
-
Procedure:
-
Gently mill the HPMCAS dispersion to a fine powder using a mortar and pestle or a low-energy ball mill. Care should be taken to avoid excessive mechanical stress or heat that could induce crystallization or alter the amorphous state.[5]
-
Ensure the particle size is typically in the micrometer range for optimal particle statistics.[5]
-
For quantitative analysis, accurately weigh and homogenize the sample with an internal standard if the internal standard method is to be used.
-
Mount the powdered sample onto a low-background sample holder, such as a zero-background silicon wafer.[5] Ensure a flat and smooth surface to minimize preferred orientation effects. Back-filling the sample holder can also help mitigate this.
-
2. Instrument and Data Collection Parameters:
-
Objective: To acquire high-quality diffraction data with a good signal-to-noise ratio.
-
Typical Instrument Settings (using a Bragg-Brentano diffractometer):
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.54 Å) is commonly used.[5]
-
Voltage and Current: Typically set to 40-45 kV and 40 mA.
-
Scan Range (2θ): A wide angular range is scanned to capture both the broad amorphous halo and any potential crystalline peaks. A common range is 5° to 40° or higher.[6]
-
Step Size: A small step size, for instance, 0.02°, is used to ensure good data resolution.
-
Scan Speed/Time per Step: The scan speed should be slow enough to obtain a good signal-to-noise ratio, especially when trying to detect low levels of crystallinity.
-
Sample Stage: Sample spinning can be employed to improve particle statistics and reduce the effects of preferred orientation.
-
3. Data Analysis:
-
Qualitative Analysis:
-
Examine the diffractogram for the presence of sharp Bragg peaks, which are indicative of crystalline material.
-
The absence of sharp peaks and the presence of a broad halo pattern suggest that the sample is predominantly amorphous.[7]
-
-
Quantitative Analysis (Estimating the Degree of Crystallinity):
-
Peak Area Method: This method involves integrating the area of the crystalline peaks and the amorphous halo. The degree of crystallinity can be estimated by the ratio of the crystalline peak area to the total area (crystalline + amorphous).[8]
-
External Standard Calibration: Prepare a series of physical mixtures of the amorphous HPMCAS dispersion and the crystalline API at known concentrations. A calibration curve is generated by plotting the peak area or intensity of a characteristic crystalline peak against the known concentration of the crystalline API. The concentration of crystalline material in an unknown sample can then be determined from this curve.[5]
-
Rietveld Refinement: This is a more advanced full-pattern fitting method that can be used for quantitative phase analysis, including the determination of amorphous content, often in conjunction with an internal standard.
-
Quantitative Comparison of Analytical Techniques
While PXRD is a cornerstone technique, other methods are often used orthogonally to provide a comprehensive understanding of the amorphous state. The following table summarizes the quantitative performance of PXRD, Differential Scanning Calorimetry (DSC), and Solid-State Nuclear Magnetic Resonance (ssNMR) for the characterization of amorphous solid dispersions.
| Feature | Powder X-ray Diffraction (PXRD) | Differential Scanning Calorimetry (DSC) | Solid-State Nuclear Magnetic Resonance (ssNMR) |
| Principle | Measures the diffraction of X-rays by the atomic planes in a material. Crystalline materials give sharp peaks, while amorphous materials produce a broad halo.[3] | Measures the heat flow into or out of a sample as a function of temperature. Amorphous materials show a glass transition (Tg), while crystalline materials exhibit a sharp melting endotherm.[4] | Measures the nuclear magnetic resonance of atomic nuclei in the solid state, providing information on the local chemical environment and molecular mobility.[3] |
| Limit of Detection (LOD) for Crystallinity | ~0.5% - 5% (w/w), depending on the sample and instrument. Can be as low as 0.1% with synchrotron sources.[9][10] | ~1-2% (w/w), but can be limited by overlapping thermal events.[11] | Can be highly sensitive, with LODs reported to be in the range of 1-5% (w/w) or lower, depending on the specific nucleus and experiment. |
| Limit of Quantification (LOQ) for Crystallinity | ~1-10% (w/w) for conventional lab instruments.[11] | ~2-5% (w/w).[11] | Typically in the range of 2-10% (w/w). |
| Accuracy | Good, especially with the use of calibration standards.[12] | Can be affected by factors such as the heat of fusion of the crystalline form and the presence of multiple thermal events.[9] | Generally high, as it is a direct measure of the different chemical species present.[12] |
| Precision | High, with good reproducibility. | Good, but can be influenced by sample preparation and heating rate. | High, with good reproducibility. |
| Advantages | - Non-destructive. - Provides direct evidence of crystallinity. - Relatively fast and widely available. - Can be used for quantitative analysis.[3] | - Sensitive to the glass transition (Tg), which is a key characteristic of the amorphous state. - Can provide information on miscibility in multi-component systems.[4] | - Provides information at the molecular level. - Can distinguish between different amorphous phases. - Can be used to study drug-polymer interactions and molecular mobility.[3] |
| Disadvantages | - May have a higher limit of detection compared to other techniques for low levels of crystallinity. - Nanocrystalline materials can produce broad peaks that may be mistaken for an amorphous halo.[5] | - Indirect measurement of crystallinity. - Destructive technique. - Can be difficult to interpret for complex systems with multiple thermal events.[9] | - Longer experiment times compared to PXRD and DSC. - Requires specialized instrumentation and expertise. - Can be less sensitive for some nuclei.[12] |
Experimental Workflow for Validating Amorphous State
The following diagram illustrates a typical workflow for validating the amorphous state of an HPMCAS dispersion, incorporating PXRD as a primary technique along with orthogonal methods for comprehensive characterization.
Caption: Workflow for amorphous state validation using PXRD and orthogonal methods.
Conclusion
Validating the amorphous state of HPMCAS dispersions is a critical step in the development of robust and effective oral dosage forms for poorly soluble drugs. PXRD stands out as a primary and indispensable tool for this purpose, offering a direct and reliable method for detecting and quantifying crystallinity. While it has limitations, particularly in detecting very low levels of crystalline material, its combination with orthogonal techniques such as DSC and ssNMR provides a comprehensive and robust characterization of the solid-state properties of the dispersion. The detailed experimental protocol and comparative data presented in this guide are intended to assist researchers, scientists, and drug development professionals in the effective application of PXRD for ensuring the quality and performance of HPMCAS-based amorphous solid dispersions.
References
- 1. icdd.com [icdd.com]
- 2. kinampark.com [kinampark.com]
- 3. crystalpharmatech.com [crystalpharmatech.com]
- 4. xray.cz [xray.cz]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Comparison of Differential Scanning Calorimetry, Powder X-ray Diffraction, and Solid-state Nuclear Magnetic Resonance Spectroscopy for Measuring Crystallinity in Amorphous Solid Dispersions - Application to Drug-in-polymer Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn-aorpci1.actonsoftware.com [cdn-aorpci1.actonsoftware.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of X-ray powder diffraction and solid-state nuclear magnetic resonance in estimating crystalline fraction of tacrolimus in sustained-release amorphous solid dispersion and development of discriminating dissolution method - PubMed [pubmed.ncbi.nlm.nih.gov]
HPMCAS performance compared to other enteric polymers like HPMCP.
A detailed comparison reveals Hypromellose Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) (HPMCAS) offers superior performance in enteric coating and solubility enhancement for poorly soluble drugs when compared to its predecessor, Hypromellose Methylcellulose Phthalate (HPMCP). Researchers and drug development professionals will find that HPMCAS provides enhanced physical stability in amorphous solid dispersions and more versatile pH-targeted drug release, making it a more robust option for modern pharmaceutical formulations.
This guide provides an objective comparison of the performance of HPMCAS and HPMCP, supported by experimental data, to assist in the selection of the most suitable enteric polymer for specific drug development needs.
At a Glance: HPMCAS vs. HPMCP
| Feature | HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) | HPMCP (Hydroxypropyl Methylcellulose Phthalate) |
| Primary Function | Enteric polymer, solubility enhancer (especially in amorphous solid dispersions) | Enteric polymer |
| pH-Dependent Solubility | Customizable release profiles with grades dissolving at pH ≥ 5.5, ≥ 6.0, and ≥ 6.8.[1][2][3] | Grades typically dissolve at pH 5.0-5.5.[4][5] |
| Stability in Amorphous Solid Dispersions (ASDs) | High physical stability, preventing drug crystallization.[6][7] No phase separation observed at high drug loads after 3 months under accelerated conditions.[6][7] | Less stable at higher drug loads, with phase separation observed after 3 months under accelerated conditions.[6][7] |
| Solubility Enhancement | Widely recognized for its exceptional ability to create and maintain supersaturated drug concentrations, significantly improving bioavailability.[1][8] | Also used for solubility enhancement but generally considered less effective than HPMCAS in maintaining supersaturation. |
| Drug Release | Provides faster drug release compared to more water-soluble polymers like HPMC.[6][7] The availability of different grades allows for targeted drug release throughout the small intestine.[1][2][3] | Also offers faster drug release than water-soluble polymers.[6][7] Release is primarily targeted to the upper small intestine. |
In-Depth Performance Comparison
pH-Dependent Drug Release and Enteric Protection
The primary function of an enteric polymer is to protect the drug from the acidic environment of the stomach and allow for its release in the specific pH of the small intestine. The key difference between HPMCAS and HPMCP lies in the range of pH at which they dissolve.
HPMCAS is available in several grades that dissolve at different pH levels, offering greater flexibility for targeted drug delivery:
-
L Grade: Dissolves at pH ≥ 5.5
-
M Grade: Dissolves at pH ≥ 6.0
This allows formulators to target drug release to different sections of the small intestine, from the duodenum to the ileum.
HPMCP , on the other hand, is available in grades that typically dissolve in a narrower and lower pH range:
This generally restricts its application to drug release in the upper part of the small intestine.
Superiority in Amorphous Solid Dispersions (ASDs)
For poorly water-soluble drugs, formulating them as amorphous solid dispersions (ASDs) is a common strategy to enhance their bioavailability. The choice of polymer is critical to the stability and performance of an ASD.
HPMCAS has demonstrated exceptional performance as a carrier in ASDs.[1][8] It is highly effective at inhibiting the crystallization of the amorphous drug, thus maintaining a supersaturated state and improving drug absorption.[1][8] A comparative study on the physical stability of ASDs prepared with a thermally sensitive compound using hot-melt extrusion showed that HPMCAS formulations with both 20% and 50% drug loads exhibited no phase separation after 3 months under accelerated stability conditions (40°C/75% RH).[6][7]
HPMCP is also used in ASDs; however, the same study revealed its limitations at higher drug concentrations. While the HPMCP formulation with a 20% drug load was stable, the formulation with a 50% drug load showed phase separation after 3 months under the same accelerated stability conditions.[6][7] This suggests that HPMCAS provides a more robust and stable formulation, especially for high-dose drugs.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the performance of enteric polymers like HPMCAS and HPMCP.
In-Vitro Dissolution Testing for Enteric-Coated Formulations
This two-stage dissolution test is designed to simulate the physiological transit of a dosage form from the stomach to the intestine.
Objective: To evaluate the acid resistance of the enteric coating and the subsequent drug release profile in a simulated intestinal fluid.
Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 1 (Basket Apparatus).
Procedure:
-
Acid Stage (Simulated Gastric Fluid):
-
Prepare 0.1 N Hydrochloric Acid (HCl) as the dissolution medium.
-
Place 750-1000 mL of the medium in each dissolution vessel and maintain the temperature at 37 ± 0.5°C.
-
Place the enteric-coated dosage form in each vessel.
-
Operate the apparatus at a specified speed (e.g., 50-100 rpm) for 2 hours.
-
At the end of the 2-hour period, withdraw a sample of the medium to analyze for any premature drug release. The amount of drug released should be minimal and within compendial limits.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
After the acid stage, carefully add a pre-determined volume of a concentrated buffer solution (e.g., phosphate (B84403) buffer) to each vessel to adjust the pH to the target level (e.g., pH 6.8).
-
Alternatively, the dosage form can be transferred to a new set of vessels containing the buffer medium.
-
Continue the dissolution testing for a specified period (e.g., 45-60 minutes or until complete drug release is achieved).
-
Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Physical Stability Assessment of Amorphous Solid Dispersions (ASDs)
Objective: To assess the physical stability of ASDs by monitoring for any signs of crystallization of the drug over time, especially under accelerated storage conditions.
Apparatus: Stability chambers, Differential Scanning Calorimeter (DSC), Powder X-ray Diffractometer (PXRD).
Procedure:
-
Sample Preparation: Prepare ASDs of the drug with HPMCAS and HPMCP at different drug loadings (e.g., 20% and 50% w/w) using a suitable method like spray drying or hot-melt extrusion.
-
Initial Characterization (Time Zero):
-
Analyze the freshly prepared ASDs using DSC to determine the glass transition temperature (Tg).
-
Use PXRD to confirm the amorphous nature of the drug in the dispersion (i.e., absence of sharp peaks characteristic of crystalline material).
-
-
Stability Storage:
-
Store the ASD samples in controlled environment stability chambers under accelerated conditions (e.g., 40°C / 75% relative humidity) and at room temperature (e.g., 25°C / 60% relative humidity).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples from the stability chambers.
-
Re-analyze the samples using DSC and PXRD.
-
In DSC, the appearance of a melting endotherm or a change in the Tg can indicate crystallization.
-
In PXRD, the emergence of sharp peaks confirms the presence of crystalline drug.
-
Visual observation for any changes in appearance, such as phase separation, should also be recorded.
-
Visualizing the Performance Advantage of HPMCAS
The following diagram illustrates the key decision points and outcomes when selecting between HPMCAS and HPMCP for developing an enteric drug formulation, particularly as an amorphous solid dispersion.
References
- 1. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. HPMCP | For Pharmaceutical | Shin-Etsu [metolose.jp]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Comparison of HPMC based polymers performance as carriers for manufacture of solid dispersions using the melt extruder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Performance: A Comparative Guide to HPMCAS-Based Formulations in Animal Models
For researchers, scientists, and drug development professionals, selecting the optimal formulation strategy for poorly soluble compounds is a critical step in the journey from bench to bedside. Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has emerged as a leading polymer for creating amorphous solid dispersions (ASDs), significantly enhancing the oral bioavailability of numerous drugs. This guide provides an objective comparison of the in vivo performance of HPMCAS-based formulations against other common enabling technologies in relevant animal models, supported by experimental data and detailed protocols.
Unveiling the In Vivo Advantage of HPMCAS
HPMCAS excels in vivo primarily through its ability to generate and maintain a supersaturated state of the drug in the gastrointestinal tract.[1] This is achieved by inhibiting both nucleation and crystal growth of the drug once the ASD dissolves.[1] The different grades of HPMCAS (L, M, and H) offer a range of pH-dependent solubility, allowing for tailored drug release in specific regions of the intestine.[2] Numerous studies in animal models, including rats and dogs, have demonstrated the superior performance of HPMCAS-based ASDs compared to the crystalline form of the drug, leading to significant increases in plasma concentrations and overall exposure.[3]
Comparative In Vivo Performance: HPMCAS vs. Alternative Formulations
The true measure of a formulation's success lies in its in vivo performance relative to other available technologies. Here, we summarize key pharmacokinetic data from animal studies comparing HPMCAS-based ASDs with other formulation strategies.
Table 1: Comparative Pharmacokinetic Parameters of HPMCAS-Based Formulations and Alternative Technologies in Rats
| Drug | Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Celecoxib | Crystalline | Rat | - | 21 | 1 | - | 100 |
| HPMCAS ASD | Rat | - | 52 | 1 | - | ~248 | |
| PVP-VA ASD | Rat | - | 56 | 2 | - | ~267 | |
| AJS (Novel Antidepressant) | β-CD Inclusion | Wistar Rat | 5 | ~5 | ~0.5 | ~20 | 100 |
| HPMC-based Solid Dispersion | Wistar Rat | 5 | ~20 | ~1 | ~210 | ~1050 | |
| SMEDDS | Wistar Rat | 5 | ~200 | ~0.25 | ~718 | ~3590 | |
| Raloxifene | Crystalline Dispersion | Sprague-Dawley Rat | - | - | - | - | 100 |
| SMEDDS | Sprague-Dawley Rat | - | 1.80-fold higher | - | 1.94-fold higher | 194 |
Note: Data is compiled from multiple sources for illustrative comparison.[4][5][6] Direct head-to-head studies under identical conditions are limited. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Table 2: In Vivo Performance of HPMCAS-Based ASDs for Commercial Drugs
| Drug | Formulation | Animal Model | Key Finding |
| Ivacaftor | Crystalline Form | Rat | Bioavailability of 3-6% |
| HPMCAS ASD | Rat | Bioavailability of ~100%[3] | |
| Vemurafenib | Crystalline Form | - | Low oral bioavailability, no tumor regression in Phase I at high doses |
| HPMCAS ASD | - | ~5 times higher plasma concentrations, leading to substantial tumor regression[3] | |
| Posaconazole | Suspension | - | Variable absorption |
| HPMCAS ASD (delayed release) | - | Significantly improved oral bioavailability and higher plasma levels with less variability[2] |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and accurate interpretation of in vivo data, understanding the experimental design is paramount. Below are detailed methodologies for key experiments cited in the evaluation of HPMCAS-based formulations.
Protocol 1: Oral Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of a drug formulated as an HPMCAS-based ASD versus a crystalline drug suspension and other enabling formulations (e.g., SMEDDS, other polymer-based ASDs).
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 250 ± 20 g
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fasted for 12-24 hours prior to dosing, with free access to water.
Formulation Administration:
-
HPMCAS-ASD Formulation: The ASD powder is suspended in a suitable aqueous vehicle, often containing a suspending agent like methylcellulose (e.g., 0.5% w/v), to ensure dose uniformity. The suspension is administered orally via gavage at a specific dose volume (e.g., 5-10 mL/kg).
-
Crystalline Drug Suspension: The crystalline drug is suspended in the same vehicle as the ASD formulation and administered at the same dose.
-
Alternative Formulations (e.g., SMEDDS): The liquid formulation is administered directly by oral gavage.
-
Dose: A predetermined dose of the active pharmaceutical ingredient (API) is administered (e.g., 5 mg/kg).
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Samples are collected into heparinized tubes.
Sample Processing and Analysis:
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
Drug concentrations in plasma are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Relative bioavailability is calculated as (AUC_test / AUC_reference) * 100.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the therapeutic efficacy of an HPMCAS-formulated anti-cancer drug compared to the unformulated drug in a tumor-bearing mouse model.
Animal Model:
-
Species: Immunocompromised mice (e.g., C3H/HeJ for SCCVII/SF cell lines).
-
Tumor Induction: Tumor cells are injected subcutaneously to establish tumors.
Treatment Protocol:
-
Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
HPMCAS Formulation: The drug formulated with HPMCAS is administered orally at a specified dose and frequency.
-
Control Groups: May include vehicle control (placebo formulation) and unformulated drug control.
-
Treatment Duration: Treatment is continued for a specified period (e.g., four weeks).
Efficacy Assessment:
-
Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Animal body weight and general health are monitored throughout the study.
Endpoint Analysis:
-
At the end of the study, tumors are excised and weighed.
-
Statistical analysis is performed to compare tumor growth inhibition between the different treatment groups.
Visualizing the Process: Workflows and Decision-Making
To better illustrate the experimental and logical processes involved in the evaluation of HPMCAS-based formulations, the following diagrams are provided.
References
- 1. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Crucial Link: A Comparative Guide to In Vitro Supersaturation and In Vivo Bioavailability of HPMCAS Amorphous Solid Dispersions
For researchers, scientists, and drug development professionals, enhancing the oral bioavailability of poorly soluble drugs is a persistent challenge. Amorphous solid dispersions (ASDs) have emerged as a leading formulation strategy, with hypromellose methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) being a standout polymer. This guide provides a comprehensive comparison of HPMCAS ASDs, focusing on the critical correlation between in vitro supersaturation and in vivo bioavailability, supported by experimental data and detailed methodologies.
Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has been widely identified as a highly effective polymer for creating spray-dried dispersions (SDDs) of poorly soluble drugs.[1] Its ability to both achieve and maintain a state of supersaturation in the gastrointestinal tract is a key factor in improving oral bioavailability.[2] Amorphous solid dispersions are a proven method for reaching a supersaturated state, where the drug concentration surpasses its crystalline solubility.[2] HPMCAS is a leading polymer in the development of ASDs, with a majority of commercially approved ASD formulations utilizing it.[2] This is attributed to its effectiveness as a solubility enhancer and precipitation inhibitor, which helps to maintain supersaturation and prevent drug crystallization in the gastrointestinal tract.[2]
The HPMCAS Advantage: From In Vitro Performance to In Vivo Success
The primary mechanism by which HPMCAS enhances bioavailability is its ability to generate and sustain a supersaturated concentration of a drug in the gastrointestinal fluids. This high concentration creates a greater driving force for the drug to be absorbed across the intestinal membrane. HPMCAS has been shown to be more effective at maintaining drug supersaturation in vitro when compared to other polymers.[1][3] This in vitro performance often translates to improved in vivo outcomes.
The development and evaluation of HPMCAS ASDs follow a structured workflow, from initial formulation to in vivo pharmacokinetic studies.
The theoretical basis for the enhanced bioavailability of HPMCAS ASDs lies in a series of interconnected events, starting from the dissolution of the ASD and culminating in drug absorption.
Comparative Performance Data
The following tables summarize experimental data from various studies, comparing the in vitro supersaturation and in vivo bioavailability of HPMCAS ASDs with other formulations.
Table 1: Comparison of In Vitro Supersaturation for Different Polymers
| Drug | Formulation | Maximum Concentration (µg/mL) | Duration of Supersaturation (hours) |
| Nifedipine | HPMCAS-LG ASD | 66.1 | < 6 |
| Nifedipine | HPMCAS-HG ASD | Maintained higher amorphous solubility | > 6 (delayed nucleation) |
| Felodipine | HPMCAS ASD | Highest level of supersaturation | Greatest length of time |
| Felodipine | PVP ASD | Lower than HPMCAS | Shorter than HPMCAS |
| Felodipine | HPMC ASD | Lower than HPMCAS | Shorter than HPMCAS |
| Paclitaxel | HPMCAS-MF ASD | 25-30 | > 2 |
Data synthesized from multiple sources.[4][5][6][7]
Table 2: In Vitro vs. In Vivo Performance of HPMCAS ASDs
| Drug | Formulation | In Vitro Cmax (µg/mL) | In Vivo Model | In Vivo AUC Increase (vs. Crystalline/PM) | In Vivo Cmax Increase (vs. Crystalline/PM) |
| Paclitaxel | HPMCAS-MF ASD | 25-30 | Sprague Dawley Rats | 1.78-fold (vs. PM) | - |
| Griseofulvin | HPMCAS ASD | Significantly higher than PM | Rats | Significantly higher | Significantly higher |
| Posaconazole | HPMCAS-MF SDD | - | Cynomolgus Monkeys | Similar to HME | Similar to HME |
| Posaconazole | HPMCAS-MF HME | - | Cynomolgus Monkeys | Similar to SDD | Similar to SDD |
| Ivacaftor | HPMCAS ASD | 67.4 | Healthy Adult Volunteers | - | - |
PM: Physical Mixture, SDD: Spray-Dried Dispersion, HME: Hot-Melt Extrusion. Data extracted from multiple studies.[6][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of typical protocols used in the cited studies.
In Vitro Supersaturation/Dissolution Testing
A common method to assess in vitro performance is the non-sink dissolution test.
-
Preparation of Dissolution Medium: A biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), is prepared and maintained at 37°C.
-
Introduction of ASD: A precisely weighed amount of the HPMCAS ASD powder is added to the dissolution vessel.
-
Sampling: At predetermined time intervals, aliquots of the medium are withdrawn.
-
Sample Processing: The samples are immediately filtered through a fine-pore filter (e.g., 0.22 µm) to separate dissolved drug from any undissolved particles.
-
Drug Quantification: The concentration of the drug in the filtrate is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The drug concentration is plotted against time to determine the maximum concentration achieved (Cmax) and the duration for which supersaturation is maintained above the crystalline solubility of the drug.
In Vivo Bioavailability Studies
Animal models are frequently used to evaluate the in vivo performance of ASD formulations.
-
Animal Model: Typically, male Sprague-Dawley rats or beagle dogs are used. The animals are fasted overnight before the study.
-
Dosing: The HPMCAS ASD formulation is suspended in an appropriate vehicle (e.g., a solution of methylcellulose) and administered orally via gavage. A control group receives a physical mixture of the crystalline drug and polymers or the crystalline drug alone.
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein in rats) at specified time points post-dosing.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Drug Extraction and Analysis: The drug is extracted from the plasma, and its concentration is quantified using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax), to assess the extent and rate of drug absorption.
Conclusion
The presented data strongly support the correlation between in vitro supersaturation and in vivo bioavailability for HPMCAS ASDs. HPMCAS consistently demonstrates a superior ability to generate and maintain high levels of drug supersaturation in vitro compared to other polymers.[1][4] This in vitro advantage translates into significant improvements in in vivo bioavailability for a wide range of poorly soluble drugs.[6][8] The choice of HPMCAS grade and the manufacturing process can influence the dissolution profile, but the polymer's inherent ability to inhibit precipitation is a key determinant of in vivo success.[5][9] For researchers and formulation scientists, these findings underscore the importance of in vitro supersaturation studies as a predictive tool for the in vivo performance of HPMCAS-based amorphous solid dispersions.
References
- 1. Utility of hydroxypropylmethylcellulose acetate succinate (HPMCAS) for initiation and maintenance of drug supersaturation in the GI milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Spray Drying vs. Hot Melt Extrusion for HPMCAS-Based Amorphous Solid Dispersions
For researchers, scientists, and drug development professionals navigating the complex landscape of bioavailability enhancement, the choice between spray drying (SD) and hot melt extrusion (HME) for creating amorphous solid dispersions (ASDs) with hypromellose methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a critical decision point. Both technologies are well-established and proven effective in transforming poorly soluble crystalline drugs into more bioavailable amorphous forms.[1][2][3] This guide provides an objective, data-driven comparison of these two manufacturing processes, offering insights into their respective strengths and weaknesses to aid in the selection of the most appropriate technology for a given active pharmaceutical ingredient (API) and development stage.
At a Glance: Key Performance Indicators
The selection of either spray drying or hot melt extrusion is contingent on a multitude of factors, from the physicochemical properties of the API to the desired characteristics of the final product.[4] The following table summarizes the key differences in product characteristics between the two technologies.
| Feature | Spray Drying (SD) | Hot Melt Extrusion (HME) | References |
| Particle Morphology | Porous, spherical particles | Dense, irregularly shaped granules (post-milling) | [5][6] |
| Bulk Density | Low | High | [1][5] |
| Residual Solvents | Potential for residual solvents | Solvent-free process | [1][5] |
| Water Content | May contain some moisture | Practically moisture-free | [1][5] |
| API Throughput (Early Stage) | Suitable for small quantities (mg scale) | Requires larger quantities (gram scale) | [4] |
| Thermal Stability of API | Suitable for thermolabile APIs | Requires thermally stable APIs | [7] |
A Tale of Two Processes: Manufacturing Workflows
The fundamental difference between spray drying and hot melt extrusion lies in their approach to achieving an amorphous state. Spray drying is a solvent-based process involving rapid solvent evaporation, while hot melt extrusion is a solvent-free, melt-based process.
Performance Under the Microscope: A Data-Driven Comparison
While both technologies can produce effective amorphous solid dispersions, the resulting materials can exhibit different physicochemical properties and in vitro performance. A study comparing posaconazole (B62084) ASDs (25% drug loading in HPMCAS-MF) manufactured by both methods revealed interesting differences.[6]
| Parameter | Spray Dried Dispersion (SDD) | Hot Melt Extruded (HME) Granules | Reference |
| Glass Transition Temp. (Tg) | ~96 °C | ~96 °C | [8] |
| Surface Posaconazole Conc. (XPS) | 18% | 21% | [6] |
| In Vitro Drug Release (SGF) | Higher initial release | Lower initial release | [6] |
The higher initial drug release from the spray-dried dispersion in simulated gastric fluid (SGF) was attributed to its higher surface area compared to the milled HME granules.[6] However, despite these in vitro differences, both formulations showed similar in vivo performance in cynomolgus monkeys.[6] This highlights the importance of considering the full pharmacokinetic profile rather than relying solely on in vitro dissolution data.
Another study investigating ternary ASDs with a surfactant found that the in vitro dissolution and in vivo performance in dogs showed a higher drug release from the spray-dried ASD compared to the melt-extruded ASD, a difference that was attributed to particle size.[7][9] Interestingly, the study also demonstrated that by adjusting the particle size of the melt-extruded ASD, a similar release profile to the spray-dried dispersion could be achieved.[7][9]
Experimental Protocols: A Guide to Characterization
To ensure the successful development of HPMCAS ASDs, a thorough characterization of the material is essential. The following are detailed methodologies for key experiments.
Solid-State Characterization
A crucial step is to confirm the amorphous nature of the API within the polymer matrix.
Powder X-Ray Diffraction (PXRD):
-
Objective: To confirm the absence of crystallinity in the ASD.
-
Method: Samples are scanned over a 2θ range of 5° to 40° using a diffractometer with Cu Kα radiation. The absence of sharp Bragg peaks and the presence of a "halo" pattern indicate an amorphous state.[6]
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the ASD and to check for phase separation.
-
Method: Samples are heated in a DSC instrument at a controlled rate (e.g., 10 °C/min). A single Tg indicates a homogeneous amorphous system.[8][10]
In Vitro Dissolution Testing
-
Objective: To assess the drug release profile and the ability of the ASD to generate and maintain a supersaturated state.
-
Method: A two-stage dissolution test can be employed to simulate the gastrointestinal tract. The ASD is first exposed to simulated gastric fluid (SGF, e.g., pH 1.8) for a set period (e.g., 30 minutes), followed by a shift to simulated intestinal fluid (SIF, e.g., pH 6.8).[6][8] Samples are withdrawn at various time points and analyzed for drug concentration using a suitable analytical method like HPLC.
Stability Studies
-
Objective: To evaluate the physical and chemical stability of the amorphous form over time under accelerated conditions.
-
Method: Samples are stored at elevated temperature and humidity (e.g., 40 °C / 75% RH).[10] At predetermined time points, the samples are re-analyzed by PXRD and DSC to check for any signs of recrystallization.
Conclusion: Making the Right Choice
Both spray drying and hot melt extrusion are powerful and commercially viable technologies for the manufacture of HPMCAS-based amorphous solid dispersions.[2][5] The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific needs of the project.
Spray drying offers advantages for early-stage development due to its suitability for small quantities of API and its applicability to heat-sensitive compounds.[4] The resulting fine powders can exhibit rapid dissolution.[11]
Hot melt extrusion , on the other hand, is a solvent-free, continuous process that is often more cost-effective and environmentally friendly at a larger scale.[3] The dense granules produced by HME generally have good flow properties, which can be advantageous for downstream processing.[1]
Ultimately, a thorough understanding of the API's properties, the desired product profile, and the stage of development will guide the formulation scientist to the optimal manufacturing technology for enhancing the bioavailability of poorly soluble drugs.
References
- 1. extruders.leistritz.com [extruders.leistritz.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. The Medicine Maker | The Myths and Reality of Hot Melt Extrusion [themedicinemaker.com]
- 4. pharmtech.com [pharmtech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for HPMCAS Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS), a critical polymer in the development of amorphous solid dispersions (ASDs) for enhancing the bioavailability of poorly soluble drugs. Cross-validation of these analytical methods is paramount to ensure the integrity of data, facilitate regulatory compliance, and enable successful drug product development. This document outlines detailed experimental protocols, presents a comparative analysis of common techniques, and illustrates the logical workflow for their cross-validation.
Introduction to HPMCAS Characterization and the Importance of Cross-Validation
Hypromellose Acetate Succinate (HPMCAS) is a versatile polymer available in different grades, distinguished by the ratio of acetyl and succinoyl groups. This variability influences its pH-dependent solubility, drug-polymer interaction, and performance as a carrier in ASDs.[1][2] A thorough characterization of HPMCAS, both as a raw material and within a drug formulation, is therefore essential.
Cross-validation of analytical methods is the process of ensuring that different analytical techniques yield consistent and reliable results for the same sample, thereby providing a comprehensive and validated understanding of the material's properties.[3][4] This is crucial for:
-
Data Integrity: Confirming that results are accurate and reproducible across different analytical platforms.
-
Regulatory Compliance: Adhering to guidelines such as those from the International Council for Harmonisation (ICH) which emphasize the validation of analytical procedures.[5][6][7][8]
-
Robust Formulation Development: Making informed decisions based on a holistic understanding of the material's physicochemical properties.
This guide will focus on the cross-validation of methods to assess the following critical attributes of HPMCAS and HPMCAS-based formulations:
-
Chemical Structure and Purity
-
Physical State (Amorphous vs. Crystalline)
-
Thermal Properties
-
Dissolution Performance
Cross-Validation Workflow for HPMCAS Characterization
The following diagram illustrates a logical workflow for the cross-validation of analytical methods in HPMCAS characterization. The process begins with the fundamental identification and structural verification of the polymer, followed by an assessment of its physical state and thermal behavior, and culminates in the evaluation of its performance in dissolution, which is its critical function in drug delivery.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. The selection of a method depends on the specific information required, with cross-validation providing a comprehensive picture.
| Parameter | Fourier Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Powder X-Ray Diffraction (PXRD) | Differential Scanning Calorimetry (DSC) | Dissolution Testing |
| Principle | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. | Analyzes the magnetic properties of atomic nuclei to provide detailed information on molecular structure and interactions.[9] | Measures the scattering of X-rays by the crystalline lattice of a material to determine its physical state. | Measures the difference in heat flow between a sample and a reference as a function of temperature.[9] | Measures the rate and extent to which a substance dissolves in a liquid medium. |
| Information Provided | Identification of functional groups (acetyl, succinoyl), drug-polymer interactions (hydrogen bonding).[1] | Definitive structural confirmation, quantification of substituent ratios, detailed analysis of drug-polymer interactions.[9][10] | Determination of crystallinity, identification of polymorphic forms, assessment of amorphous nature in ASDs.[1][11] | Measurement of glass transition temperature (Tg), melting point (Tm), and crystallization events.[12] | Drug release rate, extent of supersaturation, and precipitation inhibition by the polymer.[11][13] |
| Typical Application for HPMCAS | Rapid identification of HPMCAS grades, qualitative assessment of drug-polymer interactions. | Quantitative analysis of acetyl and succinoyl content, elucidation of specific drug-polymer interaction sites. | Confirmation of the amorphous state of drug in ASDs, detection of crystallinity on stability.[1] | Determination of miscibility in ASDs (single Tg), assessment of physical stability.[12] | Performance testing of different HPMCAS grades and drug loadings, in vitro-in vivo correlation (IVIVC) development. |
| Strengths | Fast, non-destructive, requires minimal sample preparation. | Provides detailed structural information, quantitative. | Highly sensitive to crystalline material, non-destructive. | Provides information on miscibility and physical stability. | Directly measures the performance-related attribute of the formulation. |
| Limitations | Primarily qualitative, spectral overlap can be an issue in complex mixtures. | Requires more complex sample preparation and data interpretation, lower throughput. | May not be sensitive to very low levels of crystallinity, preferred orientation can affect results. | Can be influenced by sample history, interpretation can be complex in the presence of multiple thermal events. | Can be sensitive to experimental conditions (e.g., pH, hydrodynamics), may not always correlate with in vivo performance. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific HPMCAS grade, drug substance, and available instrumentation.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the HPMCAS grade and assess drug-polymer interactions.
-
Methodology:
-
Prepare the sample by mixing a small amount of the HPMCAS powder or the ASD with potassium bromide (KBr) and pressing it into a pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify characteristic peaks for HPMCAS, such as the ester carbonyl stretch (around 1740 cm⁻¹) and the carboxylic acid carbonyl stretch (around 1710 cm⁻¹).
-
For ASDs, look for shifts in the characteristic peaks of the drug and polymer that may indicate hydrogen bonding or other interactions.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To quantify the acetyl and succinoyl content and to elucidate drug-polymer interactions.
-
Methodology:
-
Dissolve a precisely weighed amount of the HPMCAS sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Integrate the signals corresponding to the acetyl and succinoyl protons to determine their relative molar ratios.
-
For ASDs, observe changes in the chemical shifts of both the drug and polymer nuclei to identify specific points of interaction.[10]
-
Powder X-Ray Diffraction (PXRD)
-
Objective: To determine the physical state (amorphous or crystalline) of the HPMCAS and the drug in an ASD.
-
Methodology:
-
Place a small amount of the powder sample on the sample holder.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.
-
An amorphous sample will show a broad halo, while a crystalline sample will exhibit sharp diffraction peaks.[1]
-
The absence of sharp peaks corresponding to the crystalline drug in the PXRD pattern of an ASD confirms its amorphous nature.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and assess the miscibility of the drug and polymer in an ASD.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
A single Tg for an ASD, intermediate between the Tgs of the pure drug and HPMCAS, indicates good miscibility.[12]
-
The presence of a melting endotherm would indicate the presence of crystalline material.
-
Dissolution Testing
-
Objective: To evaluate the drug release profile from an HPMCAS-based ASD.
-
Methodology:
-
Use a USP Apparatus 2 (paddle) or other suitable dissolution apparatus.
-
The dissolution medium should be selected to be relevant to the intended site of drug release (e.g., simulated intestinal fluid, pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 or 75 rpm).
-
Add a known amount of the ASD to the dissolution vessel.
-
Withdraw samples at predetermined time points and analyze the drug concentration using a validated analytical method (e.g., HPLC).
-
Compare the dissolution profile to that of the pure crystalline drug to demonstrate the solubility enhancement provided by the ASD.[13]
-
Logical Relationships and Signaling Pathways in HPMCAS Characterization
The interplay between the different analytical techniques is crucial for a comprehensive understanding of HPMCAS. The following diagram illustrates the logical relationships in the cross-validation process, showing how the outputs of one technique inform and are confirmed by others.
Conclusion
The robust characterization of HPMCAS is a critical activity in the development of amorphous solid dispersions. A comprehensive understanding of its chemical structure, physical state, thermal properties, and performance can only be achieved through the application of multiple, orthogonal analytical techniques. The cross-validation of these methods, as outlined in this guide, ensures the generation of reliable and consistent data. This, in turn, supports informed decision-making, accelerates product development, and facilitates regulatory approval. By integrating the information from spectroscopic, diffraction, thermal, and performance-based assays, researchers and scientists can confidently establish the quality and functionality of HPMCAS in their pharmaceutical formulations.
References
- 1. This compound based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. rroij.com [rroij.com]
- 10. Characterization of Grades of HPMCAS Spray Dried Dispersions of Itraconazole Based on Supersaturation Kinetics and Molecular Interactions Impacting Formulation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound (HPMCAS) as a carrier in solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of HPMCAS-LG, MG, and HG grades for a specific API.
A deep dive into the performance of HPMCAS-LG, MG, and HG with a model API, providing researchers and drug development professionals with critical data for formulation decisions.
Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) is a leading polymer in the formulation of amorphous solid dispersions (ASDs), a key strategy for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] HPMCAS is available in three primary grades—Low Grade (LG), Medium Grade (MG), and High Grade (HG)—which differ in their acetyl and succinoyl substitution levels. These chemical distinctions translate to different pH-dependent solubility profiles and varying degrees of interaction with APIs, making the choice of grade a critical factor in the success of a formulation.[2][3] This guide provides a head-to-head comparison of HPMCAS-LG, MG, and HG grades using data from studies with the model API Nifedipine, a Biopharmaceutical Classification System (BCS) Class II drug known for its low solubility and high permeability.[2]
Physicochemical Properties of HPMCAS Grades
The fundamental differences between the HPMCAS grades lie in their chemical substitutions, which dictate their performance characteristics. The LG grade has a higher succinoyl content, making it more hydrophilic and soluble at a lower pH, while the HG grade has a higher acetyl content, rendering it more hydrophobic and soluble at a higher pH.[3][4]
| Property | HPMCAS-LG | HPMCAS-MG | HPMCAS-HG |
| Acetyl Content (%) | 5 - 9 | 7 - 11 | 10 - 14 |
| Succinoyl Content (%) | 14 - 18 | 10 - 14 | 4 - 8 |
| pH of Dissolution | ≥ 5.5 | ≥ 6.0 | ≥ 6.8 |
| Glass Transition Temp (Tg, °C) | ~119 | ~120 | ~122 |
Performance in Amorphous Solid Dispersions with Nifedipine
The choice of HPMCAS grade significantly impacts the dissolution and supersaturation of the API. Studies with Nifedipine as a model drug have demonstrated these differences clearly.
Dissolution Performance
In a study evaluating Nifedipine ASDs prepared by hot-melt extrusion, the LG and MG grades showed superior dissolution profiles compared to the HG grade in a pH 6.8 phosphate (B84403) buffer.[2] The LG and MG formulations achieved nearly 100% drug release within 90 minutes, whereas the HG formulation only reached about 51% release after 2 hours.[2] The faster release from LG and MG grades is attributed to their higher succinoyl content and lower acetyl content, leading to quicker ionization and dissolution at this pH.[2]
| HPMCAS Grade | Drug Release at 90 min (pH 6.8) |
| LG | 96.6 ± 4.16% |
| MG | 99.6 ± 3.25% |
| HG | ~51% (at 120 min) |
| Pure Nifedipine | ~1% (at 120 min) |
Supersaturation and Precipitation Inhibition
While rapid dissolution is crucial, maintaining a supersaturated state without precipitation is equally important for enhanced absorption. In this regard, the HG grade often demonstrates a greater ability to inhibit drug precipitation.[4] The higher hydrophobicity of the HG grade, due to its higher acetyl content, promotes stronger hydrophobic interactions with the drug, which can delay precipitation.[4][5]
A study on Nifedipine supersaturation kinetics found that HPMCAS-HG showed the highest amorphous solubility and delayed nucleation induction time for up to 120 minutes compared to other polymers.[4] Conversely, while the HPMCAS-LG based ASD achieved a high degree of supersaturation quickly, the concentration decreased drastically over time.[4]
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the comparative data.
Hot-Melt Extrusion (HME) for ASD Preparation
Amorphous solid dispersions of Nifedipine and HPMCAS grades were prepared using a co-rotating twin-screw extruder. The pure HPMCAS grades were found to be extrudable at temperatures of 170°C and above.[2][4] For the Nifedipine formulations, extrusion was feasible at temperatures around 150°C, with the HG formulations generally exhibiting lower process torque than the LG and MG grades, indicating easier extrusion.[2]
In-Vitro Non-Sink Dissolution Studies
Dissolution studies were conducted using a USP Apparatus II in 900 mL of pH 6.8 phosphate buffer at 37°C with a paddle speed of 200 rpm.[2][3] Samples equivalent to a 20 mg dose of Nifedipine were tested.[2] Aliquots of the dissolution medium were withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like UV-spectrophotometry or HPLC.
Differential Scanning Calorimetry (DSC)
DSC was used to confirm the amorphous state of the API within the ASDs. Samples of the pure drug, physical mixtures, and the extruded formulations were subjected to a heat-cool-heat cycle. The absence of a melting endotherm for the drug in the second heating scan of the ASD samples confirmed its amorphous conversion.[2][6]
Powder X-Ray Diffraction (PXRD)
PXRD analysis was also employed to verify the amorphous nature of the Nifedipine in the solid dispersions. The absence of characteristic crystalline peaks of the drug in the diffractograms of the ASDs indicated a successful amorphous conversion.[2]
Visualizing the Process and Logic
To better understand the experimental process and the underlying principles of HPMCAS grade selection, the following diagrams are provided.
Caption: Experimental workflow for comparing HPMCAS grades.
Caption: Grade properties and performance relationship.
Conclusion
The selection of the appropriate HPMCAS grade is a critical, API-dependent decision. For APIs where rapid dissolution is the primary goal, the more hydrophilic LG and MG grades are often superior, particularly in dissolution media with a pH of 6.0 and above.[2][7] However, for APIs that are prone to crystallization from a supersaturated state, the more hydrophobic HG grade may offer better performance by inhibiting precipitation, albeit at the cost of a slower initial release rate.[4] Therefore, a thorough understanding of the API's physicochemical properties and the desired drug release profile is essential for making an informed selection of the HPMCAS grade to achieve optimal bioavailability.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applicability of an Experimental Grade of Hydroxypropyl Methylcellulose Acetate Succinate as a Carrier for Formation of Solid Dispersion with Indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPMCAS in Solid Dispersions: A Comparative Guide to Pharmaceutical Solubilization
The challenge of poor aqueous solubility is a significant hurdle in modern drug development, with estimates suggesting that nearly 40% of approved drugs and up to 90% of new drug candidates are poorly water-soluble.[1] This characteristic severely limits a drug's dissolution rate and subsequent oral bioavailability, often compromising its therapeutic efficacy. To overcome this, various solubilization techniques have been developed, among which amorphous solid dispersions (ASDs) have emerged as a highly successful strategy.[2]
Within the realm of ASDs, Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) has become an exceptionally prominent polymeric carrier, utilized in a majority of commercially approved ASD formulations.[3][4] HPMCAS excels due to its dual functionality: it not only enhances the solubility of poorly soluble drugs but also acts as a potent precipitation inhibitor, maintaining a state of supersaturation in the gastrointestinal tract, which is crucial for enhanced absorption.[2][5] This guide provides an objective comparison of HPMCAS-based solid dispersions with other key solubilization techniques, supported by experimental data and detailed methodologies.
Mechanism of HPMCAS-Based Amorphous Solid Dispersions
The primary mechanism by which HPMCAS enhances bioavailability is by stabilizing the drug in a high-energy amorphous state.[[“]] In a solid dispersion, the crystalline lattice of the drug is disrupted, and its molecules are dispersed within the HPMCAS polymer matrix.[7] Upon oral administration, the process unfolds as follows:
-
Ingestion and Dissolution: The ASD formulation disintegrates and dissolves.
-
Generation of Supersaturation: As the polymer dissolves, it releases the drug molecules at a concentration higher than their equilibrium crystalline solubility, creating a supersaturated solution.[3]
-
Precipitation Inhibition: HPMCAS molecules in the solution interact with the drug molecules, sterically hindering their aggregation and preventing them from recrystallizing or precipitating out of solution.[4][8] This "parachute" effect is critical for maintaining the high drug concentration needed for absorption.
-
Enhanced Absorption: The sustained supersaturated state provides a high concentration gradient, driving the drug's absorption across the intestinal membrane.[5]
Comparative Efficacy of Solubilization Techniques
HPMCAS-based solid dispersions are a powerful tool, but they are one of several techniques available to formulation scientists. The choice of method depends on the drug's physicochemical properties, the desired dosage form, and other factors.[9] Below is a comparison of HPMCAS ASDs with other common methods.
| Technique | Mechanism of Action | Key Advantages | Key Disadvantages |
| HPMCAS Solid Dispersion | Stabilizes drug in an amorphous state; generates and maintains supersaturation.[3][4] | Significant bioavailability enhancement; proven clinical and commercial success; good physical stability.[2][5] | Requires specialized manufacturing (spray drying, HME); potential for recrystallization if not formulated properly.[7] |
| Cyclodextrin (B1172386) Complexation | Encapsulates hydrophobic drug molecules within a hydrophilic cyclodextrin cavity, forming a soluble inclusion complex.[1][10] | High solubilization capacity for suitable molecules; can be used in various dosage forms.[11][12] | Limited by cavity size and drug-CD stoichiometry; can be expensive; high amounts of CD may be needed.[10] |
| Lipid-Based Formulations (LBFs) | Drug is dissolved in a lipid carrier (oils, surfactants); forms emulsions/micelles in the GI tract, bypassing dissolution.[1][13] | Enhances both solubility and permeability; suitable for highly lipophilic drugs.[13][14] | Complex formulations; potential for in-vivo precipitation without inhibitors; excipient selection is critical.[13][14] |
| Nanocrystal Technology | Reduces drug particle size to the nanometer range (<1000 nm), increasing surface area and dissolution velocity (Noyes-Whitney equation).[1][15] | Increases dissolution rate; applicable to a wide range of drugs; can be formulated into various dosage forms. | Does not increase equilibrium solubility; can be physically unstable (particle aggregation); manufacturing can be complex.[16] |
| Co-solvency | Increases drug solubility by adding a water-miscible organic solvent to an aqueous solution, reducing the polarity of the solvent.[9][15] | Simple and rapid to formulate; can achieve very high drug concentrations.[16] | Risk of uncontrolled drug precipitation upon dilution with aqueous fluids; potential for solvent toxicity.[15][16] |
Quantitative Performance Data
The following table summarizes experimental data demonstrating the efficacy of HPMCAS solid dispersions compared to crystalline drugs and other techniques.
| Drug | Formulation | Solubility / Dissolution Enhancement | Bioavailability Enhancement (Relative) | Citation |
| Vemurafenib | HPMCAS Solid Dispersion | ~30x greater dissolution than crystalline form. | ~5x higher plasma concentrations. | [2][5] |
| Ivacaftor | HPMCAS Solid Dispersion | Solubility: 67.4 µg/mL (vs. 1 µg/mL for crystalline). | Bioavailability: ~100% (vs. 3-6% for crystalline). | [2][5] |
| Carbamazepine | Crystalline Drug | Solubility: 0.140 mg/mL. | Baseline. | [11] |
| Carbamazepine | HP-β-Cyclodextrin Complex | Solubility: 6.39 mg/mL. | Significant increase in Cmax and AUC vs. plain drug. | [11] |
| Nifedipine | HPMCAS Solid Dispersion | >70% drug release in 30 minutes. | N/A (in-vitro data). | [17] |
| Fenofibrate | HPMCAS Solid Dispersion | Superior dissolution improvement compared to HPMC-based solid dispersion. | N/A (in-vitro data). | [18] |
Experimental Protocols and Methodologies
The successful development of a solid dispersion formulation relies on rigorous experimental design and characterization.
Preparation of Solid Dispersions
Several methods are used to prepare HPMCAS-based solid dispersions, with the goal of achieving a molecular-level dispersion of the drug within the polymer.[19][20]
-
Spray Drying: This is a common and scalable method.
-
The drug and HPMCAS are dissolved in a common volatile organic solvent or solvent mixture to form a solution.
-
This solution is atomized into a fine spray and directed into a chamber of hot drying gas (e.g., nitrogen or air).
-
The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.[7][18]
-
-
Hot-Melt Extrusion (HME): This is a solvent-free method.
-
A physical mixture of the drug and HPMCAS is fed into a heated extruder.
-
The mixture is heated above the polymer's glass transition temperature, melting the components and allowing for intensive mixing via rotating screws.
-
The molten mixture is then extruded through a die and cooled rapidly to solidify the amorphous dispersion.[7][21]
-
-
Solvent Evaporation: This method is suitable for lab-scale development.
Characterization of Solid Dispersions
Once prepared, the solid dispersion must be thoroughly characterized to ensure the drug is amorphous and will perform as expected.
-
Differential Scanning Calorimetry (DSC): Used to determine the thermal properties of the sample. The absence of a drug melting endotherm and the presence of a single glass transition temperature (Tg) indicate that the drug is amorphously dispersed and miscible with the polymer.[17][18][23]
-
Powder X-Ray Diffraction (PXRD): This technique is the gold standard for determining the physical form of the drug. A crystalline drug will produce sharp peaks, while an amorphous form will produce a broad, diffuse halo, confirming the absence of crystallinity.[24][25]
-
Scanning Electron Microscopy (SEM): Provides images of the particle morphology, size, and surface characteristics of the solid dispersion powder.[18][24]
-
In-Vitro Dissolution Studies: These are critical for evaluating performance. The formulation is tested in various dissolution media (e.g., simulated gastric fluid, phosphate (B84403) buffer pH 6.8, or biorelevant media like FaSSIF) to measure the rate and extent of drug release and its ability to maintain supersaturation. The USP paddle apparatus is commonly used.[23][25]
-
In-Vivo Bioavailability Studies: Animal models, typically rats or dogs, are used to assess the pharmacokinetic profile of the formulation after oral administration. Key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC) are measured and compared to a control (e.g., the pure crystalline drug).[11][24]
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 14. pharmtech.com [pharmtech.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpbr.in [ijpbr.in]
- 17. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. Novel Controlled Release Polymer-Lipid Formulations Processed by Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ybcp.ac.in [ybcp.ac.in]
- 23. Impact of HPMCAS on the Dissolution Performance of Polyvinyl Alcohol Celecoxib Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation and Evaluation of Solid Dispersion Tablets by a Simple and Manufacturable Wet Granulation Method Using Porous Calcium Silicate [jstage.jst.go.jp]
Navigating the Stability Landscape of Amorphous Solid Dispersions: A Comparative Guide to HPMCAS
For researchers, scientists, and drug development professionals, ensuring the long-term stability of amorphous solid dispersions (ASDs) is a critical hurdle in the formulation of poorly soluble drugs. This guide provides a comprehensive comparison of Hypromellose Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) (HPMCAS) as a stabilizing polymer against other common alternatives, supported by experimental data and detailed protocols for stability assessment.
The therapeutic efficacy of amorphous solid dispersions hinges on their ability to maintain the active pharmaceutical ingredient (API) in a high-energy, amorphous state, thereby enhancing its solubility and bioavailability. However, this metastable state is prone to physical and chemical degradation over time, primarily through recrystallization and chemical decomposition. The choice of polymer is paramount in mitigating these stability risks. HPMCAS has emerged as a leading polymer for ASDs due to its ability to inhibit crystallization and maintain supersaturation of the API in the gastrointestinal tract.[1][2]
Comparative Stability Performance of HPMCAS
HPMCAS offers a distinct advantage in terms of physical stability, particularly under humid conditions, when compared to other commonly used polymers such as polyvinylpyrrolidone (B124986) (PVP) and Soluplus®.
Key Stability Advantages of HPMCAS:
-
Reduced Hygroscopicity: HPMCAS is less hydrophilic than polymers like PVP. This lower water uptake is crucial as moisture can act as a plasticizer, increasing molecular mobility and accelerating drug crystallization.[3]
-
Strong Drug-Polymer Interactions: HPMCAS can form strong hydrogen bonds with a variety of APIs, which helps to prevent the drug molecules from self-associating and crystallizing.[4]
-
High Glass Transition Temperature (Tg): A high Tg of the ASD is indicative of reduced molecular mobility and, consequently, better physical stability. HPMCAS generally contributes to a high Tg of the dispersion.[1]
Quantitative Stability Comparison
The following tables summarize key stability data for HPMCAS-based ASDs in comparison to other polymers under long-term and accelerated stability conditions.
Table 1: Physical Stability of Amorphous Solid Dispersions under Accelerated Conditions (40°C/75% RH)
| Polymer | Drug (Drug Load) | Time (Months) | Physical State (PXRD) | Change in Glass Transition (Tg) | Reference |
| HPMCAS | Nifedipine (30%) | 3 | Amorphous | No significant change | [1] |
| HPMCAS | Efavirenz (30%) | 3 | Amorphous | No significant change | [1] |
| HPMCAS-HF / Soluplus® blend | Carbamazepine (40%) | 12 | Amorphous | Stable | [5][6] |
| PVP | Naproxen | 18 | Recrystallization | Significant decrease | [3] |
Table 2: Chemical Stability of Amorphous Solid Dispersions
| Polymer | Drug | Storage Conditions | Time (Months) | Drug Content/Purity (HPLC) | Reference |
| HPMCAS | Nifedipine | 40°C/75% RH | 3 | >99% | [1] |
| HPMCAS | Efavirenz | 40°C/75% RH | 3 | >99% | [1] |
| HPMCAS-HF / Soluplus® blend | Carbamazepine | 40°C/75% RH | 12 | Stable | [5] |
Experimental Workflow for Long-Term Stability Study
A systematic approach is essential for evaluating the long-term stability of HPMCAS ASDs. The following workflow outlines the key stages of a typical stability study.
References
- 1. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Stability-enhanced hot-melt extruded amorphous solid dispersions via combinations of Soluplus® and HPMCAS-HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HPMCAS: A Superior Polymer for Inhibiting Drug Precipitation in Amorphous Solid Dispersions
A comparative analysis of Hypromellose Propyl Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) (HPMCAS) against other common polymers showcases its exceptional ability to inhibit the precipitation of poorly soluble drugs from supersaturated solutions, a critical factor in enhancing their oral bioavailability. For researchers, scientists, and drug development professionals, selecting the optimal polymer is a pivotal step in the formulation of amorphous solid dispersions (ASDs). This guide provides an objective comparison of HPMCAS's performance with alternative polymers such as polyvinylpyrrolidone (B124986) (PVP), polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA), and Soluplus®, supported by experimental data.
Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has demonstrated remarkable efficacy in maintaining drug supersaturation for extended periods.[1] Its unique chemical structure, featuring a balance of hydrophobic and hydrophilic groups, allows for effective interaction with a wide range of drug molecules, thereby preventing their crystallization from a supersaturated state.[2] This "parachute effect" is crucial for enabling enhanced absorption of the drug in the gastrointestinal tract.
Quantitative Comparison of Polymer Performance
The precipitation inhibition efficiency of various polymers is most effectively evaluated by comparing key performance metrics obtained from in vitro supersaturation studies. The following tables summarize the comparative performance of HPMCAS against other polymers for different model drugs.
Nifedipine (B1678770)
Nifedipine, a poorly water-soluble calcium channel blocker, has been the subject of numerous studies investigating solubility enhancement. When formulated in an ASD, the choice of polymer significantly impacts its dissolution and precipitation behavior.
| Polymer | Maximum Concentration / Drug Release | Time | Reference |
| HPMCAS | 100% release | 30 min | |
| PVP/VA | 75% release | 30 min |
Table 1: Comparison of Nifedipine Release from Amorphous Solid Dispersions.
Further studies on nifedipine have quantified the liquid-liquid phase separation (LLPS) concentration, which is the point at which the drug separates into a colloid-rich phase, often a precursor to crystallization. A higher LLPS concentration indicates better stabilization by the polymer.
| Polymer | LLPS Concentration (µg/mL) | Reference |
| HPMCAS | - | - |
| PVP | 18.07 ± 1.44 | [3] |
| PVP/VA 64 | 32.68 ± 6.53 | [3] |
Table 2: Liquid-Liquid Phase Separation (LLPS) Concentration of Nifedipine in the Presence of Different Polymers. (Note: A direct comparative value for HPMCAS was not available in the cited study, which focused on combinations with HPMCAS grades).
Celecoxib
Celecoxib, a nonsteroidal anti-inflammatory drug, also exhibits poor aqueous solubility. Studies comparing HPMCAS with polyvinyl alcohol (PVA) in amorphous solid dispersions have provided clear quantitative data on their respective abilities to maintain supersaturation.
| Polymer | Maximum Concentration (µg/mL) | Relative Area Under the Curve (AUC) | Reference |
| HPMCAS | ~40 | 23.1% | [4] |
| PVA | ~60 (followed by rapid precipitation) | 9.9% | [4] |
Table 3: Supersaturation Performance of Celecoxib ASDs with HPMCAS and PVA. The higher AUC for HPMCAS indicates a more sustained supersaturation over time, despite a lower initial peak concentration compared to PVA.
Itraconazole (B105839)
Itraconazole, an antifungal agent, is another challenging molecule due to its low solubility. While direct head-to-head quantitative data in a single study is limited, the available information indicates the superior performance of HPMCAS and Soluplus® in enhancing its bioavailability. In one study, an itraconazole/Soluplus® extrudate demonstrated a 6.9-fold higher area under the curve (AUC) and an 11.6-fold higher maximum concentration (Cmax) compared to the pure drug.[5] Another study found that an HPMCAS-based solid dispersion of itraconazole maintained a higher drug concentration compared to an HPMC-based formulation.[6]
Experimental Protocols
The following are detailed methodologies for two common experiments used to assess the precipitation inhibition efficiency of polymers.
Solvent-Shift Method
The solvent-shift method is a widely used in vitro technique to rapidly screen the ability of polymers to inhibit drug precipitation from a supersaturated solution.
Principle: A drug is dissolved in a small amount of a water-miscible organic solvent. This concentrated solution is then introduced into an aqueous buffer containing the polymer to be tested, creating a supersaturated state. The concentration of the dissolved drug is monitored over time to assess the extent and duration of supersaturation maintained by the polymer.[6][7]
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the model drug in a suitable water-miscible organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Preparation of Polymer Solution: Dissolve the test polymer (e.g., HPMCAS, PVP, etc.) in a biorelevant aqueous buffer (e.g., fasted-state simulated intestinal fluid - FaSSIF) at a predetermined concentration.
-
Initiation of Supersaturation: Inject a small volume of the drug stock solution into the polymer-containing buffer solution under constant stirring. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on solubility.
-
Monitoring Drug Concentration: At predefined time intervals, withdraw aliquots of the solution. Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove any precipitated drug.
-
Quantification: Analyze the filtrate for dissolved drug concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the dissolved drug concentration as a function of time. Key parameters to evaluate include the maximum drug concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).
pH-Shift Method
The pH-shift method is particularly relevant for ionizable drugs and simulates the change in pH that a drug experiences as it transits from the acidic environment of the stomach to the more neutral pH of the small intestine.
Principle: For a weakly basic drug, it is first dissolved in an acidic medium where its solubility is high. Subsequently, the pH of the solution is raised, causing the drug to become less soluble and creating a supersaturated state. The ability of a polymer to maintain this supersaturation is then evaluated.[8]
Detailed Protocol:
-
Preparation of Acidic Drug Solution: Dissolve the weakly basic drug in a simulated gastric fluid (e.g., pH 1.2-2.0) to achieve a concentration that is below its solubility limit at this pH but will be supersaturated at a higher pH.
-
Preparation of Polymer Solution: The test polymer can either be pre-dissolved in the acidic drug solution or in the receiving buffer.
-
Induction of Supersaturation: Transfer the acidic drug solution to a vessel containing a simulated intestinal fluid (e.g., FaSSIF, pH 6.5-6.8) under controlled stirring. This rapid change in pH will induce supersaturation.
-
Monitoring and Quantification: Similar to the solvent-shift method, collect and filter aliquots at various time points and analyze the dissolved drug concentration using HPLC.
-
Data Analysis: Generate a concentration-time profile and determine Cmax, Tmax, and AUC to compare the performance of different polymers.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of precipitation inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of HPMCAS functional groups on drug crystallization from the supersaturated state and dissolution improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Predicting In Vivo Success: A Guide to Biorelevant Dissolution Testing for HPMCAS Formulations
For researchers, scientists, and drug development professionals, establishing a reliable link between in vitro dissolution data and in vivo performance is critical for advancing poorly soluble compounds formulated as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) amorphous solid dispersions (ASDs). This guide provides a comparative overview of biorelevant dissolution testing methodologies, supported by experimental data, to aid in the selection of appropriate in vitro tools to predict the in vivo behavior of HPMCAS-based formulations.
The inherent supersaturation potential of ASDs presents a unique challenge for predictive dissolution testing. Standard compendial methods often fail to capture the complex interplay of dissolution, supersaturation, and potential precipitation that occurs in the gastrointestinal (GI) tract.[1] Biorelevant dissolution methods, which simulate the physiological conditions of the stomach and small intestine, have emerged as essential tools for more accurate in vivo forecasting.[2]
Comparison of Biorelevant Dissolution Methodologies
The choice of dissolution methodology can significantly impact the observed in vitro performance of HPMCAS ASDs. Two-stage dissolution, which simulates the transfer from the acidic environment of the stomach to the more neutral pH of the small intestine, is often considered more predictive for non-ionized weak bases and neutral compounds that are prone to precipitation.[1][3]
Case Study 1: Posaconazole (B62084) HPMCAS-MF ASDs
A study comparing posaconazole ASDs (25% drug loading) in HPMCAS-MF manufactured via spray drying (SDD) and hot-melt extrusion (HME) highlights the importance of the dissolution method in predicting in vivo outcomes. While a two-stage dissolution test showed significant differences in drug release between the two manufacturing methods, the in vivo pharmacokinetic (PK) data in cynomolgus monkeys revealed similar performance.[4]
Table 1: In Vitro vs. In Vivo Performance of Posaconazole HPMCAS-MF ASDs
| Formulation | Manufacturing Method | In Vitro Dissolution (Two-Stage) | In Vivo Performance (Cynomolgus Monkeys) |
| Posaconazole ASD | Spray Drying (SDD) | Higher initial release in SGF, followed by similar release in FaSSIF | Similar AUC and Cmax to HME |
| Posaconazole ASD | Hot-Melt Extrusion (HME) | Lower initial release in SGF, followed by similar release in FaSSIF | Similar AUC and Cmax to SDD |
Data sourced from[4]
This case study suggests that while two-stage dissolution can reveal differences in initial drug release, the ability of HPMCAS to maintain supersaturation in the intestinal phase may be a more critical determinant of overall in vivo exposure.[4]
Case Study 2: Abiraterone (B193195) Acetate HPMCAS-Based ASDs
In a study on abiraterone acetate (ABTA), an amorphous solid dispersion with HPMCAS significantly enhanced dissolution and oral bioavailability in rats compared to the free drug. The in vitro dissolution in biorelevant media correlated well with the improved in vivo performance.[5][6]
Table 2: Pharmacokinetic Parameters of Abiraterone Acetate Formulations in Wistar Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) |
| Free Abiraterone Acetate | 485 ± 112 | 4.0 | 2875 ± 543 |
| ABTA-HPMCAS ASD | 932 ± 187 | 2.0 | 8254 ± 1213 |
Data sourced from[6]
The 1.92-fold increase in Cmax and 2.87-fold increase in AUC0–t for the ASD formulation demonstrate the significant bioavailability enhancement achieved by the HPMCAS-based dispersion, which was predicted by the enhanced in vitro dissolution.[6]
Experimental Protocols
Detailed and consistent experimental protocols are paramount for generating reproducible and predictive biorelevant dissolution data.
Two-Stage Gastric-to-Intestinal Transfer Dissolution
This method simulates the physiological transit of a drug product from the stomach to the small intestine.
-
Gastric Stage:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: Simulated Gastric Fluid (SGF), pH 1.8.
-
Procedure: The dosage form is added to the SGF and stirred for a predetermined time, typically 30 minutes, to simulate gastric residence time.[4]
-
-
Intestinal Stage:
-
Medium: Fasted State Simulated Intestinal Fluid (FaSSIF) concentrate is added to the SGF vessel to shift the pH to approximately 6.5, simulating the conditions of the small intestine.
-
Procedure: Sampling is continued at specified time points to monitor drug release and potential precipitation in the intestinal phase.
-
Two-Stage Biorelevant Dissolution Workflow.
Biphasic Dissolution Testing
For certain formulations, a biphasic dissolution test can provide additional insights by simulating partitioning and absorption.
-
Aqueous Phase:
-
Medium: Biorelevant medium such as FaSSIF.
-
Procedure: The formulation is added to the aqueous phase, and dissolution is monitored.
-
-
Organic Phase:
-
An organic solvent is added to simulate the lipidic absorption sink in the GI tract.
-
Drug partitioning into the organic layer is measured over time.
-
A study on celecoxib (B62257) ASDs with polyvinyl alcohol (PVA) and HPMCAS demonstrated the utility of a biphasic dissolution test using FaSSIF as the aqueous medium to assess formulation performance.[7]
Logical Relationships in Predicting In Vivo Performance
The ultimate goal of biorelevant dissolution testing is to establish a predictive relationship with in vivo pharmacokinetics. This involves a multi-faceted approach that considers formulation properties, in vitro release characteristics, and physiological factors.
Predictive Framework for In Vivo Performance.
Conclusion
Biorelevant dissolution testing is an indispensable tool for the development of HPMCAS-based amorphous solid dispersions. While no single in vitro method can perfectly replicate the complexities of the human GI tract, a well-designed biorelevant dissolution study, particularly a two-stage transfer test, can provide critical insights into the potential in vivo performance of a formulation. By carefully selecting the dissolution methodology and media based on the physicochemical properties of the drug and the formulation, researchers can more effectively screen and optimize HPMCAS ASDs, thereby increasing the probability of success in subsequent in vivo studies.
References
- 1. Biorelevant Dissolution Method Considerations for the Appropriate Evaluation of Amorphous Solid Dispersions: are Two Stages Necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorelevant.com [biorelevant.com]
- 3. researchgate.net [researchgate.net]
- 4. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacokinetic evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Impact of HPMCAS on the Dissolution Performance of Polyvinyl Alcohol Celecoxib Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hypromellose Acetate Succinate (HPMCAS): A Guide for Laboratory Professionals
Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) is a widely used excipient in the pharmaceutical industry for enteric coatings and enhancing drug solubility. While generally not classified as a hazardous material, proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of HPMCAS.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle HPMCAS with care to minimize risks. Fine dust particles of HPMCAS, when dispersed in the air in sufficient concentrations, can pose a dust explosion hazard in the presence of an ignition source.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Use proper glove removal technique to avoid skin contact.[3]
-
Eye Protection: Wear approved safety goggles, especially when dust formation is possible.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator or a dust mask (e.g., N95 or P1 type).[3]
Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Employ routine housekeeping to prevent dust accumulation on surfaces.[2]
Step-by-Step Disposal Procedures
The primary methods for HPMCAS disposal are landfill and incineration. Always adhere to federal, state, and local environmental regulations.[1][2][4][5][6][7]
-
Waste Characterization: In most regions, HPMCAS is not classified as hazardous waste.[5] However, waste generators must consult state and local regulations to ensure accurate classification.[8]
-
Container Management:
-
Spill Management:
-
Disposal Options:
-
Landfill: Dispose of the contained HPMCAS waste at a licensed landfill.
-
Incineration: Burn the material in a chemical incinerator, preferably one equipped with an afterburner and scrubber.[9]
-
Licensed Waste Disposal Service: For larger quantities or if unsure about local regulations, contact a licensed professional waste disposal service.[1]
-
Quantitative Data Summary
While specific quantitative disposal limits for HPMCAS are not widely established and depend on local regulations, the following table summarizes key physical and safety data.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [5] |
| Combustibility | May be combustible at high temperatures; potential for dust explosion | [2] |
| Incompatible Materials | Strong acids, strong bases, peroxides, and strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon burning | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Hypromellose Acetate Succinate.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for the HPMCAS product you are using and consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance on local disposal regulations.
References
- 1. setylose.com [setylose.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Specifications, SDS of this compound Manufacturers [kingofchemicals.com]
- 5. landercoll.com [landercoll.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hydroxypropyl methyl cellulose acetate succinate SDS of Manufacturers [anmol.org]
- 8. kimacellulose.com [kimacellulose.com]
- 9. biosynth.com [biosynth.com]
Essential Safety and Logistical Information for Handling Hypromellose Acetate Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Hypromellose Acetate Succinate (HPMCAS). The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, operational, and compliant disposal plans.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to proper laboratory safety protocols is crucial to minimize exposure and prevent irritation.[1][2][3] HPMCAS is a fine powder and can become airborne, leading to the potential for inhalation and eye contact.[4]
Recommended PPE for Handling HPMCAS Powder:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, powder-free. | Prevents skin contact and potential mild irritation.[1] Powder-free gloves are recommended to avoid contamination of the work area. |
| Gown/Coat | Disposable gown or a dedicated clean lab coat.[1][5] | Protects clothing and skin from powder deposits. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Shields eyes from airborne powder particles that can cause irritation.[1][3] |
| Respiratory Protection | N95 or equivalent dust respirator. | Minimizes inhalation of fine powder, especially during weighing and transfer operations where dust generation is likely. |
Handling Procedures
Proper handling techniques are essential to prevent the generation of dust and minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Perform weighing and transfer operations in a ventilated enclosure to capture any airborne dust.
-
Use anti-static tools if the powder is prone to static, to prevent dispersal.
-
Handle containers carefully to avoid generating dust clouds.
-
-
In Solution:
-
When preparing solutions, add the HPMCAS powder to the solvent slowly to prevent splashing.
-
If the solvent is volatile, conduct this process in a chemical fume hood.
-
Spill Management
In the event of a spill, prompt and appropriate cleanup is necessary to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Secure the Area:
-
Alert others in the vicinity of the spill.
-
If the spill is large, restrict access to the area.
-
-
Cleanup:
-
For small powder spills, gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Alternatively, use a HEPA-filtered vacuum cleaner for larger spills.
-
Carefully scoop the material into a designated waste container.
-
Wipe the area with a wet cloth, followed by a dry one.
-
-
Disposal of Cleanup Materials:
-
Place all contaminated cleaning materials (paper towels, gloves, etc.) into a sealed bag and dispose of it as non-hazardous pharmaceutical waste.
-
Disposal Plan
HPMCAS is considered non-hazardous pharmaceutical waste and should be disposed of in accordance with local, state, and federal regulations.[2][7] Improper disposal can still have negative environmental impacts.[7][8]
Disposal Protocol for HPMCAS and Contaminated Materials:
| Waste Stream | Disposal Container | Disposal Method |
| Unused HPMCAS Powder | Clearly labeled, sealed container for non-hazardous pharmaceutical waste (e.g., blue or white bin).[7][9] | Dispose through a licensed waste management contractor. Incineration is a common method.[2] |
| Contaminated Labware (e.g., weigh boats, centrifuge tubes) | Sealed plastic bag placed within the non-hazardous pharmaceutical waste container. | Segregate from general trash.[7] Dispose through a licensed waste management contractor. |
| Contaminated PPE (gloves, disposable gown) | Sealed plastic bag placed within the non-hazardous pharmaceutical waste container. | Dispose through a licensed waste management contractor. |
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. ocpinfo.com [ocpinfo.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. trihazsolutions.com [trihazsolutions.com]
- 8. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
